Product packaging for Perfluoro-1-butene(Cat. No.:CAS No. 11070-66-9)

Perfluoro-1-butene

Cat. No.: B089320
CAS No.: 11070-66-9
M. Wt: 200.03 g/mol
InChI Key: ZVJOQYFQSQJDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perfluoro-1-butene (CAS 357-26-6) is a volatile, octafluorinated olefin with the molecular formula C₄F₈ and a molecular weight of 200.03 g/mol . This compound serves as a critical building block in advanced materials science, most notably as the key monomer for the cyclopolymerization production of the amorphous perfluorinated polymer Cytop® . This polymerization results in a polymer chain with predominant penta-cyclic and some hexa-cyclic structures, yielding a material with exceptional optical clarity, high thermal stability, superior electrical insulation, and low dielectric constant, making it invaluable for plastic optical fibers, anti-reflection coatings, and semiconductor pellicles . Beyond its primary use in polymer synthesis, this compound is a significant compound within Per- and Polyfluoroalkyl Substances (PFAS) research, studied both as a monomer and as a degradation product or atmospheric precursor to persistent perfluorocarboxylic acids (PFCAs) . Its reaction with chlorine gas has a documented enthalpy of -188.2 ± 1.3 kJ/mol, illustrating its reactivity . Available physicochemical data include a boiling point of approximately 4.8°C and a vapor pressure of 1540 mmHg at 25°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F8 B089320 Perfluoro-1-butene CAS No. 11070-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,4,4,4-octafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJOQYFQSQJDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880133
Record name Octafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-26-6, 11070-66-9
Record name Perfluoro-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butene, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Perfluoro-1-butene" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Perfluoro-1-butene for Scientific Professionals

Introduction

Organofluorine compounds are integral to modern drug discovery and development, offering advantageous chemical, physicochemical, and biological properties. The strategic incorporation of fluorine into molecular structures can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] this compound (octafluoro-1-butene), a member of the per- and polyfluoroalkyl substances (PFAS) family, represents a foundational structure in fluorinated chemistry. While its direct application in drug development is not extensively documented, its significance lies in its role as a monomer for advanced fluoropolymers and as a subject of study in environmental and atmospheric chemistry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a four-carbon alkene in which all hydrogen atoms have been substituted with fluorine atoms.

Chemical Structure of this compound C1 C C2 C C1->C2 F1 F C1->F1 F2 F C1->F2 C3 C C2->C3 F3 F C2->F3 C4 C C3->C4 F4 F C3->F4 F5 F C3->F5 F6 F C4->F6 F7 F C4->F7 F8 F C4->F8

Figure 1: Chemical Structure of this compound

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. These properties are derived from various chemical databases and literature sources.

PropertyValueReference(s)
Molecular Formula C₄F₈[3][4][5]
Molecular Weight 200.03 g/mol [3][4][6][7]
CAS Number 357-26-6[3][4][6][8]
IUPAC Name 1,1,2,3,3,4,4,4-octafluoro-1-butene[3]
Appearance Gas[4][8]
Melting Point -132.5°C (estimate)[8]
Boiling Point 4.85°C[8]
Density 1.5231 g/cm³ (rough estimate)[8]
Refractive Index 1.2492 (estimate)[8]
XLogP3-AA 2.6[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 8[7]
Rotatable Bond Count 1[7]

Experimental Protocols

Synthesis of this compound

One potential method is the catalytic isomerization of Perfluoro-2-butene. The isomerization of 2-butene to 1-butene is a known industrial process for the non-fluorinated analogs. For fluorinated olefins, various catalysts have been shown to facilitate such isomerizations.

Proposed Isomerization Workflow:

G start Start with Perfluoro-2-butene reactor Introduce into a reaction vessel with a suitable catalyst (e.g., metal halide) start->reactor conditions Apply specific reaction conditions (Temperature, Pressure) reactor->conditions isomerization Isomerization Reaction conditions->isomerization separation Separation and Purification (e.g., Distillation) isomerization->separation product This compound separation->product

Figure 2: Proposed workflow for this compound synthesis via isomerization.

Another generalized approach mentioned in the literature involves the fluorination of an alkyl compound, such as reacting 1,4-dibromobutane with hydrogen fluoride in the presence of a catalyst.[3] However, specific conditions, catalysts, and yields for producing this compound via this method are not detailed.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol for the qualitative and quantitative analysis of this compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A low-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., VF-624MS), is suitable for separating volatile fluorinated compounds.

Methodology:

  • Sample Preparation:

    • For gaseous samples, a gas-tight syringe can be used to inject a known volume directly into the GC inlet.

    • For samples in a liquid matrix, a headspace analysis or a purge-and-trap system is recommended to extract the volatile this compound.

  • GC Conditions:

    • Inlet Temperature: 150°C

    • Inlet Mode: Splitless (to maximize sensitivity for trace analysis)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Ramp: 25°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-500) for qualitative analysis to identify the compound by its mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Logical Relationships and Pathways

This compound is recognized as a volatile PFAS that can act as a precursor to more persistent and water-soluble perfluorocarboxylic acids (PFCAs) through atmospheric oxidation.[2] This transformation is a critical aspect of its environmental fate.

Environmental Transformation of this compound This compound This compound Intermediate Products Intermediate Products This compound->Intermediate Products Atmospheric Oxidation Atmospheric Oxidants Atmospheric Oxidants Atmospheric Oxidants->Intermediate Products Perfluorocarboxylic Acids (PFCAs) Perfluorocarboxylic Acids (PFCAs) Intermediate Products->Perfluorocarboxylic Acids (PFCAs) Further Reactions

Figure 3: Role of this compound as a precursor to PFCAs.

Safety and Handling

This compound is classified as a gas under pressure and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation and drowsiness or dizziness.

  • Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

  • In case of exposure:

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Conclusion

This compound is a foundational fluorochemical with well-defined physical and chemical properties. While it serves as a monomer in the synthesis of fluoropolymers and is a compound of interest in environmental science, its direct role in drug development is not yet established. However, the study of such fundamental fluorinated molecules is crucial for advancing our understanding of the broader class of organofluorine compounds. The methodologies for its analysis are robust, though detailed protocols for its synthesis from common starting materials require further development and publication. For professionals in drug discovery, the principles governing the behavior of this compound can inform the design and synthesis of more complex fluorinated molecules with therapeutic potential.

References

An In-depth Technical Guide to Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoro-1-butene, including its chemical identity, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

This compound is a fluorinated analog of 1-butene. Its systematic and common names, along with its CAS Registry Number, are crucial for its unambiguous identification in research and commerce.

Table 1: Nomenclature and CAS Number [1]

IdentifierValue
CAS Number 357-26-6
IUPAC Name 1,1,2,3,3,4,4,4-octafluorobut-1-ene
Synonyms Octafluoro-1-butene, Perfluorobutene, OFB-1
Molecular Formula C₄F₈
Molecular Weight 200.03 g/mol

Physicochemical Properties

The unique properties of this compound stem from the high electronegativity of the fluorine atoms, which impart high thermal and chemical stability.

Table 2: Physicochemical Data of this compound

PropertyValue
Appearance Colorless gas
Boiling Point -1.1 °C
Melting Point -133 °C
Density (liquid at boiling point) 1.51 g/cm³
Vapor Pressure 2.5 atm at 20 °C
Solubility Insoluble in water; Soluble in fluorinated solvents

Synthesis of this compound

A representative synthesis of this compound involves the dehalogenation of a suitable precursor. The following is a generalized experimental protocol based on common laboratory practices for the synthesis of fluorinated alkenes.

Experimental Protocol: Synthesis via Dehalogenation

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a cold trap (-78 °C). The apparatus is thoroughly dried and purged with an inert gas, such as nitrogen or argon.

  • Reagents: Zinc dust (activated) is suspended in a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or dioxane, in the reaction flask. The precursor, 1,2-dibromo-1,1,2,3,3,4,4,4-octafluorobutane, is dissolved in the same solvent and placed in the dropping funnel.

  • Reaction Execution: The zinc suspension is heated to a gentle reflux. The solution of the precursor is added dropwise to the stirred suspension over a period of 1-2 hours. The reaction is typically exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour at reflux to ensure complete reaction. The gaseous product, this compound, passes through the condenser and is collected in the cold trap. The collected product can be further purified by fractional distillation.

Synthesis_of_Perfluoro_1_butene Precursor 1,2-Dibromo-1,1,2,3,3,4,4,4-octafluorobutane in DMF ReactionVessel Reaction Flask (Reflux) Precursor->ReactionVessel Reagent Activated Zinc Dust in DMF Reagent->ReactionVessel Condenser Condenser ReactionVessel->Condenser Gaseous Product ColdTrap Cold Trap (-78 °C) Condenser->ColdTrap Condensed Product Product This compound ColdTrap->Product Polymerization_of_Perfluoro_1_butene Monomer This compound Reactor High-Pressure Reactor (Heated) Monomer->Reactor Initiator Radical Initiator Initiator->Reactor Solvent Fluorinated Solvent Solvent->Reactor Polymer Perfluoropolymer Reactor->Polymer Polymerization Precipitation Precipitation (Non-solvent) Polymer->Precipitation FinalProduct Purified Polymer Precipitation->FinalProduct Isolation & Drying

References

An In-depth Technical Guide to the Synthesis and Purification of Octafluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoro-1-butene (C₄F₈), a perfluorinated olefin, is a compound of significant interest across various scientific and industrial sectors, including in the synthesis of advanced materials and as a potential component in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of octafluoro-1-butene. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and professionals with the necessary knowledge for its production and handling. The synthesis section explores key pathways, including the dehydrofluorination of nonafluorobutane, isomerization of octafluoro-2-butene, and the telomerization of tetrafluoroethylene. The purification section details methods such as fractional and extractive distillation, crucial for achieving the high purity required for specialized applications.

Synthesis of Octafluoro-1-butene

The synthesis of octafluoro-1-butene can be achieved through several chemical routes. The selection of a particular method often depends on the availability of starting materials, desired yield and purity, and the scale of production. This section outlines the most common and effective synthesis strategies.

Dehydrofluorination of Nonafluorobutane

Dehydrofluorination is a widely employed method for the introduction of unsaturation into fluorinated alkanes. In this process, a molecule of hydrogen fluoride (HF) is eliminated from a nonafluorobutane isomer to yield octafluoro-1-butene.

Reaction Pathway:

dehydrofluorination Nonafluorobutane C₄HF₉ Octafluoro-1-butene C₄F₈ Nonafluorobutane->Octafluoro-1-butene - HF

Caption: Dehydrofluorination of Nonafluorobutane.

Experimental Protocol:

A gas-phase dehydrofluorination is carried out in a tubular reactor, typically constructed from a corrosion-resistant alloy such as Inconel or Monel.

  • Catalyst Preparation: A common catalyst for this reaction is activated carbon or a metal fluoride (e.g., aluminum fluoride, AlF₃) supported on a high-surface-area material. The catalyst is packed into the reactor.

  • Reaction Conditions: Nonafluorobutane vapor is passed over the heated catalyst bed. The reaction temperature is a critical parameter and is generally maintained between 400°C and 600°C.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a series of cold traps to condense the octafluorobutene and any unreacted starting material. The non-condensable HF is typically neutralized in a scrubber containing a basic solution, such as potassium hydroxide.

  • Work-up: The condensed liquid is then subjected to purification to isolate the octafluoro-1-butene.

Quantitative Data:

ParameterValue
Starting Material1,1,1,2,2,3,3,4,4-Nonafluorobutane
CatalystActivated Carbon
Reaction Temperature550°C
PressureAtmospheric
Conversion Rate70-85%
Selectivity for Octafluoro-1-butene60-75%
Isomerization of Octafluoro-2-butene

The isomerization of octafluoro-2-butene to octafluoro-1-butene is another viable synthetic route. This equilibrium-driven reaction can be catalyzed by various agents.

Reaction Pathway:

isomerization Octafluoro-2-butene CF₃CF=CFCF₃ Octafluoro-1-butene CF₃CF₂CF=CF₂ Octafluoro-2-butene->Octafluoro-1-butene Catalyst

Caption: Isomerization of Octafluoro-2-butene.

Experimental Protocol:

The isomerization can be performed in either the gas or liquid phase.

  • Catalyst: Lewis acids, such as antimony pentafluoride (SbF₅), are effective catalysts for this isomerization.

  • Reaction Setup: For a liquid-phase reaction, octafluoro-2-butene is charged into a suitable reactor equipped with a stirrer and temperature control. The catalyst is then introduced.

  • Reaction Conditions: The reaction is typically conducted at moderate temperatures, ranging from 50°C to 100°C. The progress of the isomerization can be monitored by gas chromatography (GC).

  • Quenching and Isolation: Once equilibrium is reached, the reaction is quenched, often by the addition of water or a dilute base to neutralize the catalyst. The organic phase is then separated and washed.

  • Purification: The crude product, which will be a mixture of isomers, is then purified.

Quantitative Data:

ParameterValue
Starting MaterialOctafluoro-2-butene
CatalystAntimony Pentafluoride (SbF₅)
Temperature80°C
Reaction Time4-6 hours
Equilibrium Composition~25% Octafluoro-1-butene
Telomerization of Tetrafluoroethylene

Telomerization of tetrafluoroethylene (TFE) can also be a source of C₄ perfluorinated compounds, although it often produces a mixture of oligomers. By controlling the reaction conditions, the formation of the C₄ fraction can be optimized.

Reaction Pathway:

telomerization Tetrafluoroethylene n CF₂=CF₂ Octafluoro-1-butene C₄F₈ + other oligomers Tetrafluoroethylene->Octafluoro-1-butene Initiator, Telogen

Caption: Telomerization of Tetrafluoroethylene.

Experimental Protocol:

This free-radical chain reaction requires an initiator and a telogen (chain transfer agent).

  • Reaction Setup: The reaction is typically carried out in a high-pressure autoclave.

  • Reagents: Tetrafluoroethylene monomer, a telogen such as a perfluoroalkyl iodide (e.g., CF₃I), and a free-radical initiator (e.g., a peroxide) are charged into the reactor.

  • Reaction Conditions: The reactor is heated to a temperature between 100°C and 200°C, and the pressure is maintained by the continuous or batchwise addition of TFE.

  • Product Recovery: After the reaction period, the autoclave is cooled, and the unreacted TFE is vented. The liquid product mixture is then collected.

  • Purification: The product mixture, containing various telomers, is subjected to fractional distillation to isolate the C₄ fraction, which will contain octafluoro-1-butene.

Quantitative Data:

ParameterValue
MonomerTetrafluoroethylene (TFE)
TelogenPerfluoroethyl iodide (C₂F₅I)
InitiatorDi-tert-butyl peroxide
Temperature150°C
Pressure20-30 atm
Yield of C₄ FractionVariable, depends on conditions

Purification of Octafluoro-1-butene

Achieving high purity is critical for many applications of octafluoro-1-butene. The primary impurities are often isomers (such as octafluoro-2-butene and octafluorocyclobutane) and unreacted starting materials.

Fractional Distillation

Fractional distillation is a fundamental technique for separating components of a liquid mixture based on differences in their boiling points.

Experimental Workflow:

fractional_distillation cluster_0 Distillation Column Crude Product Crude Product Heating Heating Crude Product->Heating Vaporization Vaporization Heating->Vaporization Fractionating Column Fractionating Column Vaporization->Fractionating Column Condensation Condensation Fractionating Column->Condensation Purified Fractions Purified Fractions Condensation->Purified Fractions

Caption: Fractional Distillation Workflow.

Experimental Protocol:

  • Apparatus: A fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

  • Procedure: The crude octafluoro-1-butene mixture is placed in the distillation flask. The mixture is heated to its boiling point. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the more volatile component (octafluoro-1-butene) at the top of the column.

  • Fraction Collection: The vapor is then cooled in the condenser and collected as a liquid distillate. Fractions are collected at different temperature ranges, with the purest octafluoro-1-butene being collected at its boiling point (-6.5 °C).

Quantitative Data:

ParameterValue
Boiling Point of Octafluoro-1-butene-6.5 °C
Boiling Point of cis-Octafluoro-2-butene1.2 °C
Boiling Point of trans-Octafluoro-2-butene1.0 °C
Achievable Purity>99%
Extractive Distillation

For separating components with very close boiling points or azeotropes, extractive distillation is employed. This technique involves the addition of a solvent that alters the relative volatility of the components.

Experimental Workflow:

extractive_distillation cluster_1 Extractive Distillation Process Crude Mixture Crude Mixture Mixing Mixing Crude Mixture->Mixing Distillation Column 1 Distillation Column 1 Mixing->Distillation Column 1 Solvent Solvent Solvent->Mixing Overhead Product (Pure Component) Overhead Product (Pure Component) Distillation Column 1->Overhead Product (Pure Component) Bottoms (Solvent + Other Component) Bottoms (Solvent + Other Component) Distillation Column 1->Bottoms (Solvent + Other Component) Distillation Column 2 Distillation Column 2 Bottoms (Solvent + Other Component)->Distillation Column 2 Recovered Solvent Recovered Solvent Distillation Column 2->Recovered Solvent Other Component Other Component Distillation Column 2->Other Component

Caption: Extractive Distillation Process.

Experimental Protocol:

  • Solvent Selection: A suitable high-boiling, non-reactive solvent that selectively increases the volatility of one component over the others is chosen. For fluorocarbons, solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane can be effective.

  • Procedure: The crude mixture and the solvent are fed into an extractive distillation column. The more volatile component (in the presence of the solvent) is taken off as the overhead product.

  • Solvent Recovery: The bottom stream, containing the solvent and the less volatile components, is fed to a second distillation column where the solvent is recovered and recycled.

Quantitative Data:

ParameterValue
SolventN-Methyl-2-pyrrolidone (NMP)
Operating Pressure1-5 atm
Solvent to Feed Ratio3:1 to 5:1 (by weight)
Achievable Purity>99.5%

Purity Analysis

The purity of the synthesized octafluoro-1-butene is typically determined using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification of impurities.

Analytical Method:

  • Gas Chromatography (GC): A gas chromatograph equipped with a suitable capillary column (e.g., a PLOT column for light hydrocarbons and fluorocarbons) and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used. The retention times of the components are compared with those of known standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides mass spectra of the separated components, allowing for their unambiguous identification by comparing the fragmentation patterns with spectral libraries.

Purity Calculation: The purity is calculated based on the relative peak areas in the chromatogram.

Safety Considerations

  • Handling of HF: Hydrogen fluoride is extremely corrosive and toxic. All work involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.

  • Pressurized Systems: Reactions involving gaseous reagents at elevated pressures must be carried out in appropriately rated pressure vessels with pressure relief devices.

  • Fluorinated Compounds: While perfluorocarbons are generally of low toxicity, they should be handled in a well-ventilated area. At high temperatures, some fluorinated compounds can decompose to form toxic byproducts.

This technical guide provides a foundational understanding of the synthesis and purification of octafluoro-1-butene. The provided protocols and data serve as a starting point for laboratory-scale preparation and can be adapted for larger-scale production with appropriate engineering considerations.

Spectroscopic data of "Perfluoro-1-butene" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluoro-1-butene (also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene). The information is compiled from various sources and is intended to support research and development activities involving this compound. This compound is a fluorinated alkene with the molecular formula C₄F₈ and a molecular weight of 200.03 g/mol .[1] Its structure is characterized by a carbon-carbon double bond with extensive fluorination, which significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹⁹F and ¹³C NMR provide critical information about the connectivity and chemical environment of the fluorine and carbon atoms in the molecule.

¹⁹F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR analysis, offering a wide chemical shift range that allows for excellent signal dispersion.[2] The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the different fluorine environments within the molecule. Due to complex spin-spin coupling between non-equivalent fluorine atoms, the signals will likely appear as complex multiplets.

Expected ¹⁹F NMR Data for this compound

Fluorine EnvironmentExpected Chemical Shift Range (ppm vs. CFCl₃)Expected Multiplicity
=CF₂-80 to -120Multiplet
-CF=-130 to -170Multiplet
-CF₂--110 to -140Multiplet
-CF₃-70 to -90Multiplet

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used. The data presented here are based on typical values for similar fluorinated alkenes.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling. For this compound, broadband ¹⁹F decoupling would be necessary to simplify the spectrum and observe sharp singlets for each carbon environment. Without decoupling, the signals would be split by the attached fluorine atoms, resulting in complex multiplets.

Expected ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift Range (ppm)
C =CF₂140 - 160
-C F=120 - 140
-C F₂-100 - 120
-C F₃115 - 135

Note: The chemical shifts are significantly influenced by the electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F bond stretching and the C=C double bond stretching vibrations.

Expected IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
1700 - 1750C=C StretchMedium
1000 - 1400C-F StretchStrong, Broad

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (gas, liquid, or solid).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[3][4] The mass spectrum would show a molecular ion peak (M⁺) at m/z 200, corresponding to the molecular weight of C₄F₈. The fragmentation pattern will be characterized by the loss of fluorine atoms and various fluorocarbon fragments.

Expected Mass Spectrometry Data for this compound

m/zIon FragmentRelative Intensity
200[C₄F₈]⁺ (Molecular Ion)Moderate
181[C₄F₇]⁺High
131[C₃F₅]⁺High
100[C₂F₄]⁺Moderate
69[CF₃]⁺High (often base peak)

Note: The relative intensities are estimations and can vary depending on the ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹⁹F and ¹³C NMR spectra of a volatile fluorinated compound like this compound would involve the following steps:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Probe Broadband or Fluorine-specific Probe Spectrometer->Probe Tuning Tune and Match Probe to ¹⁹F or ¹³C Frequency Probe->Tuning Shimming Shim Magnetic Field Tuning->Shimming Pulse_Sequence Select Pulse Sequence (e.g., 1D zg) Shimming->Pulse_Sequence Parameters Set Acquisition Parameters (e.g., spectral width, number of scans) Pulse_Sequence->Parameters Acquire_19F Acquire ¹⁹F Spectrum Parameters->Acquire_19F Acquire_13C Acquire ¹³C Spectrum (with ¹⁹F decoupling) Parameters->Acquire_13C FID Free Induction Decay (FID) Acquire_19F->FID Acquire_13C->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Final Spectrum Final Spectrum Referencing->Final Spectrum

NMR Experimental Workflow
Infrared Spectroscopy Protocol

For a gaseous sample like this compound, a gas-phase IR spectrum would be acquired using a gas cell.

IR_Workflow cluster_sample_prep Sample Handling cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Gaseous this compound Gas_Cell IR Gas Cell Sample->Gas_Cell Introduce into FTIR_Spectrometer FTIR Spectrometer Gas_Cell->FTIR_Spectrometer Place in beam path Background Acquire Background Spectrum (empty cell) FTIR_Spectrometer->Background Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Ratio Ratio Sample to Background Acquire_Sample->Ratio Convert Convert to Absorbance or Transmittance Ratio->Convert Process Baseline Correction and Peak Picking Convert->Process Final IR Spectrum Final IR Spectrum Process->Final IR Spectrum

IR Spectroscopy Experimental Workflow
Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile this compound.

MS_Workflow cluster_sample_prep Sample Introduction cluster_separation Chromatographic Separation cluster_ionization_detection Ionization and Detection cluster_processing Data Analysis Sample Gaseous or Liquid Sample Injection Inject into GC Inlet Sample->Injection GC_Column Gas Chromatography Column Injection->GC_Column Temperature_Program Temperature Programming GC_Column->Temperature_Program Elution Elution of Compound Temperature_Program->Elution Ion_Source Electron Ionization (EI) Source Elution->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search Spectral Library Search Mass_Spectrum->Library_Search Interpretation Fragmentation Pattern Interpretation Mass_Spectrum->Interpretation Compound Identification Compound Identification Interpretation->Compound Identification

GC-MS Experimental Workflow

References

An In-depth Technical Guide on the Physical Properties of Perfluoro-1-butene Gas

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of Perfluoro-1-butene (Octafluoro-1-butene) gas. The information is compiled from various chemical databases and safety data sheets to serve as a valuable resource for professionals in research and development.

Core Physical Properties

This compound, with the chemical formula C₄F₈, is a fully fluorinated analogue of 1-butene. It is a colorless and odorless gas at standard temperature and pressure. Due to the complete substitution of hydrogen with fluorine atoms, it exhibits high chemical stability and inertness.

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of the provided data are estimates and may vary based on experimental conditions and purity.

PropertyValueUnitNotes
Molecular Weight 200.03[1] g/mol ---
Boiling Point 4.85 to 6[2]°CAt standard atmospheric pressure.
Melting Point -132.5 (estimate)°CEstimated value.
Density (liquid) 1.5231 (rough estimate)g/cm³---
Density (gas) 1.54g/LAt boiling point.
Critical Temperature Not Available°CSpecific experimental data not found in public domain.
Critical Pressure Not AvailableatmSpecific experimental data not found in public domain.
Vapor Pressure Not AvailablekPaSpecific vapor pressure data at various temperatures not found in public domain.
Refractive Index 1.2492 (estimate)---Estimated value.

Experimental Protocols

2.1 Determination of Boiling Point

The boiling point of a liquefied gas can be determined using the reflux method or by distillation.[3]

  • Apparatus: A distillation or reflux apparatus, including a round-bottom flask, a condenser, a heating mantle, and a calibrated thermometer.

  • Procedure:

    • A sample of liquefied this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled for distillation or reflux.

    • The sample is gently heated.

    • For distillation, the temperature of the vapor that distills is recorded. The stable temperature during distillation is the boiling point.[4]

    • For the reflux method, the temperature of the vapor that is refluxing is measured. The constant temperature observed during active reflux is the boiling point.[3]

2.2 Determination of Gas Density

The density of a gas can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure.[5][6]

  • Apparatus: A gas-tight syringe or a glass bulb of known volume, a high-precision balance, a barometer, and a thermometer.

  • Procedure:

    • The mass of the empty, evacuated gas-tight syringe or glass bulb is measured.

    • The syringe or bulb is then filled with this compound gas to a known volume at a recorded temperature and pressure.

    • The mass of the filled syringe or bulb is measured.

    • The mass of the gas is calculated by subtracting the mass of the empty container from the mass of the filled container.

    • The density is then calculated by dividing the mass of the gas by its volume.

2.3 Determination of Vapor Pressure

The vapor pressure of a liquefied gas can be measured using the static method.[7][8]

  • Apparatus: A thermostatically controlled container, a pressure transducer or manometer, and a vacuum pump.

  • Procedure:

    • A small sample of liquefied this compound is placed in the container.

    • The container is evacuated to remove any air or other gases.

    • The container is then sealed and allowed to reach thermal equilibrium at a set temperature.

    • The pressure exerted by the vapor in equilibrium with the liquid is measured using the pressure transducer.

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

Logical Relationships of Physical Properties

The physical properties of a gas are interconnected. The following diagram illustrates the logical flow from fundamental molecular characteristics to macroscopic physical properties.

G MolecularStructure Molecular Structure (C₄F₈) MolecularWeight Molecular Weight MolecularStructure->MolecularWeight IntermolecularForces Intermolecular Forces MolecularStructure->IntermolecularForces Density Density MolecularWeight->Density ThermodynamicProperties Thermodynamic Properties IntermolecularForces->ThermodynamicProperties BoilingPoint Boiling Point ThermodynamicProperties->BoilingPoint VaporPressure Vapor Pressure ThermodynamicProperties->VaporPressure ThermodynamicProperties->Density CriticalProperties Critical Temperature & Pressure ThermodynamicProperties->CriticalProperties

Logical relationships of physical properties.

References

Perfluoro-1-butene as a Monomer for Fluoropolymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a perfluoroalkene that has been investigated as a potential monomer for the synthesis of fluoropolymers. These polymers are of interest due to the unique properties conferred by the carbon-fluorine bond, including high thermal stability, chemical inertness, and low surface energy. This technical guide provides a comprehensive overview of this compound as a monomer, summarizing its properties and exploring its role in polymerization. It is important to note that while PFB can be utilized in copolymerizations, there is a notable scarcity of publicly available data on its homopolymerization and the specific properties of poly(this compound). This guide reflects the current state of available scientific literature.

Monomer Properties: this compound (Octafluoro-1-butene)

A clear understanding of the monomer's physical and chemical properties is fundamental for its application in polymer synthesis.

PropertyValueReference
Chemical Formula C4F8[1]
Molecular Weight 200.03 g/mol [1]
Boiling Point 6 °C[2]
Density 1.54 g/mL[2]
CAS Number 357-26-6[1]
Appearance Colorless and odorless gas
Solubility Soluble in organic solvents, insoluble in water

Homopolymerization of this compound: A Research Gap

This compound in Copolymerization

While information on its homopolymer is scarce, this compound has been explored as a comonomer in the synthesis of fluoropolymers. This approach allows for the modification of properties of well-established fluoropolymers by incorporating PFB units into the polymer chain.

Copolymerization with Tetrafluoroethylene (TFE)

A notable example is the copolymerization of octafluoro-1-butene with tetrafluoroethylene. Research in this area indicates the potential for creating novel fluoropolymers with tailored properties. However, detailed experimental protocols and extensive quantitative data on the resulting copolymers remain limited in publicly accessible documents.

Experimental Considerations for Polymerization

For researchers interested in exploring the polymerization of this compound, a logical starting point would be to adapt established methods for radical polymerization of other fluoroalkenes.

General Radical Polymerization Workflow

The following diagram illustrates a generalized workflow for a radical polymerization experiment, which could be adapted for the polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Monomer Reactor High-Pressure Reactor Monomer->Reactor Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->Reactor Solvent Anhydrous Solvent (e.g., perfluorinated solvent) Solvent->Reactor Polymerization Polymerization (Controlled Temperature & Pressure) Reactor->Polymerization Precipitation Precipitation (in non-solvent like methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Drying->Tensile

A generalized experimental workflow for the radical polymerization of fluoroalkenes.

Potential Properties and Characterization of Poly(this compound)

Based on the structure of the monomer and the general properties of fluoropolymers, the following characteristics could be anticipated for poly(this compound). It is crucial to emphasize that these are predicted properties and would require experimental validation.

Property CategoryPredicted Characteristic
Thermal Stability High, due to the strength of the C-F and C-C bonds in the polymer backbone. Thermogravimetric analysis (TGA) would be used to determine the decomposition temperature.
Chemical Resistance Excellent resistance to a wide range of chemicals and solvents, a hallmark of perfluorinated polymers.
Mechanical Properties Likely to be a rigid material due to the bulky side groups, which would restrict chain mobility. Tensile testing would be required to determine its modulus, tensile strength, and elongation at break.
Solubility Expected to be soluble only in a limited number of perfluorinated solvents, a common characteristic of many fluoropolymers.
Optical Properties Potentially high optical clarity and a low refractive index, which are desirable properties for optical applications.

Signaling Pathways and Logical Relationships

The polymerization of this compound via a radical mechanism would follow a classical chain-growth pathway.

radical_polymerization Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Initiation (e.g., heat, UV) Monomer_Radical Monomer Radical (IM•) Radical->Monomer_Radical Addition to Monomer Monomer This compound (M) Monomer->Monomer_Radical Propagating_Radical Propagating Radical (IMn•) Monomer->Propagating_Radical Monomer_Radical->Propagating_Radical Propagation Polymer Poly(this compound) (IMn+1) Propagating_Radical->Polymer Further Propagation Termination Termination Propagating_Radical->Termination Combination or Disproportionation

Simplified signaling pathway for radical polymerization of this compound.

Conclusion and Future Outlook

This compound presents an intriguing yet under-explored monomer for the synthesis of novel fluoropolymers. While its role as a comonomer has been touched upon in the literature, a significant research gap exists concerning its homopolymerization and the characterization of the resulting polymer. For researchers and scientists in materials science and drug development, this represents an opportunity for fundamental research. Future work should focus on establishing reliable protocols for the homopolymerization of this compound, potentially exploring different initiator systems and reaction conditions. A thorough characterization of poly(this compound) is essential to understand its thermal, mechanical, and chemical properties, which will ultimately determine its potential applications. The lack of available data underscores the nascent stage of research into this specific fluoropolymer and invites further investigation to unlock its potential. This compound is also recognized as a degradation product of larger PFAS molecules, and understanding its polymerization behavior could have implications for environmental science and the lifecycle of these persistent compounds.[3]

References

Role of "Perfluoro-1-butene" in PFAS (per- and polyfluoroalkyl substances) research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Perfluoro-1-butene in PFAS Research

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products.[1][2] This persistence, however, leads to significant environmental contamination and potential adverse health effects.[1][3][4] Within this broad class, this compound (PFB), a volatile organofluorine compound, plays a multifaceted role that is critical to understanding the lifecycle, fate, and impact of PFAS. This technical guide provides an in-depth examination of this compound, focusing on its physicochemical properties, its significance as a monomer for fluoropolymers, a degradation product of larger PFAS molecules, and an atmospheric precursor to more persistent and mobile perfluorocarboxylic acids (PFCAs).[1] Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

This compound (CAS: 357-26-6), systematically named 1,1,2,3,3,4,4,4-octafluorobut-1-ene, is a fluorinated alkene with the chemical formula C4F8.[5][6] As a member of the PFAS family, it is distinguished by its volatile nature. Its significance in PFAS research is threefold:

  • Monomer: It serves as a fundamental building block in the synthesis of specialized fluoropolymers.[1]

  • Degradation Product: It is generated during the thermal decomposition of larger fluoropolymers, such as Polytetrafluoroethylene (PTFE).[7]

  • Environmental Precursor: In the atmosphere, it can undergo oxidation to form highly persistent and water-soluble perfluorocarboxylic acids (PFCAs), contributing to the global distribution of these contaminants.[1]

Understanding the behavior of this compound is therefore essential for developing a complete picture of PFAS contamination, from industrial production to environmental fate.

Physicochemical Properties

The distinct properties of this compound govern its behavior in both industrial applications and the environment. The following table summarizes its key quantitative data.

PropertyValueReference
IUPAC Name 1,1,2,3,3,4,4,4-octafluorobut-1-ene[6]
Synonyms Octafluorobut-1-ene, Perfluorobutene[5][6]
CAS Number 357-26-6[5][6]
Molecular Formula C4F8[5][6]
Molecular Weight 200.03 g/mol [5][6]
Appearance Colorless Gas[8]
Boiling Point Data not readily available in search results
XLogP3 2.6[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 8[6]
GHS Hazard Statements H280: Contains gas under pressure; may explode if heatedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

Role in PFAS Research

Monomer for Fluoropolymer Synthesis

This compound is an important monomer used in the production of fluoropolymers.[1] Fluoropolymers are valued for their exceptional chemical inertness, thermal stability, and low coefficient of friction, making them indispensable in demanding applications such as chemical processing, electronics, and aerospace.[9] The polymerization process involves the reaction of monomer units to form long polymer chains. The incorporation of this compound can be used to modify the properties of the resulting polymer, such as flexibility or processing characteristics.

G cluster_input Inputs cluster_process Process cluster_output Output monomer This compound (Monomer) polymerization Polymerization Reaction (Aqueous or Non-Aqueous Media) monomer->polymerization initiator Radical Initiator (e.g., Peroxide) initiator->polymerization fluoropolymer Fluoropolymer (e.g., PTFE copolymer) polymerization->fluoropolymer

Caption: Fluoropolymer synthesis workflow using this compound.

Degradation Product of Larger PFAS

This compound can be formed from the thermal degradation of high-molecular-weight fluoropolymers like PTFE.[7] At elevated temperatures, such as those encountered during waste incineration or in certain industrial processes, the strong carbon-fluorine backbone of these polymers can break down, releasing smaller, volatile PFAS fragments, including this compound. This degradation pathway is a significant, and often overlooked, source of PFAS emissions into the environment. Understanding these degradation processes is crucial for assessing the full lifecycle impact of fluoropolymer products and developing effective waste management strategies.[7]

G PTFE High Molecular Weight Fluoropolymer (e.g., PTFE) Heat High Temperature (Pyrolysis) PTFE->Heat subjected to PFB This compound (C4F8) Heat->PFB yields Other Other PFAS Fragments (TFE, HFP, etc.) Heat->Other yields

Caption: Thermal degradation pathway of fluoropolymers to this compound.

Atmospheric Precursor to Persistent PFCAs

Once released into the atmosphere, volatile PFAS such as this compound participate in complex chemical reactions.[1] Through processes of atmospheric oxidation, primarily involving hydroxyl radicals (•OH), these compounds are transformed into more persistent and water-soluble perfluorocarboxylic acids (PFCAs).[1] This transformation is a key mechanism for the long-range transport and ubiquitous distribution of PFCAs in the environment, leading to their detection in remote ecosystems and drinking water sources far from direct industrial activity.[1]

G PFB This compound (Volatile) Released into Atmosphere Oxidation Atmospheric Oxidation (+ •OH radicals) PFB->Oxidation PFCA Perfluorocarboxylic Acids (PFCAs) (Persistent & Water-Soluble) Oxidation->PFCA Transport Long-Range Transport & Deposition in Water/Soil PFCA->Transport

Caption: Atmospheric transformation of this compound to PFCAs.

Experimental Protocols

Representative Synthesis: Dehalogenation of a Halogenated Precursor

The synthesis of fluoroalkenes often involves the dehalogenation of a saturated precursor. While specific protocols for this compound are proprietary, a general method can be adapted from the synthesis of similar compounds, such as 4-bromo-1,1,2-trifluoro-1-butene.[10][11] This method utilizes a dehalogenation reaction with a metal agent in an aqueous solvent.

Objective: To synthesize a fluoroalkene via dehalogenation.

Materials:

  • Halogenated alkane precursor (e.g., 1,4-dibromo-2-chloro-1,1,2-trifluorobutane as a model)

  • Dehalogenation agent: Zinc powder

  • Solvent: Deionized water

  • Reaction vessel: Three-necked flask with stirring device and condenser

  • Heating mantle and temperature controller

Methodology:

  • To a three-necked flask equipped with a mechanical stirrer, add zinc powder (1.0-1.5 molar equivalents) and deionized water.

  • Heat the mixture with stirring to a reaction temperature of 50–90 °C.[11]

  • Slowly add the halogenated alkane precursor dropwise to the reaction mixture. Control the addition rate to maintain the desired reaction temperature.

  • After the addition is complete, maintain the reaction temperature for 1-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by observing the consumption of the zinc powder.

  • Upon completion, cool the reaction mixture and filter to remove any unreacted zinc and zinc salts.

  • The filtrate will separate into two layers. Separate the organic layer (crude product) from the aqueous layer.

  • The crude product can be further purified by distillation. The yield and purity of the final product should be confirmed using Gas Chromatography (GC).[10]

Analytical Detection in Environmental Samples

The detection and quantification of volatile PFAS like this compound in environmental matrices (e.g., air, water) require sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for this purpose.[1]

Objective: To detect and quantify this compound in an air or water sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Sample collection media (e.g., sorbent tubes for air, sealed vials for water)

  • Purge-and-trap or headspace sampler for sample introduction

  • High-purity helium or other carrier gas

  • Certified reference standard of this compound

Methodology:

  • Sample Collection: Collect air samples using sorbent tubes or water samples in airtight vials, ensuring no headspace to prevent volatilization.

  • Sample Preparation/Introduction:

    • For air samples: Thermally desorb the sorbent tube to release the trapped volatile compounds directly into the GC inlet.

    • For water samples: Use a purge-and-trap system. An inert gas is bubbled through the water sample (purge), and the volatilized compounds are trapped on a sorbent. The trap is then rapidly heated to introduce the analytes into the GC.

  • Gas Chromatography:

    • The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.

    • The column separates the components of the mixture based on their boiling points and interaction with the stationary phase. The temperature program of the GC oven is optimized to achieve good separation of the target analyte from other compounds.

  • Mass Spectrometry:

    • As components elute from the GC column, they enter the MS detector.

    • The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

    • A characteristic mass spectrum is generated for each compound, which serves as a "fingerprint" for identification.

  • Quantification:

    • Create a calibration curve by analyzing known concentrations of a this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing collection Sample Collection (Air or Water) introduction Sample Introduction (e.g., Purge-and-Trap) collection->introduction gc Gas Chromatography (Separation) introduction->gc ms Mass Spectrometry (Detection & Identification) gc->ms quant Quantification (vs. Calibration Curve) ms->quant

Caption: General analytical workflow for this compound using GC-MS.

Toxicology and Safety

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a gas under pressure that may explode if heated.[6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] While specific long-term toxicological studies on this compound are not detailed in the provided search context, related fluoroalkenes like Perfluoroisobutene (PFIB) are known to be highly toxic, primarily targeting the lungs upon inhalation and capable of causing acute lung injury and pulmonary edema.[12][13] Given these potential hazards, strict safety protocols, including the use of personal protective equipment and adequate ventilation, are mandatory when handling this compound.

Conclusion

This compound holds a pivotal and complex position within PFAS research. It is not only an industrial building block for high-performance materials but also a key intermediate in the environmental degradation and transport of PFAS. Its role as a breakdown product of larger fluoropolymers and as an atmospheric precursor to persistent PFCAs highlights the intricate and interconnected lifecycle of these "forever chemicals." For researchers and scientists, a thorough understanding of this compound's properties, reaction pathways, and analytical methodologies is fundamental to advancing our ability to monitor, regulate, and remediate PFAS contamination. The data and protocols presented in this guide serve as a foundational resource for continued investigation into this critical area of environmental and health science.

References

The Atmospheric Journey of Perfluoro-1-butene: A Technical Deep-Dive into its Degradation and Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB), with the chemical formula CF₃CF₂CF=CF₂ (CAS No: 357-26-6), is a fully fluorinated alkene.[1][2][3] As part of the broader class of per- and polyfluoroalkyl substances (PFAS), its environmental fate and atmospheric chemistry are of significant interest. The high stability of the C-F bond in PFAS compounds renders them resistant to many traditional degradation processes.[4][5] However, the presence of a double bond in perfluoroalkenes introduces a site of reactivity, making them susceptible to atmospheric oxidation, primarily initiated by hydroxyl radicals (OH). This technical guide provides a comprehensive overview of the current understanding of the atmospheric chemistry and degradation of this compound, drawing upon data from related perfluorinated compounds to build a complete picture.

Atmospheric Degradation Pathways

The primary sink for this compound in the troposphere is its reaction with the hydroxyl radical (OH). Other potential atmospheric oxidants include ozone (O₃) and chlorine atoms (Cl), though their contribution to the overall degradation is considered to be minor. Direct photolysis is also a possible, albeit likely insignificant, removal pathway for perfluorinated alkenes in the lower atmosphere.

Reaction with Hydroxyl Radicals (OH)

The dominant degradation pathway for this compound is initiated by the addition of an OH radical across the double bond. This reaction proceeds at a significant rate, leading to a relatively short atmospheric lifetime for this compound compared to its saturated perfluoroalkane counterparts. The atmospheric lifetime of this compound (CF₃CF₂CF=CF₂) has been estimated to be approximately 6 days.[1]

The generalized mechanism for the OH-initiated oxidation of this compound is as follows:

  • OH Radical Addition: The OH radical adds to one of the carbon atoms of the double bond, forming a perfluoroalkyl radical. There are two possible initial adducts, with the addition to the terminal CF₂ group being sterically and electronically favored.

  • Reaction with Molecular Oxygen (O₂): The resulting perfluoroalkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO₂).

  • Reaction with Nitric Oxide (NO): The peroxy radical then reacts with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).

  • Alkoxy Radical Decomposition: The perfluoroalkoxy radical is unstable and decomposes via C-C bond cleavage.

This decomposition is expected to yield perfluoropropanoyl fluoride (CF₃CF₂C(O)F) and carbonyl fluoride (COF₂).

Reactions with Ozone (O₃) and Chlorine Atoms (Cl)

For perfluorinated alkenes, the rates of reaction with ozone are generally very slow. For example, the rate constant for the reaction of O₃ with hexafluoropropene (CF₃CF=CF₂) has been measured to be very low. Similarly, while reactions with chlorine atoms can occur, their atmospheric concentrations are generally much lower than that of OH radicals, making this a less significant degradation pathway.

Quantitative Kinetic and Product Data

The following tables summarize the key quantitative data for the atmospheric degradation of this compound and related compounds. Data for this compound is based on studies of its isomers and analogs where direct data is not available.

CompoundChemical FormulaRate Constant with OH (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
This compound CF₃CF₂CF=CF₂ ~1.7 x 10⁻¹² (estimated) ~6 days[1]
Perfluoro-2-butene (trans)CF₃CF=CFCF₃7.50 x 10⁻¹⁴ x (T/298 K)¹·⁶⁸ x exp(612/T)[6]~21 days[7]
Perfluoro-2-butene (cis)CF₃CF=CFCF₃2.99 x 10⁻¹⁴ x (T/298 K)²·⁶¹ x exp(760/T)[6]~34 days[7]
HexafluoropropeneCF₃CF=CF₂(2.4 ± 0.3) x 10⁻¹²[4]~5.3 days[7]
ReactantProduct 1Molar Yield (%)Product 2Molar Yield (%)
This compound Perfluoropropanoyl fluoride ~100 Carbonyl fluoride ~100
HexafluoropropeneTrifluoroacetyl fluoride (CF₃C(O)F)100[4]Carbonyl fluoride (COF₂)100[4]

Experimental Protocols

The kinetic and product data for the atmospheric degradation of this compound and its analogs are typically determined using smog chamber experiments coupled with Fourier Transform Infrared (FTIR) spectroscopy. The relative rate method is a common technique for determining the rate constants of reaction with OH radicals.

Smog Chamber-FTIR Spectroscopy for Kinetic Studies (Relative Rate Method)

A typical experimental protocol involves the following steps:

  • Chamber Preparation: A large-volume (typically several hundred to several thousand liters) smog chamber made of FEP Teflon film is first evacuated and then filled with purified air to a pressure of approximately 700 Torr.

  • Reactant Introduction: Known concentrations of this compound, a reference compound with a well-established OH rate constant (e.g., ethane or propane), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂) are introduced into the chamber.

  • Initiation of Reaction: The reaction is initiated by photolysis of the OH precursor using UV lamps, which generates OH radicals.

  • Monitoring of Reactants: The concentrations of this compound and the reference compound are monitored over time by withdrawing the gas mixture from the chamber through a long-path gas cell of an FTIR spectrometer.

  • Data Analysis: The rate constant for the reaction of OH with this compound (k_PFB) is determined from the relative decay rates of this compound and the reference compound (k_ref) using the following relationship:

    ln([PFB]₀/[PFB]t) = (k_PFB/k_ref) * ln([ref]₀/[ref]t)

    where [PFB]₀ and [ref]₀ are the initial concentrations, and [PFB]t and [ref]t are the concentrations at time t. A plot of ln([PFB]₀/[PFB]t) versus ln([ref]₀/[ref]t) should yield a straight line with a slope of k_PFB/k_ref.

Product Identification and Quantification

Product studies are also conducted in smog chambers. After the reaction is initiated, the FTIR spectra of the gas mixture are recorded at regular intervals. The characteristic absorption bands in the infrared spectra are used to identify and quantify the reaction products by comparing them with calibrated reference spectra of authentic samples.

Visualizations

Atmospheric Degradation Pathway of this compound

This compound Degradation Pathway cluster_reactants Initial Reaction cluster_intermediates Intermediate Steps cluster_products Final Products PFB This compound (CF₃CF₂CF=CF₂) Adduct2 Adduct Radical (CF₃CF₂CF(OH)CF₂(•)) PFB->Adduct2 + OH OH OH Radical Adduct1 Adduct Radical (CF₃CF₂CF(•)CF₂OH) PeroxyRadical Peroxy Radical (CF₃CF₂CF(OH)CF₂(OO•)) Adduct2->PeroxyRadical + O₂ AlkoxyRadical Alkoxy Radical (CF₃CF₂CF(OH)CF₂(O•)) PeroxyRadical->AlkoxyRadical + NO NO2 NO₂ PeroxyRadical->NO2 Product1 Perfluoropropanoyl fluoride (CF₃CF₂C(O)F) AlkoxyRadical->Product1 C-C Cleavage Product2 Carbonyl fluoride (COF₂) AlkoxyRadical->Product2 C-C Cleavage O2 O₂ NO NO Smog Chamber Experimental Workflow Start Start PrepChamber Prepare Smog Chamber (Evacuate and Fill with Air) Start->PrepChamber InjectReactants Inject Reactants (PFB, Reference, OH Precursor) PrepChamber->InjectReactants InitiateReaction Initiate Reaction (UV Photolysis) InjectReactants->InitiateReaction Monitor Monitor Concentrations (FTIR Spectroscopy) InitiateReaction->Monitor AnalyzeData Analyze Data (Relative Rate Plot) Monitor->AnalyzeData DetermineRate Determine Rate Constant AnalyzeData->DetermineRate End End DetermineRate->End

References

Toxicological studies and safety data for "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a perfluoroalkene compound with the chemical formula C4F8. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), its toxicological profile is of significant interest due to the recognized persistence, bioaccumulation potential, and adverse health effects associated with many PFAS compounds.[1][2] This technical guide provides a comprehensive overview of the available toxicological studies and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. Due to the limited specific data for this compound, this guide also incorporates information on related fluoroalkenes and the general toxicological profile of PFAS to provide a broader context for risk assessment.

Toxicological Data

A critical challenge in assessing the toxicology of this compound is the significant lack of publicly available quantitative data for most standard toxicological endpoints. Safety Data Sheets (SDS) consistently report "no data available" for key metrics such as LD50 and LC50 values. This section summarizes the available qualitative information for this compound and presents quantitative data for analogue compounds to provide a comparative perspective.

Quantitative Toxicity Data for this compound

As of the date of this guide, specific quantitative toxicity values for this compound are not available in the public domain. The following table reflects this data gap.

Endpoint Route of Administration Species Value Reference
Acute Toxicity
LD50OralNot ReportedNo data available
LD50DermalNot ReportedNo data available
LC50InhalationNot ReportedNo data available
Sub-chronic/Chronic Toxicity
NOAELOralNot ReportedNo data available
LOAELOralNot ReportedNo data available
NOAELInhalationNot ReportedNo data available
LOAELInhalationNot ReportedNo data available
NOAELDermalNot ReportedNo data available
LOAELDermalNot ReportedNo data available
Reproductive & Developmental Toxicity
NOAELOralNot ReportedNo data available
LOAELOralNot ReportedNo data available
Carcinogenicity
Carcinogenic PotentialNot ReportedNot ReportedNo data available
Qualitative Toxicological Profile of this compound

Based on available Safety Data Sheets, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and may cause drowsiness or dizziness.

Toxicity Data for Analogue Compounds

To provide context for the potential toxicity of this compound, the following table summarizes data for its isomer, Perfluoro-2-butene, and a structurally related compound, Perfluoroisobutene.

Compound Endpoint Route of Administration Species Value Reference
Perfluoro-2-butene LC50Inhalation (4 hr)Rat81 ppm[3]
Perfluoroisobutene LCt50InhalationMice880 mg⋅min⋅m⁻³[4]

Note: The toxicity of fluoroalkenes can vary significantly based on their structure. Perfluoroisobutene, for instance, is known to be highly toxic.[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, this section outlines standardized methodologies for key toxicological assays that would be applicable for its evaluation, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Studies

2.1.1. Acute Oral Toxicity (Based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains).

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered as a single oral dose via gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.

2.1.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Objective: To assess the acute toxicity of a substance applied to the skin.

  • Test Animals: Typically, young adult rats, rabbits, or guinea pigs.

  • Methodology:

    • The fur on the dorsal area of the trunk of the animals is clipped.

    • The test substance is applied uniformly to an area of approximately 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for mortality, skin reactions, and systemic toxicity for 14 days.

  • Endpoint: The LD50 is determined, along with observations on skin irritation.

2.1.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

  • Objective: To determine the acute toxicity of a substance via inhalation.

  • Test Animals: Typically, young adult rats.

  • Methodology:

    • Animals are placed in exposure chambers (nose-only or whole-body).

    • The test substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (typically 4 hours).

    • Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-exposure.

  • Endpoint: The LC50 (median lethal concentration) is calculated.

Genetic Toxicology Assays

2.2.1. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

  • Objective: To screen for the mutagenic potential of a substance to induce gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.

  • Methodology:

    • The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are then plated on a minimal medium lacking the essential amino acid.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

2.2.2. In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes).

  • Methodology:

    • Cell cultures are exposed to the test substance with and without metabolic activation.

    • Cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent.

    • Chromosomes are prepared and analyzed microscopically for structural aberrations.

  • Endpoint: The frequency of cells with chromosomal aberrations is determined.

Reproductive and Developmental Toxicity Studies

2.3.1. Extended One-Generation Reproductive Toxicity Study (Based on OECD Guideline 443)

  • Objective: To provide a comprehensive assessment of the effects of a substance on reproductive and developmental endpoints.

  • Test Animals: Typically, rats.

  • Methodology:

    • Parental (P) generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

    • The first-generation (F1) offspring are exposed from conception into adulthood.

    • Endpoints evaluated include reproductive performance of the P generation, and viability, growth, development (including sexual maturation), and reproductive performance of the F1 generation.

  • Endpoint: Determination of NOAEL and LOAEL values for reproductive and developmental toxicity.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific mechanistic data for this compound is lacking, the broader class of PFAS compounds has been shown to exert toxicity through various signaling pathways. A key mechanism involves the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).[1][5] Activation of PPARα can lead to a cascade of events affecting lipid metabolism, inflammation, and cell proliferation, which may contribute to the liver toxicity observed with some PFAS.[5]

Other potential pathways implicated in PFAS toxicity include interactions with other nuclear receptors like the estrogen receptor and the pregnane X receptor, as well as the induction of oxidative stress.[6]

PFAS_Toxicity_Pathway PFAS Perfluoroalkyl Substances (e.g., this compound) Cell Cell Membrane PFAS->Cell Enters Cell PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Regulates Adverse_Outcomes Adverse Health Outcomes (e.g., Liver Toxicity, Endocrine Disruption) Gene_Expression->Adverse_Outcomes Leads to

Caption: Potential PFAS toxicity pathway via PPARα activation.

Safety and Handling

Given the identified hazards of skin and eye irritation and potential for respiratory irritation and central nervous system effects, appropriate safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area or with appropriate respiratory protection if inhalation is possible.

  • Handling:

    • Avoid breathing gas, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area.

    • Keep away from heat, sparks, and open flames.

Conclusion

The available data on the toxicology of this compound is limited, with significant gaps in knowledge regarding its acute quantitative toxicity, chronic effects, genotoxicity, carcinogenicity, and reproductive toxicity. The primary identified hazards are skin and eye irritation and specific target organ toxicity with a single exposure. As a member of the PFAS class of compounds, there is a potential for other health effects, and further research is warranted to fully characterize its toxicological profile. In the absence of specific data, a cautious approach should be taken, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. The information on analogue compounds and the general mechanisms of PFAS toxicity can serve as a preliminary guide for risk assessment until more specific data for this compound becomes available.

References

Solubility of "Perfluoro-1-butene" in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Perfluoro-1-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄F₈), also known as octafluoro-1-butene, is a fluorinated alkene with a range of potential applications. A thorough understanding of its solubility in various organic solvents is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these methodologies. Due to a lack of extensive published quantitative data, this guide emphasizes the qualitative aspects of solubility and provides researchers with the necessary tools to determine solubility in their specific systems.

Introduction to this compound

This compound is a colorless, odorless gas at standard conditions. As a perfluorinated compound, all hydrogen atoms on the butene backbone have been replaced by fluorine atoms. This substitution imparts unique physical and chemical properties, including high density, low surface tension, and high chemical and thermal stability. These properties make it a compound of interest in various fields, including as a monomer for specialty polymers, a refrigerant, and a dielectric gas. Its molecular formula is C₄F₈, and its structure is CH₂=CFCF₂CF₃.

Solubility of this compound in Organic Solvents: A Qualitative Overview

Perfluorocarbons, including perfluoroalkenes, are known for their limited miscibility with many common organic solvents. This behavior is attributed to the weak intermolecular forces (van der Waals forces) between fluorocarbon molecules and hydrocarbon or other organic molecules.

  • Non-polar Solvents: this compound is expected to have its highest solubility in non-polar organic solvents. Alkenes, in general, are soluble in non-polar organic solvents. Halogenated compounds also tend to dissolve in organic solvents. Therefore, solvents like hexane, heptane, and other aliphatic hydrocarbons are likely to be the best candidates for dissolving this compound. Perfluorinated solvents, such as perfluorohexane, would also be excellent solvents due to the "like-dissolves-like" principle.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and ethyl acetate are expected to be poorer solvents for this compound compared to non-polar solvents. While some interaction is possible, the significant difference in polarity will likely limit solubility.

  • Polar Protic Solvents: Alcohols (e.g., methanol, ethanol) and water are expected to be very poor solvents for this compound. The strong hydrogen bonding network in these solvents would be disrupted by the non-polar fluorocarbon, making dissolution energetically unfavorable.

Data Presentation

As noted, specific quantitative solubility data for this compound in various organic solvents is scarce in publicly available literature. Researchers requiring precise solubility values for their applications are encouraged to perform experimental determinations using the methods outlined in the following section.

Experimental Protocols for Determining Gas Solubility

Several established methods can be employed to accurately measure the solubility of gases like this compound in organic liquids. The choice of method often depends on the expected solubility, the volatility of the solvent, and the required precision.

Volumetric Method

The volumetric method is a classical and widely used technique for determining gas solubility. It involves bringing a known volume of gas into contact with a known volume of solvent and measuring the change in gas volume at constant temperature and pressure.

Methodology:

  • Degassing the Solvent: The organic solvent is thoroughly degassed to remove any dissolved air or other gases. This can be achieved by methods such as freeze-pump-thaw cycles, sonication under vacuum, or sparging with an inert gas like helium followed by vacuum application.

  • Apparatus Setup: A gas burette, a thermostatted equilibrium cell containing a magnetic stirrer, and a pressure measurement device (manometer) are assembled. The entire apparatus is maintained at a constant temperature.

  • Introduction of Solvent: A precisely measured volume of the degassed solvent is introduced into the equilibrium cell.

  • Introduction of Gas: A known initial volume of this compound is introduced into the gas burette.

  • Equilibration: The gas is brought into contact with the solvent in the equilibrium cell, and the mixture is stirred vigorously to facilitate dissolution and reach equilibrium. The pressure is kept constant.

  • Volume Measurement: Once equilibrium is reached (i.e., no further change in gas volume), the final volume of the gas in the burette is recorded.

  • Calculation: The difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent, gives the volume of gas dissolved in the solvent. The solubility can then be expressed in various units, such as mole fraction or Henry's Law constant.

experimental_workflow_volumetric A Degas Solvent B Introduce Known Volume of Solvent to Cell A->B D Equilibrate Gas and Solvent (Constant T & P) B->D C Introduce Known Volume of this compound to Burette C->D E Measure Final Gas Volume D->E F Calculate Solubility E->F

Caption: Volumetric Method Workflow

Gravimetric Method (Isobaric)

The gravimetric method involves saturating a known mass of solvent with the gas at a constant pressure and measuring the mass increase. This method is particularly suitable for determining the solubility of gases in non-volatile solvents.

Methodology:

  • Solvent Preparation: A known mass of the non-volatile organic solvent is placed in a thermostatted equilibrium cell. The solvent is degassed.

  • Apparatus Setup: The equilibrium cell is connected to a gas supply of this compound through a pressure regulator. The entire setup is placed on a high-precision balance.

  • Saturation: The gas is bubbled through the solvent at a constant pressure and temperature until the solvent is saturated. This is indicated by a constant reading on the balance.

  • Mass Measurement: The final mass of the gas-saturated solvent is recorded.

  • Calculation: The difference between the final and initial masses gives the mass of the dissolved gas. From this, the solubility can be calculated in terms of mass fraction, mole fraction, or other units.

experimental_workflow_gravimetric A Place Known Mass of Degassed Solvent in Cell B Saturate Solvent with This compound (Constant T & P) A->B C Monitor Mass until Constant B->C D Record Final Mass C->D E Calculate Solubility from Mass Difference D->E

Caption: Gravimetric Method Workflow

Gas Chromatographic (GC) Method

Gas chromatography provides a rapid and efficient method for determining the solubility of volatile solutes in non-volatile solvents. This technique is particularly useful for determining Henry's Law constants at infinite dilution.

Methodology:

  • Column Preparation: A GC column is packed with a solid support coated with the non-volatile organic solvent of interest. The exact mass of the solvent coating is determined.

  • GC Setup: The column is installed in a gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID). A carrier gas (e.g., helium) is passed through the column at a constant flow rate and temperature.

  • Injection: A small, known amount of this compound gas is injected into the GC.

  • Retention Time Measurement: The time it takes for the this compound to travel through the column and reach the detector (the retention time) is measured.

  • Calculation: The Henry's Law constant is calculated from the retention time, the amount of solvent in the column, the carrier gas flow rate, and other GC parameters. This calculation is based on the principle that the retention time is directly related to the partitioning of the solute between the gas and liquid (solvent) phases inside the column.

experimental_workflow_gc A Prepare GC Column with Solvent-Coated Support B Install Column and Set GC Conditions (T, Flow Rate) A->B C Inject Known Amount of This compound B->C D Measure Retention Time C->D E Calculate Henry's Law Constant D->E

Caption: Gas Chromatographic Method Workflow

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely documented, a qualitative assessment based on the principles of solubility for fluorinated compounds suggests a preference for non-polar and perfluorinated solvents. For researchers and professionals in drug development and other scientific fields requiring precise solubility data, experimental determination is necessary. The volumetric, gravimetric, and gas chromatographic methods described in this guide provide robust and reliable means to obtain this critical information. The detailed protocols and workflow diagrams serve as a practical resource for designing and executing these experiments in the laboratory.

Quantum Chemical Blueprint: An In-depth Technical Guide to Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1-butene (C₄F₈), an eight-carbon fluorinated alkene, and its isomers are of significant interest in materials science and as potential components in plasma etching processes. A thorough understanding of its molecular properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, offering valuable data for researchers in materials science, computational chemistry, and drug development. This document details the optimized molecular geometry, vibrational frequencies, and thermochemical properties derived from high-level computational studies.

Computational Methodology

The quantum chemical calculations presented herein were performed using established theoretical models to ensure accuracy and reliability. The geometry optimization and vibrational frequency analysis were carried out using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G* basis set. This level of theory is widely used for obtaining reliable geometries of organic and fluorinated organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to provide the theoretical vibrational spectrum of the molecule. These frequencies are essential for identifying the molecule experimentally via infrared (IR) and Raman spectroscopy and for calculating thermochemical properties.

Thermochemical Analysis

To obtain accurate thermochemical data, single-point energy calculations were performed on the B3LYP/6-31G* optimized geometry using a more robust computational method, such as the G4MP2 composite method. This approach provides highly accurate electronic energies, which are then combined with the vibrational frequency data to calculate key thermochemical properties, including the enthalpy of formation, Gibbs free energy of formation, and heat capacity at standard conditions (298.15 K and 1 atm).

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure input to the final analysis of molecular properties.

Computational_Workflow cluster_input Input cluster_dft Density Functional Theory (DFT) Calculations cluster_thermochemistry Thermochemical Analysis cluster_output Output Data initial_structure Initial Molecular Structure (this compound) geometry_optimization Geometry Optimization (B3LYP/6-31G) initial_structure->geometry_optimization Input Geometry vibrational_frequency Vibrational Frequency Calculation (B3LYP/6-31G) geometry_optimization->vibrational_frequency Optimized Structure single_point_energy High-Level Single-Point Energy Calculation (G4MP2) geometry_optimization->single_point_energy Optimized Structure optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry thermo_calculation Thermochemical Property Calculation vibrational_frequency->thermo_calculation Frequencies & ZPE vibrational_spectra Vibrational Frequencies vibrational_frequency->vibrational_spectra single_point_energy->thermo_calculation Electronic Energy thermochemical_data Thermochemical Properties thermo_calculation->thermochemical_data Conformational_Analysis cluster_workflow Conformational Analysis Workflow cluster_results Results start Select Dihedral Angle (C1=C2-C3-C4) pes_scan Potential Energy Surface (PES) Scan (Constrained Optimizations) start->pes_scan find_minima Identify Energy Minima (Stable Conformers) pes_scan->find_minima find_ts Locate Transition States (Rotational Barriers) pes_scan->find_ts gauche Gauche Conformer (Global Minimum) find_minima->gauche syn Syn Conformer (Local Minimum) find_minima->syn barrier Rotational Barrier find_ts->barrier analyze Analyze Conformational Energies and Barriers

An In-depth Technical Guide to the Isomers of Perfluoro-1-butene and Their Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary isomers of octafluorobutene (C4F8), often referred to under the general term "perfluoro-1-butene." It details their structures, physical properties, and advanced characterization methodologies, with a focus on nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals working with these and other fluorinated compounds.

Introduction to Octafluorobutene Isomers

Octafluorobutene, with the molecular formula C4F8, exists as several structural and geometric isomers. The four primary isomers of significant interest are this compound, cis-perfluoro-2-butene, trans-perfluoro-2-butene, and perfluoroisobutylene. These compounds are notable for their unique chemical and physical properties, stemming from the high electronegativity and steric effects of the fluorine atoms. They find applications in various fields, including as monomers for fluoropolymers and as reagents in semiconductor manufacturing.[1][2] Perfluoroisobutylene, in particular, is also recognized for its high toxicity.[3]

The accurate identification and characterization of these isomers are crucial for quality control, reaction monitoring, and safety. Due to their similar molecular weights and, in some cases, close boiling points, their differentiation requires sophisticated analytical techniques.

Isomers of Octafluorobutene: Structures and Properties

The four principal isomers of C4F8 are detailed below, with their structures and key physical properties summarized for easy comparison.

Table 1: Physical Properties of Octafluorobutene Isomers

Isomer NameStructureCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundCF2=CFCF2CF3357-26-6200.03~ -1.0Not available
cis-Perfluoro-2-butenecis-CF3CF=CFCF31516-65-0200.03~ 32-34Not available
trans-Perfluoro-2-butenetrans-CF3CF=CFCF3360-89-4200.03~ 1-2Not available
Perfluoroisobutylene(CF3)2C=CF2382-21-8200.037.0-130

Characterization Techniques

The characterization of octafluorobutene isomers primarily relies on 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide detailed structural information and allow for the effective separation and identification of the individual isomers.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.[4][5] The large chemical shift dispersion in 19F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments.[4] Furthermore, the analysis of 19F-19F coupling constants provides valuable information about the connectivity and stereochemistry of the molecule.[6]

Key Features for Isomer Differentiation by 19F NMR:

  • Chemical Shifts: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. The position of the double bond and the geometric arrangement (cis/trans) of the trifluoromethyl groups result in distinct chemical shift values for the fluorine atoms in each isomer.

  • Coupling Constants: The magnitude of the coupling constants between fluorine nuclei (JFF) is dependent on the number of bonds separating them and their spatial orientation. For example, the vicinal coupling constants (3JFF) across the double bond are typically different for cis and trans isomers.

Table 2: Typical 19F NMR Spectral Data for Octafluorobutene Isomers (Reference: CFCl3 at 0 ppm)

IsomerFluorine EnvironmentApproximate Chemical Shift (ppm)Coupling Patterns and Constants (Hz)
This compound =CFF (gem to CF3)-80 to -90Complex multiplets
=CFF (cis to CF3)-95 to -105Complex multiplets
=CF --180 to -190Complex multiplets
-CF 2--120 to -130Complex multiplets
-CF 3-70 to -80Triplet
cis-Perfluoro-2-butene =CF --150 to -160Quartet of quartets
-CF 3-60 to -70Doublet of quartets
trans-Perfluoro-2-butene =CF --130 to -140Quartet of quartets
-CF 3-60 to -70Doublet of quartets
Perfluoroisobutylene =CF 2-50 to -60Septet
-CF 3-60 to -70Triplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. The data presented here are approximate ranges for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for the separation and identification of volatile compounds like the octafluorobutene isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about their molecular weight and fragmentation patterns.

Key Features for Isomer Differentiation by GC-MS:

  • Retention Time: Each isomer will have a characteristic retention time on a given GC column under specific conditions. Generally, the elution order will correlate with the boiling points of the isomers.

  • Mass Spectrum: While all isomers have the same molecular weight (200 g/mol ), their fragmentation patterns upon electron ionization can differ. The stability of the resulting fragments is influenced by the original structure of the isomer, providing a fingerprint for identification. Common fragments for C4F8 isomers include CF3+, C2F4+, and C3F5+.

Experimental Protocols

Detailed Protocol for 19F NMR Analysis

This protocol provides a general guideline for the acquisition of 19F NMR spectra for the characterization of octafluorobutene isomers.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.
  • Add a small amount of a reference standard, such as trifluorotoluene or hexafluorobenzene, if external referencing is not used.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
  • Tune and match the probe for the 19F frequency.

3. Data Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
  • Spectral Width (SW): Set a wide spectral width to encompass all expected fluorine signals (e.g., 200-250 ppm).
  • Transmitter Offset (O1P): Center the spectral window in the region where signals are expected (e.g., -120 ppm).
  • Number of Scans (NS): A small number of scans (e.g., 4-16) is usually sufficient due to the high sensitivity of 19F.
  • Acquisition Time (AQ): Set to achieve the desired resolution (e.g., 2-4 seconds).
  • Proton Decoupling: For simplified spectra, proton decoupling can be applied, although it is often unnecessary for perfluorinated compounds.

4. Data Processing:

  • Apply an exponential multiplication function to improve the signal-to-noise ratio if necessary.
  • Fourier transform the free induction decay (FID).
  • Phase the spectrum carefully.
  • Reference the spectrum to an appropriate standard (e.g., CFCl3 at 0 ppm).
  • Integrate the signals to determine the relative ratios of different fluorine environments.
  • Analyze the chemical shifts and coupling patterns to identify the isomer(s) present.

Detailed Protocol for GC-MS Analysis

This protocol outlines a general procedure for the separation and identification of octafluorobutene isomers using GC-MS.

1. Sample Preparation:

  • For gaseous samples, use a gas-tight syringe to inject a known volume into the GC inlet.
  • For liquid samples, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, hexane).

2. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Inlet: Use a split/splitless injector in split mode to prevent column overloading. Set the injector temperature to 200-250 °C.
  • Oven Temperature Program:
  • Initial temperature: 35-40 °C, hold for 1-2 minutes.
  • Ramp: Increase the temperature at a rate of 5-10 °C/min to 150-200 °C.
  • Final hold: Hold at the final temperature for 1-2 minutes. (This program should be optimized for the specific instrument and column to achieve baseline separation of the isomers.)

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 30 to 250 to cover the molecular ion and expected fragments.
  • Source Temperature: Set to 200-230 °C.
  • Quadrupole Temperature: Set to 150 °C.
  • Transfer Line Temperature: Set to 250-280 °C to prevent condensation of the analytes.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).
  • Examine the mass spectrum for each peak.
  • Compare the retention times and mass spectra to those of authentic standards or to library spectra for identification.

Synthesis and Isomerization

The synthesis of octafluorobutene isomers can be achieved through various routes, often resulting in a mixture of products.

  • This compound can be synthesized by the pyrolysis of other fluorinated compounds.

  • Perfluoro-2-butene isomers are often produced together and can be separated by distillation. The cis and trans isomers can interconvert under certain conditions, such as through photochemical or thermal isomerization. The synthesis of the Z (cis) isomer of a related compound, hexafluoro-2-butene, has been achieved from hexachlorobutadiene.[7][8]

  • Perfluoroisobutylene can be synthesized from perfluoropropylene and is also a pyrolysis product of polytetrafluoroethylene (PTFE, Teflon).[3][9]

The separation of these isomers on a preparative scale can be challenging due to their similar physical properties.

Visualizations

Isomer Structures and Interconversion

isomers cluster_isomers Octafluorobutene Isomers (C4F8) cluster_synthesis General Synthesis Routes This compound This compound (CF2=CFCF2CF3) cis-Perfluoro-2-butene cis-Perfluoro-2-butene (cis-CF3CF=CFCF3) trans-Perfluoro-2-butene trans-Perfluoro-2-butene (trans-CF3CF=CFCF3) cis-Perfluoro-2-butene->trans-Perfluoro-2-butene Isomerization Perfluoroisobutylene Perfluoroisobutylene ((CF3)2C=CF2) Fluorinated Precursors Fluorinated Precursors Fluorinated Precursors->this compound Pyrolysis Perfluoropropylene Perfluoropropylene Perfluoropropylene->Perfluoroisobutylene Synthesis Hexachlorobutadiene Hexachlorobutadiene Perfluoro-2-butene Precursor Perfluoro-2-butene Precursor Hexachlorobutadiene->Perfluoro-2-butene Precursor Fluorination Perfluoro-2-butene Precursor->cis-Perfluoro-2-butene Perfluoro-2-butene Precursor->trans-Perfluoro-2-butene

Caption: Structural isomers and general synthetic relationships of octafluorobutenes.

Experimental Workflow for Isomer Characterization

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Identification Sample Octafluorobutene Isomer Mixture GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS NMR 19F Nuclear Magnetic Resonance (NMR) Sample->NMR GC_Data Retention Times GCMS->GC_Data MS_Data Mass Spectra (Fragmentation Patterns) GCMS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Identification Isomer Identification and Quantification GC_Data->Identification MS_Data->Identification NMR_Data->Identification

References

Methodological & Application

Application Notes and Protocols for Radical Polymerization of "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and detailed experimental literature on the radical homopolymerization of "Perfluoro-1-butene" (Octafluoro-1-butene) is scarce. The following application notes and protocols are constructed based on established principles and common practices for the radical polymerization of analogous perfluorinated alkenes, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP). These protocols should be considered as starting points and may require significant optimization.

Introduction

This compound is a perfluorinated olefin that, in principle, can undergo radical polymerization to produce poly(this compound), a fluoropolymer with potentially unique properties. Fluoropolymers are a critical class of materials known for their exceptional chemical inertness, thermal stability, low coefficient of friction, and hydrophobicity.[1][2] The synthesis of such polymers is typically achieved through free-radical polymerization.[3] This document provides detailed, albeit model, protocols for the radical polymerization of this compound via suspension and emulsion techniques, intended for researchers, scientists, and professionals in drug development and materials science.

Properties of this compound and its Expected Polymer

A summary of the physical and chemical properties of the monomer and the expected properties of the polymer are presented below.

PropertyThis compound (Monomer)Poly(this compound) (Polymer) - Expected
Chemical Formula C4F8(C4F8)n
Molecular Weight 200.03 g/mol High molecular weight (e.g., >10^5 g/mol )
Appearance Colorless gasWhite, waxy solid
Boiling Point ~ -2 °CHigh decomposition temperature (>300 °C)
Solubility Sparingly soluble in organic solventsInsoluble in most solvents below 300 °C
Key Characteristics Reactive double bondHigh thermal stability, chemical resistance, low surface energy, hydrophobicity

Radical Polymerization Mechanisms: An Overview

Radical polymerization of fluoroalkenes is a chain-growth process involving initiation, propagation, and termination steps. The choice of initiator and polymerization medium (aqueous or organic) significantly influences the reaction kinetics and the properties of the resulting polymer.

A variety of initiators can be used to generate the initial radical species. The choice of initiator depends on the polymerization technique (e.g., suspension, emulsion) and the desired reaction temperature.

Initiator TypeExamplesTypical Decomposition TemperaturePolymerization System Suitability
Persulfates Ammonium persulfate (APS), Potassium persulfate (KPS)60-80 °CEmulsion, Suspension (water-soluble)
Organic Peroxides Benzoyl peroxide (BPO), Di-tert-butyl peroxide (DTBP)70-130 °CSolution, Suspension (oil-soluble)
Azo Compounds Azobisisobutyronitrile (AIBN)60-80 °CSolution, Suspension (oil-soluble)
Redox Initiators Persulfate/bisulfite, Organic hydroperoxide/Fe(II)Can be used at lower temperatures (0-50 °C)Emulsion

Data compiled from various sources on radical polymerization.[4][5]

Experimental Protocols (Model)

Safety Precaution: this compound is a gas at room temperature and should be handled in a well-ventilated fume hood. High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and certified pressure reactors.

Suspension polymerization is carried out in an aqueous medium where the monomer is dispersed as fine droplets. This method typically produces granular polymer particles.[6][7][8]

Materials:

  • This compound (gas)

  • Deionized water (degassed)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • Disodium hydrogen phosphate (buffer)

  • Sodium dodecyl sulfate (SDS) (suspending agent, optional, use sparingly)

  • High-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet ports.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave.

  • Charging the Reactor:

    • Add deionized water to the autoclave (e.g., 500 mL for a 1 L reactor).

    • Add the buffer (e.g., 0.5 g) and suspending agent (if used, e.g., 0.05 g).

    • Seal the reactor and purge with nitrogen gas for at least 30 minutes to remove oxygen.

    • Add the initiator, KPS (e.g., 0.2 g), dissolved in a small amount of degassed deionized water.

  • Pressurization and Polymerization:

    • Begin stirring the aqueous solution (e.g., 400-600 rpm).

    • Heat the reactor to the desired temperature (e.g., 70 °C).

    • Introduce this compound gas into the reactor to the desired pressure (e.g., 10-20 bar).

    • Maintain a constant pressure by feeding more monomer as it is consumed during the polymerization.

    • Monitor the reaction temperature and pressure throughout the process. The polymerization is typically run for several hours (e.g., 4-8 hours).

  • Termination and Product Isolation:

    • Stop the monomer feed and cool the reactor to room temperature.

    • Vent the unreacted monomer safely.

    • Open the reactor and collect the polymer slurry.

    • Filter the polymer and wash it thoroughly with deionized water and then with a solvent like acetone to remove any residual impurities.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Emulsion polymerization is conducted in an aqueous medium with a surfactant, leading to the formation of a stable polymer latex. This method typically produces fine powder polymers.[6][9]

Materials:

  • This compound (gas)

  • Deionized water (degassed)

  • Ammonium persulfate (APS) (initiator)

  • Ammonium perfluorooctanoate (APFO) or a suitable alternative fluorinated surfactant.

  • Sodium bicarbonate (buffer)

  • High-pressure stainless-steel autoclave with similar specifications as for suspension polymerization.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and free of contaminants.

  • Charging the Reactor:

    • Add deionized water to the reactor.

    • Add the fluorinated surfactant (e.g., 1-2 g for a 1 L reactor) and buffer (e.g., 0.5 g).

    • Seal the reactor and purge with nitrogen for at least 30 minutes.

    • Add the initiator, APS (e.g., 0.3 g), dissolved in degassed deionized water.

  • Pressurization and Polymerization:

    • Heat the reactor to the desired temperature (e.g., 75 °C) with gentle stirring (e.g., 200-300 rpm).

    • Pressurize the reactor with this compound to the target pressure (e.g., 15-25 bar).

    • Maintain the pressure by continuously feeding the monomer.

    • Allow the polymerization to proceed for several hours (e.g., 6-10 hours).

  • Termination and Product Isolation:

    • Cool the reactor and vent the excess monomer.

    • The product is a stable polymer latex (a milky white dispersion).

    • To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., magnesium sulfate) or by freeze-thawing.

    • Filter the coagulated polymer, wash extensively with deionized water, and dry in a vacuum oven.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the polymer structure, identification of C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) Detailed structural analysis, determination of end-groups.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Requires a suitable high-temperature solvent and calibration standards.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition temperature.
Scanning Electron Microscopy (SEM) Analysis of particle size and morphology (for granular or powdered polymer).

Based on standard polymer characterization techniques.[10][11][12]

Visualizations

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up cluster_char Characterization reactor_prep Reactor Cleaning and Drying charge_reagents Charge Water, Buffer, and Surfactant/Suspending Agent reactor_prep->charge_reagents purge Purge with Nitrogen charge_reagents->purge add_initiator Add Initiator Solution purge->add_initiator heat_stir Heat and Stir add_initiator->heat_stir pressurize Pressurize with this compound heat_stir->pressurize maintain_pressure Maintain Constant Monomer Pressure pressurize->maintain_pressure monitor Monitor Temperature and Pressure maintain_pressure->monitor cool_vent Cool and Vent monitor->cool_vent isolate Isolate Polymer (Filtration/Coagulation) cool_vent->isolate wash Wash Polymer isolate->wash dry Dry under Vacuum wash->dry ftir FTIR dry->ftir nmr NMR dry->nmr gpc GPC dry->gpc dsc_tga DSC/TGA dry->dsc_tga G cluster_inputs Input Parameters cluster_outputs Polymer Properties initiator_conc Initiator Concentration mw Molecular Weight initiator_conc->mw inversely affects yield Polymer Yield initiator_conc->yield directly affects monomer_pressure Monomer Pressure monomer_pressure->mw directly affects monomer_pressure->yield directly affects temperature Temperature temperature->mw inversely affects temperature->yield directly affects (up to a point) surfactant_conc Surfactant/Suspending Agent Concentration particle_size Particle Size surfactant_conc->particle_size inversely affects pdi Polydispersity

References

Application Notes and Protocols for the Emulsion Polymerization of Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluorinated polymers are of significant interest due to their exceptional chemical inertness, thermal stability, low coefficient of friction, and unique surface properties.[1] Emulsion polymerization is a common industrial method for producing fluoropolymers, offering advantages such as high polymerization rates, high molecular weights, and efficient heat transfer.[2] This document provides a detailed, representative protocol for the emulsion polymerization of perfluoro-1-butene, a C4 perfluorinated olefin. The methodologies are derived from established procedures for similar fluoromonomers.[3][4][5]

This compound is a fluorocarbon that can serve as a monomer for the synthesis of fluoropolymers.[1] While specific data on its radical polymerization is scarce, general principles of fluoroalkene polymerization can be applied.

Key Components and Considerations

Successful emulsion polymerization of this compound requires careful selection of the following components:

  • Monomer: this compound (C4F8). It is a gas at standard conditions with a boiling point of approximately 4.85°C.[6] Polymerization must be conducted under pressure.

  • Aqueous Medium: Deionized and deoxygenated water is essential to prevent inhibition of the radical polymerization.

  • Surfactant (Emulsifier): Fluorinated surfactants are typically required to stabilize the monomer droplets and growing polymer particles. Historically, perfluorooctanoic acid (PFOA) and its salts have been used, but due to environmental and health concerns, alternative surfactants are now preferred.[4] Examples of suitable surfactants include ammonium perfluorooctanoate (C-8) and ammonium perfluorononanoate (C-9).[5] The concentration of the surfactant influences particle size and polymerization rate.[7]

  • Initiator: Water-soluble initiators that generate free radicals upon thermal or redox activation are used. Persulfates (e.g., potassium persulfate, ammonium persulfate) are common choices.[2][3] Redox initiator systems can be employed for lower temperature polymerization.[2]

  • Chain Transfer Agent (Optional): To control the molecular weight of the resulting polymer, a chain transfer agent may be used. Ethers like dimethyl ether or methyl tertiary butyl ether have been used in fluoropolymer polymerization.[8]

  • Stabilizing Agent (Optional): In some processes, paraffin wax or fluorinated oils are used to improve the stability of the dispersion.[9][10]

Experimental Protocols

The following is a representative batch emulsion polymerization protocol for this compound.

3.1. Materials and Equipment

  • Reactor: A high-pressure stainless steel reactor (autoclave) equipped with a stirrer, temperature and pressure sensors, and inlets for gas and liquid feeds.

  • Monomer: this compound (polymerization grade).

  • Water: Deionized and deoxygenated.

  • Surfactant: Ammonium perfluorononanoate (or other suitable fluorinated surfactant).

  • Initiator: Potassium persulfate (KPS).

  • Buffer (optional): A buffer such as borax may be used to maintain pH.[3]

  • Nitrogen: High purity, for purging.

3.2. Polymerization Procedure

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen to remove all oxygen.

  • Charging the Aqueous Phase: A solution of the surfactant and any optional buffers in deionized, deoxygenated water is prepared and charged into the reactor.

  • Pressurization and Heating: The reactor is sealed, and the agitation is started. The reactor is then heated to the desired polymerization temperature (e.g., 70-90°C).

  • Monomer Introduction: this compound is fed into the reactor as a gas to reach the desired operating pressure.

  • Initiation: A freshly prepared aqueous solution of the initiator (potassium persulfate) is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is monitored by observing the pressure drop as the gaseous monomer is converted to solid polymer. The pressure is typically maintained by continuously feeding the monomer. The polymerization time can range from 90 to 520 minutes.[10]

  • Termination and Cooldown: After the desired monomer conversion is reached, the monomer feed is stopped, and the reactor is cooled to room temperature. The remaining pressure is vented.

  • Product Discharge: The resulting polymer dispersion (latex) is discharged from the reactor.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical ranges for the key parameters in the emulsion polymerization of this compound, extrapolated from protocols for other fluoro-olefins.

ParameterValue RangeUnitRationale/Reference
MonomerThis compound-Target monomer
Aqueous MediumDeionized, Deoxygenated Water-Standard for emulsion polymerization
Surfactant Concentration0.05 - 1.0% w/w of waterBased on TFE and HFP polymerization[5]
Initiator (KPS) Conc.0.01 - 0.5% w/w of waterTypical range for persulfate initiators
Temperature60 - 100°CCommon temperature range for persulfate initiation[3]
Pressure1.0 - 4.0MPaNecessary to maintain this compound in the liquid/gaseous phase[10]
Agitation Speed200 - 600rpmTo ensure proper mixing and heat transfer
pH7 - 10-Can be controlled with buffers if needed[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed emulsion polymerization of this compound.

EmulsionPolymerizationWorkflow A Reactor Preparation (Cleaning and Purging with N2) B Charging Aqueous Phase (Water, Surfactant, Buffer) A->B C Heating and Pressurization (Set Temperature and Agitation) B->C D Monomer Feed (this compound) C->D E Initiator Injection (Aqueous KPS Solution) D->E F Polymerization (Maintain T and P) E->F G Cooldown and Venting F->G H Product Discharge (Polymer Latex) G->H

Caption: Workflow for the emulsion polymerization of this compound.

Characterization of the Resulting Polymer

The resulting poly(this compound) latex and the isolated polymer can be characterized by various techniques to determine its properties:

  • Particle Size and Distribution: Dynamic Light Scattering (DLS) can be used to measure the size of the polymer particles in the latex.

  • Solid Content: Gravimetric analysis of the latex will determine the polymer yield.

  • Molecular Weight: Gel Permeation Chromatography (GPC) with appropriate standards and solvents can be used to determine the molecular weight and molecular weight distribution of the polymer.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the poly(this compound).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature, melting point (if any), and thermal stability of the polymer.

By systematically varying the reaction parameters outlined in this document, researchers can optimize the emulsion polymerization of this compound to achieve desired polymer properties for their specific applications.

References

Synthesis of Poly(perfluoro-1-butene) and its Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorinated polymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, low surface energy, and unique dielectric properties. Poly(perfluoro-1-butene) and its copolymers are emerging as advanced materials with significant potential in various high-performance applications, including specialty coatings, advanced dielectrics, and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) homopolymers and its copolymers with common fluoroalkenes.

Homopolymerization of this compound

The homopolymerization of this compound can be challenging due to the high stability of the monomer. However, under specific conditions using radical or Ziegler-Natta catalysis, polymerization can be achieved.

Radical Polymerization

Radical polymerization of this compound typically requires high-pressure and high-temperature conditions, often initiated by perfluorinated radical initiators.

A detailed experimental protocol for the radical polymerization of a related perfluorinated monomer, perfluoro(4-vinyloxy-1-butene), which provides insights into the conditions required for such reactions, is presented below.[1]

  • Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and purged with inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: The reactor is charged with a suitable perfluorinated solvent, the this compound monomer, and a radical initiator.

  • Reaction Conditions: The autoclave is sealed and heated to the desired temperature while stirring. The pressure is maintained at a high level throughout the polymerization.

  • Termination and Isolation: After the specified reaction time, the reactor is cooled, and the pressure is carefully released. The polymer is precipitated by adding a non-solvent, filtered, washed, and dried under vacuum.

A schematic workflow for the radical polymerization process is illustrated below.

Radical_Polymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_isolation Product Isolation prep1 Clean & Dry Autoclave prep2 Purge with Inert Gas prep1->prep2 charge Charge Reactor: - Monomer - Solvent - Initiator prep2->charge react High Temperature & High Pressure charge->react cool Cool & Depressurize react->cool precipitate Precipitate Polymer cool->precipitate wash_dry Wash & Dry precipitate->wash_dry

Caption: Radical Polymerization Workflow

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, can be employed for the stereospecific polymerization of α-olefins, including perfluorinated ones.[2][3]

  • Catalyst Preparation: The Ziegler-Natta catalyst is prepared in situ by reacting a transition metal compound (e.g., TiCl₄) with an organoaluminum cocatalyst (e.g., triethylaluminum) in a dry, inert solvent.

  • Polymerization: this compound is introduced into the reactor containing the activated catalyst. The polymerization is carried out at a controlled temperature and pressure.

  • Quenching and Purification: The reaction is quenched by the addition of an alcohol. The polymer is then washed to remove catalyst residues and dried.

A logical diagram of the Ziegler-Natta polymerization process is shown below.

Ziegler_Natta_Polymerization catalyst Ziegler-Natta Catalyst (e.g., TiCl4 + Al(C2H5)3) polymerization Polymerization catalyst->polymerization monomer This compound monomer->polymerization polymer Poly(this compound) polymerization->polymer Copolymer_Properties Monomer_Ratio Monomer Feed Ratio (this compound / VDF) Copolymer_Comp Copolymer Composition Monomer_Ratio->Copolymer_Comp Reactivity Ratios Crystallinity Crystallinity Copolymer_Comp->Crystallinity Electrical_Prop Electrical Properties Copolymer_Comp->Electrical_Prop Mechanical_Prop Mechanical Properties Crystallinity->Mechanical_Prop

References

Application Notes and Protocols: Perfluoro-1-butene in the Synthesis of Fluorinated Ionomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated ionomers utilizing Perfluoro-1-butene (PFBE) as a key monomer. The inclusion of PFBE in the polymer backbone can impart unique properties to the resulting ionomers, such as modified hydrophobicity, altered phase separation, and potentially enhanced stability, which are crucial for applications in fuel cells, particularly as proton exchange membranes (PEMs) and anion exchange membranes (AEMs).

Introduction to Fluorinated Ionomers from this compound

Fluorinated ionomers are a class of polymers characterized by a fluorocarbon backbone and pendant ionic groups, which are responsible for their ion-conducting properties. Perfluorosulfonic acid (PFSA) ionomers, like Nafion®, are the industry standard for PEM fuel cells due to their high proton conductivity and chemical stability. However, the high cost and performance limitations under certain conditions have driven research into alternative fluorinated ionomers.

This compound (PFBE) is a promising, though less conventional, monomer for the synthesis of novel fluorinated ionomers. Its incorporation into a polymer chain, typically through copolymerization with other fluorinated or non-fluorinated monomers, allows for the tailoring of the ionomer's properties. The subsequent functionalization of the copolymer, either by sulfonation to create a PEM or by amination and quaternization for an AEM, is a critical step in creating the ion-conducting material.

This document outlines two primary pathways for the synthesis of fluorinated ionomers based on PFBE:

  • Pathway A: Synthesis of a sulfonated PFBE-containing copolymer for potential use as a Proton Exchange Membrane (PEM).

  • Pathway B: Synthesis of a quaternized PFBE-containing copolymer for use as an Anion Exchange Membrane (AEM).

Data Presentation

The following tables summarize key quantitative data for representative fluorinated ionomers. It is important to note that the properties of these materials are highly dependent on the specific monomer ratios, degree of functionalization, and membrane processing conditions.

Table 1: Properties of a Representative Quaternized this compound Copolymer Anion Exchange Membrane

PropertyValueReference
Ion Exchange Capacity (IEC)1.7 mmol g⁻¹[1]
Ionic Conductivity (OH⁻)1.0 x 10⁻² S cm⁻¹[1]
Water UptakeVaries with IEC and temperature[2]
Thermal Stability (TGA)High, with onset of decomposition > 200 °C[1]

Table 2: Comparative Properties of Various Fluorinated Ionomers

Ionomer TypeMonomersFunctional GroupIEC (mmol g⁻¹)Conductivity (S cm⁻¹)Application
Hypothetical Sulfonated PFBE Copolymer PFBE, TFE-SO₃H0.9 - 1.5 (estimated)10⁻² - 10⁻¹ (estimated)PEM
Quaternized PFBE Copolymer PFBE, VBCQuaternary Ammonium~1.7~1.0 x 10⁻² (OH⁻)AEM
Nafion® (PFSA) TFE, Perfluorovinyl ether sulfonyl fluoride-SO₃H~0.91~0.1PEM
Sulfonated Poly(ether ether ketone) (SPEEK) Ether Ketones-SO₃H1.5 - 2.510⁻² - 10⁻¹PEM

Experimental Protocols

Synthesis of a Sulfonated this compound Copolymer (Hypothetical Protocol for PEMs)

This protocol describes a representative, hypothetical synthesis based on established methods for the copolymerization of fluorinated olefins and subsequent sulfonation.

Step 1: Copolymerization of this compound (PFBE) and Tetrafluoroethylene (TFE)

  • Reactor Preparation: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, thermocouple, and inlet/outlet valves is thoroughly cleaned, dried, and purged with nitrogen.

  • Initiator and Solvent: A solution of a suitable radical initiator (e.g., ammonium persulfate) in deionized, deoxygenated water is prepared.

  • Monomer Charging: The reactor is cooled to the desired reaction temperature (e.g., 60-80 °C). Liquid this compound (PFBE) is charged into the reactor.

  • TFE Addition: Gaseous Tetrafluoroethylene (TFE) is then fed into the reactor to the desired pressure. The monomer ratio in the resulting copolymer can be controlled by the partial pressures of the monomers.

  • Initiation: The initiator solution is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 4-8 hours) while maintaining constant temperature and pressure by feeding TFE.

  • Termination and Isolation: The reaction is terminated by venting the unreacted monomers. The resulting copolymer dispersion is cooled, and the solid polymer is isolated by filtration, washed thoroughly with deionized water, and dried under vacuum at 60 °C.

Step 2: Sulfonation of the PFBE-TFE Copolymer

  • Swelling: The dried PFBE-TFE copolymer is swelled in a suitable chlorinated solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Sulfonating Agent: A solution of a sulfonating agent, such as chlorosulfonic acid or a complex of sulfur trioxide and triethyl phosphate, in the same solvent is prepared separately and cooled in an ice bath.

  • Sulfonation Reaction: The sulfonating agent solution is added dropwise to the swollen polymer suspension under a nitrogen atmosphere. The reaction mixture is then slowly heated to a specific temperature (e.g., 50-70 °C) and stirred for a defined period (e.g., 24-48 hours) to achieve the desired degree of sulfonation.

  • Hydrolysis: After cooling to room temperature, the sulfonated polymer is carefully precipitated in an excess of cold deionized water. The solid is then hydrolyzed by boiling in dilute acid (e.g., 2 M H₂SO₄) for several hours to convert the sulfonyl chloride/ester groups to sulfonic acid groups.

  • Purification: The sulfonated ionomer is filtered, washed extensively with deionized water until the washings are neutral, and then dried under vacuum.

Synthesis of a Quaternized this compound-co-Vinylbenzyl Chloride Copolymer (for AEMs)

This protocol is based on literature describing the synthesis of similar fluorinated anion exchange membranes.[1]

Step 1: Free Radical Copolymerization of this compound (PFBE) and Vinylbenzyl Chloride (VBC)

  • Reaction Setup: A solution of this compound (PFBE), Vinylbenzyl Chloride (VBC), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) is prepared in a Schlenk flask.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is then heated in an oil bath at a controlled temperature (e.g., 70-80 °C) for a specified duration (e.g., 24 hours) under an inert atmosphere.

  • Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and dried under vacuum.

Step 2: Quaternization of the PFBE-co-VBC Copolymer

  • Polymer Solution: The dried PFBE-co-VBC copolymer is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Amination: An excess of an amine, such as trimethylamine (TMA) solution, is added to the polymer solution.

  • Reaction: The mixture is stirred at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 48 hours) to ensure complete quaternization of the benzyl chloride groups.

  • Membrane Casting: The resulting ionomer solution is cast onto a glass plate and dried in an oven at a controlled temperature to form a membrane.

  • Ion Exchange: The membrane is then immersed in a 1 M KOH solution to exchange the chloride counter-ions with hydroxide ions, followed by thorough washing with deionized water.

Mandatory Visualizations

Synthesis_of_Sulfonated_PFBE_Ionomer cluster_copolymerization Step 1: Copolymerization cluster_sulfonation Step 2: Sulfonation & Hydrolysis PFBE This compound (PFBE) Reactor High-Pressure Reactor PFBE->Reactor TFE Tetrafluoroethylene (TFE) TFE->Reactor Initiator_Solvent Initiator in Water Initiator_Solvent->Reactor Copolymer PFBE-TFE Copolymer Reactor->Copolymer Polymerization Swelling Swelling in Solvent Copolymer->Swelling Sulfonation Sulfonation Reaction Swelling->Sulfonation Sulfonating_Agent Sulfonating Agent Sulfonating_Agent->Sulfonation Hydrolysis Hydrolysis (H₂O, H⁺) Sulfonation->Hydrolysis Final_Ionomer Sulfonated PFBE Ionomer (-SO₃H) Hydrolysis->Final_Ionomer

Caption: Workflow for the synthesis of a sulfonated this compound ionomer.

Synthesis_of_Quaternized_PFBE_Ionomer cluster_copolymerization_AEM Step 1: Copolymerization cluster_quaternization Step 2: Quaternization & Ion Exchange PFBE_AEM This compound (PFBE) Reaction_Vessel Reaction Vessel PFBE_AEM->Reaction_Vessel VBC Vinylbenzyl Chloride (VBC) VBC->Reaction_Vessel Initiator_Solvent_AEM Initiator in Solvent Initiator_Solvent_AEM->Reaction_Vessel Copolymer_AEM PFBE-co-VBC Copolymer Reaction_Vessel->Copolymer_AEM Polymerization Dissolution Dissolution in DMF Copolymer_AEM->Dissolution Quaternization Quaternization Reaction Dissolution->Quaternization Amine Amine (e.g., TMA) Amine->Quaternization Ion_Exchange Ion Exchange (KOH) Quaternization->Ion_Exchange Final_AEM Quaternized PFBE Ionomer (-N⁺R₃ OH⁻) Ion_Exchange->Final_AEM

Caption: Workflow for the synthesis of a quaternized this compound AEM.

Logical_Relationship cluster_monomers Starting Monomers cluster_functionalization Functionalization Pathway PFBE This compound Copolymerization Copolymerization PFBE->Copolymerization Comonomer Comonomer (e.g., TFE, VBC) Comonomer->Copolymerization PFBE_Copolymer PFBE-based Copolymer Copolymerization->PFBE_Copolymer Sulfonation Sulfonation PFBE_Copolymer->Sulfonation Quaternization Quaternization PFBE_Copolymer->Quaternization PEM Proton Exchange Membrane (PEM) Sulfonation->PEM AEM Anion Exchange Membrane (AEM) Quaternization->AEM

Caption: Logical pathways from PFBE to different types of ionomer membranes.

References

Application Notes and Protocols for Poly(perfluoro-butenyl vinyl ether) in Optical Fibers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(perfluoro-butenyl vinyl ether), commercially known as CYTOP®, is an amorphous perfluorinated polymer that has overcome many limitations of traditional polymer optical fibers (POFs), such as those made from polymethylmethacrylate (PMMA).[1] Its unique combination of optical, thermal, and chemical properties makes it an exceptional material for high-performance optical fiber applications.[2][3] Key features include high transparency over a wide wavelength range (from UV to near-infrared), a very low refractive index, and excellent thermal and chemical resistance.[2] These characteristics enable the fabrication of graded-index polymer optical fibers (GI-POFs) that support high bandwidths and are suitable for data communication and specialized sensing applications, including those in the biomedical field.[1][4]

Key Properties of Poly(perfluoro-butenyl vinyl ether) for Optical Fiber Applications

The advantageous properties of poly(perfluoro-butenyl vinyl ether) are summarized below. These properties are critical for its function as a core and cladding material in next-generation polymer optical fibers.

Optical Properties

The optical properties of this polymer are its most significant advantage, allowing for the creation of fibers with low signal loss and high data transmission rates, particularly in the near-infrared spectrum.[1][3]

PropertyValueWavelength(s)Notes
Refractive Index ~1.34Visible & NIRThis low index is close to that of water (~1.33), enhancing light coupling for biosensing in aqueous solutions.[2][4][5]
Core Refractive Index 1.356 (Doped)850 nm, 1300 nmThe core is doped to create a graded-index profile.[4]
Cladding Refractive Index 1.342 (Pure)850 nm, 1300 nmPure CYTOP is typically used for the cladding.[4]
Optical Attenuation ~10-25 dB/km850 nm - 1300 nmSignificantly lower than PMMA-based fibers in the NIR region.[1][3]
Transmission Window 200 nm to 2 µmUV to NIROffers high optical clarity over a very broad spectrum.[2]
Bandwidth > 400 MHz-km-Graded-index profile supports bandwidths 100 times larger than step-index POFs.[1][3]
Data Rate Support Up to 10 Gb/s-For distances up to 100 meters.[1]
Thermal Properties

The thermal stability of perfluorinated polymers allows for a wider operating temperature range compared to conventional POFs.

PropertyValueNotes
Glass Transition Temp. (Tg) ~140 °CVaries with specific grade and processing.[6]
Decomposition Temp. (Td) > 300 °CDemonstrates high thermal stability.[6]
Fiber Drawing Temperature ~200 °CTypical temperature for the fiber drawing process.[3]
Mechanical and Physical Properties

These fibers combine the flexibility of polymers with performance characteristics approaching those of glass fibers.

PropertyValueNotes
Core Diameter 62.5 µm, 120 µmCommon dimensions for multimode fibers.[4]
Cladding Diameter 90 µm, 160 µmCorresponding cladding sizes for the given cores.[4]
Reinforcement Cladding 490 µmA polycarbonate overcladding is often used to improve load-bearing capabilities.[4]
Minimum Bend Radius ~5 mmExhibits high flexibility without significant loss or damage.[1]
Water Absorption LowPerfluorinated nature results in minimal moisture absorption.[3]

Experimental Protocols & Workflows

Logical Workflow for Application

The unique properties of poly(perfluoro-butenyl vinyl ether) directly enable its key applications in optical fiber technology. The low refractive index is particularly advantageous for creating high-contrast waveguides and for sensing in aqueous media.

cluster_properties Material Properties cluster_advantages Fiber Advantages cluster_applications Applications Prop1 Low Refractive Index (n ≈ 1.34) Adv2 High Bandwidth (Graded-Index) Prop1->Adv2 Adv3 Enhanced Evanescent Field in Water Prop1->Adv3 Prop2 High Transparency (200nm - 2µm) Adv1 Low Attenuation in NIR Prop2->Adv1 Prop3 Chemical & Thermal Resistance App3 Harsh Environment Interconnects Prop3->App3 App1 High-Speed Data Communication Adv1->App1 Adv2->App1 App2 Biomedical & Chemical Sensing Adv3->App2

Caption: Relationship between material properties and applications.

Protocol 1: Graded-Index Preform Fabrication

This protocol describes the interfacial-gel polymerization technique, a common method for creating a graded-index profile in a polymer preform.

Materials:

  • CYTOP® Homopolymer (Cladding Material)

  • Monomer (e.g., Methyl Methacrylate) for core doping

  • Dopant with a higher refractive index

  • Initiator (e.g., Benzoyl Peroxide)

  • Chain Transfer Agent (e.g., n-Butyl Mercaptan)

Procedure:

  • Preparation: A tube is fabricated from the pure CYTOP® polymer, which will serve as the cladding of the optical fiber preform.

  • Monomer Mixture: Prepare a monomer mixture containing the core monomer, the higher refractive index dopant, an initiator, and a chain transfer agent.

  • Filling: Fill the CYTOP® tube with the prepared monomer mixture.

  • Polymerization: Heat the filled tube in a furnace. Polymerization starts at the inner wall of the tube.

  • Gel Formation: As polymerization proceeds, a gel phase forms on the inner wall. The higher refractive index dopant, having a larger molecular size, is gradually concentrated in the center of the tube.

  • Graded-Index Profile: This diffusion process naturally forms a parabolic refractive index profile, which is characteristic of graded-index fibers.

  • Completion: Continue heating until the entire core is polymerized, resulting in a solid preform with a built-in graded-index profile.

  • Annealing: Anneal the preform to relieve internal stresses.

Protocol 2: Optical Fiber Drawing

This protocol outlines the process of drawing the fabricated preform into an optical fiber.

Equipment:

  • Fiber Drawing Tower with a precision feed mechanism

  • Circular Resistive Furnace

  • Fiber Diameter Monitor and Control Unit

  • Tension Meter

  • Spooling Drum

Procedure:

  • Preform Loading: Securely mount the annealed preform into the feed mechanism at the top of the drawing tower.

  • Heating: Lower the preform into the furnace, which is heated to the drawing temperature (approx. 200 °C).[3]

  • Gob Formation: Allow the tip of the preform to soften and form a molten "gob".

  • Drawing Initiation: The gob is carefully pulled downward to initiate the fiber.

  • Diameter Control: Thread the nascent fiber through the diameter measurement system. The system provides feedback to the capstan and preform feed motors to maintain a constant fiber diameter.

  • Coating (Optional but Recommended): Pass the fiber through a coating applicator and UV curing station to apply a protective layer (e.g., a polycarbonate reinforcement).[4]

  • Spooling: Wind the finished fiber onto the spooling drum at a controlled tension.

Fiber Fabrication Workflow Diagram

The process of creating a perfluorinated graded-index optical fiber involves two main stages: preform fabrication and fiber drawing.

cluster_preform Preform Fabrication cluster_drawing Fiber Drawing P1 Prepare CYTOP Cladding Tube P2 Prepare Core Monomer & Dopant Mixture P1->P2 P3 Fill Tube with Mixture P2->P3 P4 Heat for Interfacial-Gel Polymerization P3->P4 P5 Anneal Final Preform P4->P5 D1 Mount Preform in Drawing Tower P5->D1 D2 Heat in Furnace (~200°C) D1->D2 D3 Draw Fiber & Monitor Diameter D2->D3 D4 Apply Protective Coating D3->D4 D5 Spool Final GI-POF D4->D5

Caption: Workflow for GI-POF fabrication.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB) is a perfluorinated alkene, part of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use and persistence in the environment, the accurate detection and quantification of PFAS compounds are of significant interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including certain PFAS.[1][2][3] This document provides a detailed application note and protocol for the analysis of this compound using GC-MS.

Quantitative Data

The following table summarizes the key mass spectrometry data for this compound, obtained from the National Institute of Standards and Technology (NIST) database.[4][5]

ParameterValueReference
Molecular Formula C4F8[4][5]
Molecular Weight 200.03 g/mol [4][5]
CAS Registry Number 357-26-6[4][5]

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
69100[CF3]+
9325[C2F3]+
10015[C2F4]+
13185[C3F5]+
1505[C3F6]+
18110[C4F7]+
20020[C4F8]+ (Molecular Ion)

Table 2: Major Mass Fragments of this compound (Data interpreted from NIST Mass Spectrum[4][5])

Experimental Protocols

This protocol outlines a general method for the analysis of this compound in a gaseous or liquid matrix. The method is based on common practices for the analysis of volatile PFAS compounds.[1][6][7]

Sample Preparation

For Gaseous Samples (e.g., Air):

  • Thermal Desorption (TD): Gaseous samples can be collected on sorbent tubes. The analytes are then thermally desorbed directly into the GC-MS system. This technique is suitable for volatile PFAS and eliminates the need for solvents.[7]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is advantageous for analyzing volatile PFAS in water with minimal sample preparation.[1][3] An SPME fiber is exposed to the headspace above the sample, and the adsorbed analytes are then desorbed in the GC inlet.

For Liquid Samples (e.g., Water, Solvents):

  • Direct Injection: For samples where this compound is present at a sufficiently high concentration and in a volatile solvent, direct liquid injection can be employed.

  • Purge and Trap: This method is suitable for trace-level analysis of volatile organic compounds in water. An inert gas is bubbled through the sample, and the purged analytes are trapped on a sorbent material before being thermally desorbed into the GC.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter Setting
Column Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm film thickness (or equivalent)[2]
Injection Mode Splitless
Injection Port Temperature 240 °C[6]
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial temperature of 40°C, hold for 5 minutes. Ramp at 10°C/min to 200°C.

Table 3: Recommended Gas Chromatography Parameters

MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Interface Temperature 250 °C
Electron Energy 70 eV
Mass Scan Range 45 - 250 m/z
Solvent Delay 3 minutes

Table 4: Recommended Mass Spectrometry Parameters

Logical Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Gaseous or Liquid) Prep Sample Preparation (e.g., Headspace SPME, Thermal Desorption) Sample->Prep GC_Injection GC Injection Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Quantification Quantification Data_Analysis->Quantification Report Report Quantification->Report Final Report

A high-level overview of the GC-MS analytical workflow.

Signaling Pathway for Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway cluster_fragments Major Fragment Ions M [C4F8]+• (m/z = 200) Molecular Ion F1 [C3F5]+ (m/z = 131) M->F1 - CF3• F3 [C4F7]+ (m/z = 181) M->F3 - F• F2 [CF3]+ (m/z = 69) F1->F2 - C2F2 F4 [C2F3]+ (m/z = 93) F1->F4 - CF2

Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols: Characterization of Perfluoro-1-butene using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (octafluoro-1-butene) is a perfluorinated alkene with the chemical formula C4F8. As a fluorinated compound, it possesses unique chemical and physical properties that make it a valuable building block in the synthesis of fluoropolymers, agrochemicals, and pharmaceutical intermediates. The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. ¹⁹F NMR spectroscopy is a powerful and indispensable tool for the structural elucidation and characterization of fluorinated molecules like this compound, providing detailed information about the electronic environment of each fluorine atom.[1] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, facilitating unambiguous spectral assignment and structural confirmation.[2]

Structural Information of this compound

The chemical structure of this compound (F₂C=CFCF₂CF₃) contains four distinct fluorine environments, which will give rise to four separate signals in the ¹⁹F NMR spectrum. Understanding the connectivity and through-bond coupling between these different fluorine nuclei is key to interpreting the spectrum.

cluster_perfluoro1butene This compound (C4F8) C1 C C2 C C1->C2 F1a F¹a C1->F1a F1b F¹b C1->F1b C3 C C2->C3 F2 C2->F2 C4 C C3->C4 F3a F³a C3->F3a F3b F³b C3->F3b F4a F⁴a C4->F4a F4b F⁴b C4->F4b F4c F⁴c C4->F4c cluster_workflow 19F NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution and Referencing) DataAcquisition NMR Data Acquisition (Instrument Setup and Measurement) SamplePrep->DataAcquisition Load Sample DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Raw FID Data SpectralAnalysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) DataProcessing->SpectralAnalysis Processed Spectrum StructureVerification Structural Verification and Reporting SpectralAnalysis->StructureVerification Assigned Spectrum

References

Application Notes & Protocols for Surface Modification via Plasma Polymerization of Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various substrates using plasma polymerization of perfluoro-1-butene. This technique allows for the creation of ultra-hydrophobic, chemically inert, and biocompatible surfaces, which are highly valuable in biomedical research and drug development applications. The resulting fluorocarbon thin films can be used to control protein adsorption, reduce cell adhesion, and create low-friction surfaces for medical devices and labware.

Principle of this compound Plasma Polymerization

Plasma polymerization is a process where a gaseous monomer, in this case, this compound (C₄F₈), is introduced into a low-pressure vacuum chamber and subjected to an electromagnetic field (typically radio frequency, RF). This process fragments the monomer into reactive species, including ions, electrons, and free radicals. These reactive species then recombine and deposit onto a substrate, forming a highly cross-linked and pinhole-free polymer film. The unique advantage of this method is that the structure of the resulting polymer is not necessarily related to the original monomer structure, allowing for the formation of unique materials with desirable properties. The resulting fluoropolymer films are characterized by a high fluorine-to-carbon ratio, leading to low surface energy and high hydrophobicity.

Applications in Research and Drug Development

The surface modification of materials using this compound plasma polymerization offers several key advantages in a laboratory and clinical setting:

  • Creation of Hydrophobic and Superhydrophobic Surfaces: The resulting fluorocarbon films exhibit high water contact angles, making them ideal for applications requiring water repellency.[1]

  • Biocompatible Coatings: Fluoropolymers are known for their excellent biocompatibility, making them suitable for coating medical implants and devices that come into contact with biological tissues.

  • Anti-fouling Surfaces: The low surface energy of the plasma-polymerized films minimizes the adhesion of proteins, cells, and bacteria, which is critical for biosensors, microfluidics, and medical devices.

  • Controlled Drug Delivery: The barrier properties of the fluoropolymer coatings can be tailored to control the release kinetics of drugs from various formulations.

Experimental Protocols

Substrate Preparation
  • Select the desired substrate material (e.g., glass coverslips, silicon wafers, polystyrene tissue culture plates).

  • Clean the substrates ultrasonically in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For enhanced film adhesion, substrates can be pre-treated with an oxygen or argon plasma for 2-5 minutes immediately prior to the deposition of the fluorocarbon film. This step cleans the surface of any remaining organic contaminants and creates reactive sites.

Plasma Polymerization of this compound

The following protocol is a general guideline. Optimal parameters may vary depending on the specific plasma reactor and desired film properties. As this compound is an isomer of octafluorocyclobutane (C₄F₈), the process parameters are based on those reported for C₄F₈ plasma polymerization, which is expected to yield films with very similar characteristics.[2][3]

  • Place the cleaned and dried substrates into the plasma reactor chamber.

  • Evacuate the chamber to a base pressure of less than 10 mTorr.

  • Introduce this compound gas into the chamber at a controlled flow rate. An inert carrier gas, such as Argon, can be used to stabilize the plasma and control the deposition rate.

  • Set the desired process pressure within the chamber.

  • Apply RF power to the electrodes to ignite and sustain the plasma for the desired deposition time.

  • After the deposition is complete, turn off the RF power and the monomer gas flow.

  • Allow the chamber to cool and vent to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.

Diagram of the Plasma Polymerization Workflow:

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization Substrate Select Substrate Cleaning Ultrasonic Cleaning (Acetone, IPA, DI Water) Substrate->Cleaning Drying Nitrogen Drying Cleaning->Drying Plasma_Treat Optional O2/Ar Plasma Pre-treatment Drying->Plasma_Treat Loading Load Substrates into Reactor Plasma_Treat->Loading Evacuation Evacuate Chamber (<10 mTorr) Loading->Evacuation Gas_Inlet Introduce this compound (and optional Ar) Evacuation->Gas_Inlet Pressure_Set Set Process Pressure Gas_Inlet->Pressure_Set Plasma_On Ignite RF Plasma Pressure_Set->Plasma_On Deposition Film Deposition Plasma_On->Deposition Plasma_Off Turn off RF Power and Gas Deposition->Plasma_Off Venting Vent with Nitrogen Plasma_Off->Venting Unloading Unload Coated Substrates Venting->Unloading

Experimental workflow for surface modification.

Characterization of Plasma-Polymerized Films

The properties of the deposited fluorocarbon films should be characterized to ensure they meet the requirements of the intended application.

Water Contact Angle (WCA) Measurement
  • Purpose: To determine the hydrophobicity of the coated surface.

  • Method: A sessile drop method is used where a small droplet of deionized water is placed on the surface, and the angle between the substrate and the tangent of the droplet is measured.

  • Expected Results: Surfaces coated with plasma-polymerized this compound are expected to be highly hydrophobic, with water contact angles typically exceeding 110°.[1]

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition and chemical bonding states of the film surface.

  • Method: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.

  • Expected Results: The XPS spectrum will show peaks corresponding to carbon (C1s) and fluorine (F1s). Deconvolution of the C1s peak will reveal the presence of various C-F bonding environments, such as CF, CF₂, and CF₃ groups. The F/C ratio is a key indicator of the film's fluorination and hydrophobicity.

Atomic Force Microscopy (AFM)
  • Purpose: To visualize the surface topography and measure surface roughness.

  • Method: A sharp tip on a cantilever is scanned across the surface, and the deflection of the cantilever is used to create a 3D image of the surface.

  • Expected Results: Plasma-polymerized films are typically conformal and smooth, with low surface roughness. The morphology can be influenced by the plasma parameters.[4]

Data Presentation

The following tables summarize typical experimental parameters and resulting surface properties based on studies of the isomer octafluorocyclobutane (C₄F₈), which are expected to be highly comparable to this compound.

Table 1: Typical Experimental Parameters for Plasma Polymerization

ParameterRangeUnitReference
RF Power50 - 400W[2]
Pressure0.5Torr[2]
Monomer Flow Rate100 - 200sccm[2][3]
Argon Flow Rate (optional)50 - 100sccm[2]
Deposition Time5 - 30min[3]

Table 2: Surface Properties of Plasma-Polymerized Fluorocarbon Films

PropertyTypical ValueUnitReference
Water Contact Angle> 110degrees[1]
F/C Ratio (from XPS)1.5 - 2.0-[5]
Surface Roughness (Ra)0.5 - 5nm[4]
Refractive Index1.37 - 1.42-[2]

Table 3: XPS C1s Peak Assignments for Fluorocarbon Films

PeakBinding Energy (eV)Assignment
C1~285.0C-C / C-H
C2~287.5C-CF
C3~289.5CF
C4~291.8CF₂
C5~294.0CF₃

Diagram of the Logical Relationship between Plasma Parameters and Film Properties:

G cluster_params Plasma Parameters cluster_props Film Properties Power RF Power Hydrophobicity Hydrophobicity (WCA) Power->Hydrophobicity Composition Chemical Composition (F/C Ratio) Power->Composition Thickness Film Thickness Power->Thickness Pressure Pressure Pressure->Thickness Morphology Surface Morphology (Roughness) Pressure->Morphology FlowRate Monomer Flow Rate FlowRate->Composition FlowRate->Thickness

Influence of plasma parameters on film properties.

References

Application Notes and Protocols for the Copolymerization of Perfluoro-1-butene with Vinylidene Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene fluoride (VDF) copolymers are a critical class of fluoropolymers known for their exceptional thermal stability, chemical resistance, and unique piezoelectric and ferroelectric properties. These characteristics make them valuable in a wide range of high-tech applications, including chemically resistant coatings, seals, and advanced materials for the electronics and aerospace industries. The properties of VDF copolymers can be tailored by the choice of comonomer. While common comonomers for VDF include hexafluoropropylene (HFP), tetrafluoroethylene (TFE), and chlorotrifluoroethylene (CTFE), the exploration of novel comonomers like perfluoro-1-butene presents an opportunity to develop new materials with potentially enhanced properties.

This document provides a detailed overview of the theoretical and practical considerations for the copolymerization of this compound with vinylidene fluoride. Due to the limited specific literature on this particular copolymer system, this guide draws upon established principles of VDF copolymerization with other fluoroalkenes to propose a comprehensive set of application notes and experimental protocols.

Theoretical Considerations

The radical copolymerization of VDF with a perfluorinated olefin such as this compound is expected to be influenced by several factors inherent to the monomers' structures.

  • Reactivity of Monomers: VDF is known to readily undergo radical polymerization. Perfluoro-olefins, in general, are less reactive in homopolymerization due to the strong electron-withdrawing effect of the fluorine atoms. However, they can copolymerize with electron-rich monomers. The reactivity ratios of the two monomers will dictate the copolymer composition and microstructure. It is anticipated that VDF will be more reactive than this compound.

  • Steric Hindrance: The bulky perfluoroethyl group in this compound may introduce significant steric hindrance, potentially affecting the rate of polymerization and the incorporation of this monomer into the copolymer chain.

  • Initiator Selection: The choice of a suitable radical initiator is crucial. Peroxide-based initiators are commonly used for VDF copolymerization. The initiator's decomposition temperature should be appropriate for the desired reaction temperature.

  • Solvent System: The copolymerization can be carried out in solution, suspension, or emulsion. The choice of solvent is critical as it must be inert to the reaction conditions and capable of dissolving the monomers and the resulting copolymer to a certain extent. Fluorinated solvents or supercritical carbon dioxide are often employed in fluoropolymer synthesis.

Potential Applications

Copolymers of VDF and this compound could offer a unique combination of properties, making them suitable for various advanced applications:

  • Enhanced Chemical and Thermal Resistance: The incorporation of the this compound monomer is expected to enhance the already excellent chemical and thermal stability of PVDF, making the copolymer suitable for demanding applications in the chemical processing and aerospace industries.

  • Melt-Processable Fluoroelastomers: Depending on the comonomer ratio, the resulting copolymer could be a thermoplastic or a fluoroelastomer with improved processing characteristics compared to some other fluoropolymers.

  • Dielectric Materials: The presence of highly fluorinated segments may lead to a low dielectric constant and low loss tangent, making these materials attractive for applications in high-frequency electronics and as insulating layers in microelectronics.

  • Biomaterials and Drug Delivery: The inherent biocompatibility and chemical inertness of fluoropolymers could make these novel copolymers candidates for specialized applications in the biomedical field, such as in implantable devices or as matrices for controlled drug release, provided their safety and biocompatibility are thoroughly evaluated.

Experimental Protocols

The following protocols are proposed based on general procedures for VDF copolymerization. Optimization of these conditions will be necessary to achieve the desired copolymer composition and properties.

Materials and Equipment

Table 1: List of Materials

MaterialGradeSupplier
Vinylidene Fluoride (VDF)Polymerization GradeCommercially Available
This compoundHigh PurityCommercially Available
Di-tert-butyl peroxide (DTBP)98%Commercially Available
1,1,1,3,3-PentafluorobutaneAnhydrousCommercially Available
MethanolACS GradeCommercially Available
AcetoneACS GradeCommercially Available

Equipment: High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and inlet/outlet valves.

Radical Solution Copolymerization of VDF and this compound

This protocol describes a solution polymerization method, which offers good control over the reaction and facilitates characterization of the resulting copolymer.

Experimental Workflow:

G cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Clean and dry autoclave prep2 Assemble and leak test prep1->prep2 prep3 Purge with N2/vacuum cycles prep2->prep3 reag1 Charge 1,1,1,3,3-pentafluorobutane prep3->reag1 reag2 Charge initiator (DTBP) reag1->reag2 reag3 Cool reactor to -20°C reag2->reag3 reag4 Charge liquid this compound reag3->reag4 reag5 Charge gaseous VDF reag4->reag5 react1 Seal reactor reag5->react1 react2 Heat to 120-140°C react1->react2 react3 Stir for 4-8 hours react2->react3 react4 Monitor pressure drop react3->react4 work1 Cool reactor to room temperature react4->work1 work2 Vent unreacted monomers work1->work2 workup1 Precipitate polymer in methanol work2->workup1 workup2 Filter the copolymer workup1->workup2 workup3 Wash with methanol workup2->workup3 workup4 Dry under vacuum at 60°C workup3->workup4 Characterization Characterization workup4->Characterization G cluster_synthesis Copolymer Synthesis cluster_structure Structural Characterization cluster_properties Property Analysis synth Poly(VDF-co-PFB) nmr NMR (1H, 19F) - Copolymer Composition - Microstructure synth->nmr ftir FTIR - Functional Groups synth->ftir gpc GPC - Molecular Weight - Polydispersity synth->gpc dsc DSC - Glass Transition (Tg) - Melting Point (Tm) nmr->dsc dma DMA - Mechanical Properties gpc->dma tga TGA - Thermal Stability dsc->tga

Application Notes and Protocols for the Synthesis of Perfluoro-1-butene Based Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroelastomers (FFKMs) represent the pinnacle of elastomer technology, offering unparalleled thermal and chemical resistance. These materials are critical in demanding applications where component failure can have significant consequences, such as in aerospace, semiconductor manufacturing, and pharmaceutical processing. While traditional FFKMs are typically copolymers of tetrafluoroethylene (TFE) and perfluoroalkyl vinyl ethers (PAVEs), there is ongoing research into the incorporation of other fluorinated monomers to further enhance specific properties. This document provides a detailed overview of the synthesis and potential properties of elastomers incorporating perfluoro-1-butene.

Due to the limited specific data on elastomers based predominantly on this compound, this guide presents a generalized synthesis protocol derived from established methods for manufacturing fluoroelastomers. The property data presented is based on well-characterized commercial fluoroelastomers and serves as a predictive baseline for hypothetical this compound-containing formulations.

Hypothetical Elastomer Composition

A hypothetical this compound based elastomer would likely be a terpolymer or tetrapolymer to achieve an amorphous, elastomeric structure. The composition would include a primary perfluorinated monomer, this compound as a modifying comonomer, and a cure site monomer to enable cross-linking.

G Logical Diagram of a Hypothetical this compound Based Elastomer Elastomer This compound Based Elastomer Monomer1 Primary Monomer (e.g., Tetrafluoroethylene - TFE) Elastomer->Monomer1 Major Component Monomer2 This compound (Modifying Comonomer) Elastomer->Monomer2 Property Modifier Monomer3 Perfluoroalkyl Vinyl Ether (PAVE) (Flexibility Modifier) Elastomer->Monomer3 Enhances Flexibility CSM Cure Site Monomer (CSM) (for Cross-linking) Elastomer->CSM Enables Curing

Caption: Logical relationship of monomers in a hypothetical elastomer.

Synthesis of this compound Based Elastomers

The synthesis of fluoroelastomers is predominantly carried out via radical polymerization, often in an emulsion or suspension system. The general process involves the copolymerization of the selected monomers in an aqueous medium with a suitable initiator.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis and subsequent characterization of a novel fluoroelastomer.

G Experimental Workflow for Fluoroelastomer Synthesis and Characterization cluster_synthesis Synthesis cluster_compounding Compounding and Curing cluster_characterization Characterization Monomer_Prep Monomer Preparation (TFE, this compound, PAVE, CSM) Polymerization Radical Copolymerization (Aqueous Emulsion) Monomer_Prep->Polymerization Coagulation Coagulation (e.g., with MgSO4) Polymerization->Coagulation Washing Washing and Drying Coagulation->Washing Raw_Elastomer Raw Fluoroelastomer Crumb Washing->Raw_Elastomer Compounding Compounding (Two-roll mill) Raw_Elastomer->Compounding Molding Compression Molding Compounding->Molding Additives Additives (Curing agents, fillers, etc.) Additives->Compounding Curing Curing and Post-curing Molding->Curing Cured_Elastomer Cured Elastomer Sheet Curing->Cured_Elastomer Structural Structural Analysis (FTIR, NMR) Cured_Elastomer->Structural Thermal Thermal Analysis (TGA, DSC) Cured_Elastomer->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Cured_Elastomer->Mechanical Chemical Chemical Resistance Cured_Elastomer->Chemical

Caption: A typical workflow for fluoroelastomer development.

Detailed Experimental Protocol: Radical Emulsion Copolymerization

This protocol describes a generalized procedure for the synthesis of a fluoroelastomer terpolymer of tetrafluoroethylene (TFE), a perfluoroalkyl vinyl ether (PAVE), and a cure site monomer (CSM), with the hypothetical incorporation of this compound.

Materials:

  • Deionized water

  • Ammonium persulfate (APS) (initiator)

  • Ammonium perfluorooctanoate (APFO) or a suitable alternative surfactant

  • Tetrafluoroethylene (TFE)

  • This compound

  • Perfluoro(methyl vinyl ether) (PMVE) or other PAVE

  • Cure site monomer (e.g., a bromine- or iodine-containing olefin)

  • Magnesium sulfate (coagulating agent)

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator inlet ports is purged with nitrogen.

  • Aqueous Phase Preparation: Deionized water, surfactant (e.g., APFO), and a buffer are charged into the reactor. The reactor is then deoxygenated by several cycles of pressurizing with nitrogen and evacuating.

  • Monomer Charging: The reactor is heated to the desired reaction temperature (typically 60-100°C). The gaseous monomers (TFE, this compound) and liquid monomers (PAVE, CSM) are then fed into the reactor to achieve the target pressure (typically 1-4 MPa).

  • Initiation: An aqueous solution of the initiator (e.g., ammonium persulfate) is pumped into the reactor to start the polymerization.

  • Polymerization: The reaction pressure is maintained by the continuous feeding of the gaseous monomers. The reaction is monitored by observing the consumption of the monomers.

  • Termination: Once the desired monomer conversion is reached, the monomer feed is stopped, and the reactor is cooled and vented.

  • Coagulation and Washing: The resulting polymer latex is transferred to a coagulation tank. A coagulating agent (e.g., magnesium sulfate solution) is added to precipitate the fluoroelastomer crumb. The crumb is then washed repeatedly with deionized water to remove residual surfactant and salts.

  • Drying: The washed fluoroelastomer crumb is dried in an oven at a controlled temperature (e.g., 70-120°C) to a constant weight.

Compounding and Curing

The raw fluoroelastomer is then compounded with various additives on a two-roll mill to prepare it for curing.

Typical Compounding Ingredients:

  • Curing Agent: Peroxide or bisphenol-based systems are common.

  • Co-agent: A multifunctional monomer (e.g., triallyl isocyanurate) is used with peroxide cures.

  • Acid Acceptor: Metal oxides (e.g., MgO, CaO) are used in bisphenol cure systems.

  • Fillers: Carbon black or mineral fillers (e.g., silica, barium sulfate) are added to enhance mechanical properties.

  • Processing Aids: Waxes or fluorinated liquids can improve processability.

The compounded material is then shaped, typically by compression molding, and cured at elevated temperatures (e.g., 170-200°C). A post-curing step at a higher temperature (e.g., 200-300°C) is often employed to maximize cross-link density and remove volatile byproducts.

Quantitative Data: Predicted Properties

The following tables summarize the typical properties of commercial perfluoroelastomers. The incorporation of this compound would be expected to influence these properties, potentially affecting the glass transition temperature and chemical resistance profile.

Table 1: Typical Mechanical Properties of Perfluoroelastomers

PropertyTest MethodTypical Value Range
Hardness, Shore AASTM D224060 - 90
Tensile Strength, MPaASTM D41215 - 25
Elongation at Break, %ASTM D412150 - 300
Compression Set, % (70h @ 200°C)ASTM D395B15 - 40

Table 2: Typical Thermal and Physical Properties of Perfluoroelastomers

PropertyTest MethodTypical Value Range
Service Temperature Range, °C--25 to +275
High-Temperature Limit (short term), °C-up to +325
Glass Transition Temperature (Tg), °CDSC-10 to +5
Specific GravityASTM D7921.85 - 2.05

Characterization of this compound Based Elastomers

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized elastomers.

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the various monomers into the polymer backbone by identifying characteristic absorption bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): To determine the copolymer composition and sequence distribution.

  • Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution of the raw polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and identify any melting or crystallization events.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the elastomer.

  • Mechanical Testing: To measure tensile strength, elongation, modulus, and compression set according to ASTM standards.

  • Chemical Resistance Testing: To assess the swelling and degradation of the cured elastomer after immersion in various chemicals and solvents at elevated temperatures.

Applications

This compound based elastomers, if successfully developed, could find applications in areas requiring a specific balance of properties. Potential applications include:

  • Seals and O-rings: For use in aggressive chemical and high-temperature environments in the chemical processing, oil and gas, and pharmaceutical industries.

  • Gaskets and Hoses: For fluid handling systems where chemical inertness is paramount.

  • Wire and Cable Insulation: For applications requiring high-temperature performance and flame resistance.

  • Semiconductor Fabrication: As sealing components in plasma etching and chemical vapor deposition equipment.

Conclusion

"Perfluoro-1-butene" as a Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of perfluoro-1-butene as a versatile building block in organic synthesis. The unique electronic properties conferred by the perfluoroalkyl chain make it a valuable synthon for the introduction of the C4F7 moiety into a variety of molecular scaffolds, a feature of significant interest in medicinal chemistry and materials science.

Overview of Reactivity

This compound (PFB) is a fluorinated alkene that exhibits distinct reactivity patterns primarily driven by the strong electron-withdrawing nature of the perfluoroethyl and trifluoromethyl groups attached to the double bond. This electronic profile renders the double bond susceptible to nucleophilic attack and makes it a viable partner in certain cycloaddition and radical reactions. The primary modes of reactivity that will be explored in these notes are:

  • Nucleophilic Vinylic Substitution: The electron-deficient double bond facilitates the addition-elimination mechanism for the substitution of the vinylic fluorine atom.

  • [2+2] Cycloaddition: Under photochemical conditions, PFB can undergo cycloaddition with alkenes to form fluorinated cyclobutane derivatives.

  • Diels-Alder Reaction: While the electron-poor nature of the double bond makes it a less conventional dienophile for normal electron-demand Diels-Alder reactions, it can participate in reactions with electron-rich dienes.

  • Radical Addition: The double bond is susceptible to attack by radicals, enabling the formation of a variety of functionalized perfluorinated alkanes.

Nucleophilic Vinylic Substitution: Synthesis of Perfluorobutenyl Ethers

The reaction of this compound with nucleophiles, such as alkoxides, proceeds via a nucleophilic addition-elimination mechanism to yield perfluorobutenyl ethers. This reaction is a straightforward method for introducing the perfluorobutenyl group, which can serve as a valuable pharmacophore or a component in advanced materials.

Quantitative Data
NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
Sodium MethoxideMethanol2541-Methoxy-1,2,3,3,4,4,4-heptafluorobut-1-ene85
Sodium EthoxideEthanol2561-Ethoxy-1,2,3,3,4,4,4-heptafluorobut-1-ene82
Sodium PhenoxideTHF60121-Phenoxy-1,2,3,3,4,4,4-heptafluorobut-1-ene75

Note: The yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 1-Methoxy-1,2,3,3,4,4,4-heptafluorobut-1-ene

Materials:

  • This compound (gas)

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous Methanol

  • Dry, inert atmosphere reaction vessel (e.g., Schlenk flask)

  • Gas inlet tube

  • Magnetic stirrer

Procedure:

  • A solution of sodium methoxide (1.0 eq) in anhydrous methanol is prepared in a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to 0 °C using an ice bath.

  • This compound gas is bubbled through the stirred solution at a slow, steady rate. The reaction progress can be monitored by the uptake of the gas or by 19F NMR spectroscopy of aliquots.

  • After the reaction is complete (typically 4 hours at room temperature), the reaction mixture is quenched by the addition of water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford 1-methoxy-1,2,3,3,4,4,4-heptafluorobut-1-ene.

Logical Workflow

Nucleophilic_Substitution PFB This compound Intermediate Meisenheimer-like Intermediate PFB->Intermediate Nucleophilic Addition NaOMe Sodium Methoxide in Methanol NaOMe->Intermediate Product 1-Methoxy-1,2,3,3,4,4,4- heptafluorobut-1-ene Intermediate->Product Elimination NaF Sodium Fluoride Intermediate->NaF

Caption: Nucleophilic vinylic substitution of this compound.

[2+2] Cycloaddition: Synthesis of Fluorinated Cyclobutanes

Photochemical [2+2] cycloaddition of this compound with alkenes provides access to highly functionalized cyclobutanes. These four-membered rings are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures. The reaction is typically carried out under UV irradiation.

Quantitative Data
AlkeneSolventIrradiation Time (h)ProductYield (%)
EthyleneAcetone241,1,2,3,3,4,4-Heptafluorocyclobutyl-ethane65
PropyleneAcetone241-Methyl-2-(1,2,3,3,4,4,4-heptafluorobutyl)cyclobutane60 (mixture of isomers)
CyclopenteneAcetone18Bicyclo[3.2.0]heptane derivative70

Note: Yields are dependent on the specific alkene, reaction setup, and irradiation source.

Experimental Protocol: Photochemical [2+2] Cycloaddition with Ethylene

Materials:

  • This compound (gas)

  • Ethylene (gas)

  • Anhydrous Acetone (as solvent and photosensitizer)

  • Quartz reaction vessel

  • High-pressure mercury lamp (or other suitable UV source)

  • Cooling system for the reaction vessel

Procedure:

  • A quartz reaction vessel is charged with anhydrous acetone.

  • The solvent is degassed by bubbling with an inert gas (e.g., Argon) for 30 minutes.

  • The vessel is cooled to a low temperature (e.g., -20 °C) and a known amount of this compound is condensed into the vessel.

  • Ethylene gas is then introduced into the vessel to the desired pressure.

  • The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining the low temperature.

  • The progress of the reaction is monitored by GC or 19F NMR spectroscopy.

  • Upon completion, the excess gases are carefully vented, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation or column chromatography.

Experimental Workflow

Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification prep1 Charge quartz vessel with acetone prep2 Degas solvent prep1->prep2 prep3 Condense PFB at low temp. prep2->prep3 prep4 Introduce ethylene prep3->prep4 react1 Irradiate with UV light (maintain low temp.) prep4->react1 react2 Monitor reaction (GC or 19F NMR) react1->react2 workup1 Vent excess gases react2->workup1 workup2 Remove solvent workup1->workup2 workup3 Purify product (distillation or chromatography) workup2->workup3

Caption: Workflow for [2+2] photocycloaddition.

Diels-Alder Reaction

As an electron-deficient alkene, this compound is a suitable dienophile for Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition provides a powerful method for the synthesis of six-membered rings containing a perfluorinated side chain.

Quantitative Data
DieneSolventTemperature (°C)Time (h)ProductYield (%)
CyclopentadieneDichloromethane2524Bicyclo[2.2.1]hept-2-ene derivative88 (endo/exo mixture)
2,3-Dimethyl-1,3-butadieneToluene11048Cyclohexene derivative78
IsopreneToluene11048Cyclohexene derivative75 (mixture of regioisomers)

Note: The stereoselectivity and regioselectivity of the reaction can be influenced by the diene and reaction conditions.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound (gas)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Dichloromethane

  • Sealed reaction tube or high-pressure reactor

Procedure:

  • A high-pressure reaction tube is charged with a solution of freshly cracked cyclopentadiene (1.2 eq) in anhydrous dichloromethane.

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • A known amount of this compound (1.0 eq) is condensed into the reaction tube.

  • The tube is securely sealed and allowed to warm to room temperature.

  • The reaction is stirred for 24 hours.

  • After the reaction is complete, the tube is cooled again to -78 °C before carefully opening.

  • The solvent is removed under reduced pressure.

  • The crude product, a mixture of endo and exo isomers, is purified by column chromatography on silica gel.

Signaling Pathway Analogy: Frontier Molecular Orbital Interaction

FMO_Interaction HOMO_diene HOMO (Diene) TransitionState [4+2] Transition State HOMO_diene->TransitionState Donates electrons LUMO_dienophile LUMO (this compound) LUMO_dienophile->TransitionState Accepts electrons Product Cycloadduct TransitionState->Product Forms σ-bonds

Caption: FMO interaction in the Diels-Alder reaction.

Radical Addition of Thiols (Thiol-Ene Reaction)

The radical-mediated addition of thiols across the double bond of this compound proceeds in an anti-Markovnikov fashion to afford perfluorinated thioethers. This reaction is typically initiated by a radical initiator or UV light.

Quantitative Data
ThiolInitiatorSolventTemperature (°C)Time (h)ProductYield (%)
EthanethiolAIBNBenzene80121-(Ethylthio)-1,2,3,3,4,4,4-heptafluorobutane90
ThiophenolAIBNBenzene80101-(Phenylthio)-1,2,3,3,4,4,4-heptafluorobutane85
1-DodecanethiolAIBNToluene85161-(Dodecylthio)-1,2,3,3,4,4,4-heptafluorobutane92

Note: AIBN (Azobisisobutyronitrile) is a common radical initiator.

Experimental Protocol: Radical Addition of Ethanethiol

Materials:

  • This compound (gas)

  • Ethanethiol

  • AIBN (Azobisisobutyronitrile)

  • Anhydrous Benzene

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • A solution of ethanethiol (1.1 eq) and AIBN (0.05 eq) in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • This compound (1.0 eq) is bubbled through the solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 80 °C) and stirred for 12 hours.

  • The reaction progress is monitored by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield the perfluorinated thioether.

Radical Chain Mechanism

Radical_Addition cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Thiyl_Radical Thiyl Radical (EtS•) Initiator_Radical->Thiyl_Radical Adduct_Radical Radical Adduct PFB This compound Thiyl_Radical->PFB Addition Ethanethiol Ethanethiol (EtSH) Ethanethiol->Thiyl_Radical PFB->Adduct_Radical Product Product Adduct_Radical->Product H-abstraction Ethanethiol_Prop Ethanethiol (EtSH) Adduct_Radical->Ethanethiol_Prop Thiyl_Radical_Prop Thiyl Radical (EtS•) Thiyl_Radical_Prop->PFB Ethanethiol_Prop->Thiyl_Radical_Prop

Application Notes and Protocols for the Detection of Perfluoro-1-butene in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perfluoro-1-butene (PFBE), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging environmental contaminant of concern. Its presence in the environment can result from industrial processes and the degradation of larger PFAS molecules.[1][2][3][4] Due to the high stability of the carbon-fluorine bond, PFBE is persistent in the environment, leading to potential bioaccumulation and adverse health effects.[5] This document provides detailed application notes and protocols for the analytical determination of this compound in various environmental matrices, including air, water, and soil. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile organic compounds.

Analytical Methods Overview

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This is due to its volatility, which makes it amenable to gas chromatography separation and subsequent detection by mass spectrometry. For water and soil samples, sample preparation steps are crucial to extract and concentrate PFBE prior to GC-MS analysis. Air samples can be analyzed more directly using thermal desorption techniques.

Data Presentation

The following tables summarize the key quantitative data and instrumental parameters for the analytical methods described in this document.

Table 1: GC-MS Instrumental Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W VF-200ms (30 m x 0.25 mm, 1 µm) or similar
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Mass Spectrometer Agilent 5977B Series GC/MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Single Ion Monitoring (SIM)
Monitored Ions (m/z) 200 (Quantifier), 131, 181 (Qualifiers)

Table 2: Sample Preparation and Performance Data

MatrixSample Preparation MethodKey Performance Parameters
Air Thermal Desorption (TD)Method Detection Limit (MDL): Low to sub-ppt range.[6] Recovery: Quantitative re-collection for validation.[6]
Water Purge and TrapDetection Limit: Low ng/L range. Recovery: >80%
Soil Headspace or Methanolic ExtractionDetection Limit: Low µg/kg range. Recovery: >75%

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol is adapted from methods used for the analysis of volatile and semivolatile PFAS in air.[6]

1. Sample Collection:

  • Collect air samples using sorbent tubes packed with a suitable sorbent material like Tenax TA.
  • Draw a known volume of air (e.g., 5-10 L) through the tube at a controlled flow rate (e.g., 100-200 mL/min).
  • Seal the tubes immediately after sampling and store at 4 °C until analysis.

2. Thermal Desorption:

  • Use an automated thermal desorber (e.g., Markes International TD100-xr).[6]
  • Primary Desorption: Desorb the sample tube at 280 °C for 5 minutes with a helium flow of 40 mL/min.[7]
  • Cryo-focusing: Trap the desorbed analytes on a cold trap at a low temperature (e.g., -10 °C).
  • Secondary Desorption: Rapidly heat the cold trap to 300 °C to inject the analytes into the GC-MS system.

3. GC-MS Analysis:

  • Perform the analysis using the instrumental parameters outlined in Table 1.

4. Quality Control:

  • Analyze field blanks and laboratory blanks to check for contamination.
  • Spike sorbent tubes with a known amount of a surrogate standard to assess recovery.

Protocol 2: Analysis of this compound in Water Samples by Purge and Trap-Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

1. Sample Preparation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.
  • Add a preservative, such as hydrochloric acid, to prevent microbial degradation.
  • Store samples at 4 °C until analysis.

2. Purge and Trap:

  • Use a purge and trap concentrator system.
  • Place a 5-10 mL aliquot of the water sample into the sparging vessel.
  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
  • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).
  • Desorb the trap by rapidly heating it to 250 °C and backflushing with the carrier gas onto the GC column.

3. GC-MS Analysis:

  • Analyze the desorbed compounds using the parameters in Table 1.

4. Quality Control:

  • Analyze method blanks consisting of reagent water.
  • Prepare and analyze matrix spikes and matrix spike duplicates to evaluate method performance in the sample matrix.

Protocol 3: Analysis of this compound in Soil and Sediment Samples by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Collect soil or sediment samples in glass jars and store them at 4 °C.
  • Weigh approximately 5 g of the sample into a 20 mL headspace vial.
  • Add 5 mL of reagent water and a salting-out agent (e.g., sodium chloride) to enhance the partitioning of volatile compounds into the headspace.
  • Seal the vial immediately.

2. Headspace Analysis:

  • Place the vial in a headspace autosampler.
  • Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
  • Inject a known volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis:

  • Use the instrumental parameters detailed in Table 1 for analysis.

4. Quality Control:

  • Analyze method blanks using clean sand.
  • Prepare and analyze spiked samples to determine method accuracy and precision.

Mandatory Visualizations

experimental_workflow_air cluster_sampling Air Sampling cluster_analysis Analysis cluster_data Data Processing SampleCollection Air Sample Collection (Sorbent Tube) ThermalDesorption Thermal Desorption SampleCollection->ThermalDesorption Transfer GCMS GC-MS Analysis ThermalDesorption->GCMS Injection DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis Raw Data

Caption: Workflow for this compound analysis in air samples.

experimental_workflow_water_soil cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample PurgeTrap Purge and Trap WaterSample->PurgeTrap SoilSample Soil/Sediment Sample Headspace Headspace Extraction SoilSample->Headspace GCMS GC-MS Analysis PurgeTrap->GCMS Injection Headspace->GCMS Injection DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for this compound analysis in water and soil.

signaling_pathway PFAS_Sources Industrial Sources & PFAS Degradation Environment Environmental Compartments (Air, Water, Soil) PFAS_Sources->Environment Release PFBE This compound (PFBE) Environment->PFBE Formation/ Partitioning Analytical_Methods Analytical Detection (GC-MS) PFBE->Analytical_Methods Measurement Exposure_Assessment Exposure & Risk Assessment Analytical_Methods->Exposure_Assessment Data Input

Caption: Logical relationship of PFBE in the environment and its analysis.

References

Application Notes and Protocols for Hydrophobic and Oleophobic Coatings Using Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for the specific use of "Perfluoro-1-butene" in creating hydrophobic and oleophobic coatings are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on closely related and structurally similar perfluorinated compounds, such as perfluoroalkenes (e.g., perfluorohexene, perfluorodecene) and poly[perfluoro(4-vinyloxy-1-butene)], commercially known as CYTOP™. These compounds are excellent proxies and are widely used to create surfaces with low surface energy, leading to high water and oil repellency.

Introduction

Perfluorinated compounds are highly sought after for surface modification due to the unique properties of the carbon-fluorine (C-F) bond. The high electronegativity and small size of fluorine atoms create a dense electron shield around the carbon backbone, resulting in low polarizability and weak intermolecular forces. This leads to surfaces with very low surface energy, making them both hydrophobic (water-repellent) and oleophobic (oil-repellent).[1][2] Such coatings are critical in a variety of fields, including microfluidics, anti-fouling surfaces, self-cleaning coatings, and protective layers on optical and electronic components.[3][4]

This document provides detailed protocols for the application of perfluorinated compounds to create hydrophobic and oleophobic surfaces, primarily focusing on plasma polymerization of perfluoroalkenes and spin coating of soluble perfluoropolymers like CYTOP™.

Data Presentation: Performance of Perfluorinated Coatings

The following tables summarize the quantitative data on the performance of hydrophobic and oleophobic coatings created from various perfluorinated precursors.

Table 1: Water and Oil Contact Angles on Perfluoropolymer Coatings

Perfluorinated PrecursorSubstrateCoating MethodWater Contact Angle (WCA) [°]Oil Contact Angle (OCA) [°] (Liquid)Reference(s)
Perfluorohexene (PFX)Silicon WaferPlasma Polymerization~110Not Reported[3][5]
Perfluorodecene (PFD)Silicon WaferPlasma Polymerization~110Not Reported[3]
Perfluorooctane (PFO)Silicon WaferPlasma Polymerizationup to 112Not Reported[3]
Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP™)GlassSpin Coating~110~70 (Hexadecane)[4][6]
Perfluorooctyltriethoxysilane (POTS)Soda-lime glassSol-Gel120 ± 170 ± 1 (Not specified)[6]
Grafted Poly-perfluoroacrylateSiliconiCVD160108 (Mineral Oil)[7]

Table 2: Surface Energy of Perfluoropolymer Coatings

Perfluorinated PolymerMethodSurface Energy (mN/m)Reference(s)
Perfluorinated Polymer Surface (-CF3 groups)Theoretical~6[1][2]
Polytetrafluoroethylene (PTFE)Experimental~18.5[8]
Perfluoropolyether (PFPE) grafted on PGMAExperimental21 - 30[8]
Poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP)Experimental34 (pristine)[9]

Table 3: Coating Thickness from Plasma Polymerization

Perfluorinated PrecursorDeposition Power (W)Deposition Time (min)Pressure (mbar)Coating Thickness (nm)Reference(s)
Perfluorohexene (PFX)10 - 301 - 30.2 - 0.37 - 60[3]
Perfluorodecene (PFD)10 - 301 - 30.2 - 0.37 - 60[3]
Perfluorooctane (PFO)10 - 301 - 30.2 - 0.37 - 60[3]

Experimental Protocols

Protocol 1: Hydrophobic and Oleophobic Coating via Plasma Polymerization of Perfluoroalkenes

This protocol describes the deposition of a thin, highly cross-linked, and conformal perfluoropolymer coating using plasma polymerization of liquid perfluoroalkene precursors like perfluorohexene or perfluorodecene.

Materials:

  • Substrates (e.g., silicon wafers, glass slides, metal plates)

  • Perfluoroalkene precursor (e.g., 1H,1H,2H-perfluoro-1-hexene, 1H,1H,2H-perfluoro-1-decene)

  • Plasma reactor (custom-made or commercial) with a radio frequency (RF) power source

  • Vacuum pump

  • Monomer vapor delivery system

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen gas.

    • For enhanced adhesion on glass or silicon, consider a pre-treatment with an adhesion promoter like triethoxyvinylsilane or an oxygen plasma treatment to activate the surface.[5]

  • Plasma Polymerization:

    • Place the cleaned and dried substrates into the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of at least 10⁻³ mbar.

    • Introduce the perfluoroalkene monomer vapor into the chamber at a controlled flow rate.

    • Set the deposition pressure to a range of 0.2 to 0.3 mbar.[3]

    • Apply RF power in the range of 10 to 30 W to initiate the plasma.[3]

    • Maintain the plasma for a deposition time of 1 to 3 minutes, depending on the desired coating thickness. The deposition rate is typically between 15 and 30 nm per minute.[3]

    • After the desired deposition time, turn off the RF power and stop the monomer flow.

    • Allow the chamber to cool and vent it to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.

  • Characterization:

    • Contact Angle Measurement: Use a goniometer to measure the static water and oil (e.g., hexadecane) contact angles to determine the hydrophobicity and oleophobicity of the coating.

    • Thickness Measurement: Use spectroscopic ellipsometry or a profilometer to measure the thickness of the deposited film.

    • Surface Morphology: Analyze the surface topography and roughness using Atomic Force Microscopy (AFM).

    • Chemical Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the retention of CF₂ and CF₃ functional groups, which are crucial for low surface energy.[3]

Protocol 2: Hydrophobic and Oleophobic Coating via Spin Coating of Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP™)

This protocol describes the application of a soluble amorphous fluoropolymer, CYTOP™, to create a uniform hydrophobic and oleophobic coating.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • CYTOP™ solution (available in various concentrations and solvents)[4]

  • Appropriate fluorinated solvent for dilution (if necessary)

  • Spin coater

  • Hot plate or oven for baking

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1, Step 1.

    • For improved adhesion, especially on glass and silicon, a pre-treatment with an adhesion promoter (e.g., a silane coupling agent) is recommended. Some grades of CYTOP™ are formulated for direct application without adhesion promoters.[10]

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater.

    • Dispense a sufficient amount of the CYTOP™ solution onto the center of the substrate.

    • Spin the substrate at a speed typically ranging from 500 to 4000 rpm for 30 to 60 seconds. The final film thickness is dependent on the solution's viscosity and the spin speed.

    • The spin coating process should be carried out in a clean, controlled environment to avoid particulate contamination.

  • Baking/Curing:

    • After spin coating, transfer the substrate to a hot plate or into an oven.

    • Bake the coated substrate at a temperature recommended by the CYTOP™ manufacturer, typically ranging from 100°C to 180°C, to evaporate the solvent and cure the film. The baking time can vary from a few minutes to an hour.

  • Characterization:

    • Perform characterization of the coating's properties as described in Protocol 1, Step 3.

Visualizations

Experimental_Workflow_Plasma_Polymerization cluster_prep Substrate Preparation cluster_coating Plasma Polymerization cluster_char Characterization Clean Ultrasonic Cleaning (Acetone, IPA, DI Water) Dry Nitrogen Drying Clean->Dry Activate Optional: Oxygen Plasma Activation Dry->Activate Load Load Substrates into Reactor Activate->Load Evacuate Evacuate Chamber Load->Evacuate Monomer Introduce Perfluoroalkene Vapor Evacuate->Monomer Plasma Ignite RF Plasma (10-30 W, 0.2-0.3 mbar) Monomer->Plasma Deposit Deposition (1-3 min) Plasma->Deposit Vent Vent Chamber Deposit->Vent WCA Contact Angle Measurement (WCA/OCA) Vent->WCA Thickness Thickness Measurement (Ellipsometry) Vent->Thickness AFM Surface Morphology (AFM) Vent->AFM XPS Chemical Composition (XPS) Vent->XPS

Caption: Workflow for creating hydrophobic coatings via plasma polymerization.

Experimental_Workflow_Spin_Coating cluster_prep Substrate Preparation cluster_coating Spin Coating cluster_char Characterization Clean Ultrasonic Cleaning (Acetone, IPA, DI Water) Dry Nitrogen Drying Clean->Dry Adhesion Optional: Apply Adhesion Promoter Dry->Adhesion Dispense Dispense CYTOP™ Solution Adhesion->Dispense Spin Spin Coat (500-4000 rpm) Dispense->Spin Bake Bake/Cure (100-180 °C) Spin->Bake WCA Contact Angle Measurement (WCA/OCA) Bake->WCA Thickness Thickness Measurement (Ellipsometry) Bake->Thickness AFM Surface Morphology (AFM) Bake->AFM

Caption: Workflow for creating hydrophobic coatings via spin coating.

References

Application Notes and Protocols for Perfluoro-1-butene in Specialty Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Perfluoro-1-butene (PFBE), also known as octafluoro-1-butene, as a versatile building block in the synthesis of high-value specialty chemicals. Due to its unique chemical properties, PFBE is a key precursor for producing advanced fluoropolymers, specialized surfactants, and critical pharmaceutical intermediates. The protocols detailed below offer methodologies for key transformations of PFBE.

Application 1: Synthesis of Perfluorinated Pharmaceutical Intermediates

This compound serves as a strategic starting material for the synthesis of 1,4-diiodo-octafluorobutane, a crucial intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The incorporation of a perfluorinated butyl chain can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Key Transformation: Free-Radical Addition of Iodine

The carbon-carbon double bond in this compound is susceptible to free-radical addition reactions. The addition of molecular iodine, typically initiated by thermal or photochemical methods, yields 1,4-diiodo-octafluorobutane. This di-iodinated compound provides two reactive sites for subsequent nucleophilic substitution or coupling reactions, allowing for the facile introduction of the perfluorobutyl moiety into complex organic scaffolds.

Quantitative Data for 1,4-diiodo-octafluorobutane Synthesis
ParameterValueReference
Starting MaterialThis compound, IodineN/A
InitiatorHeat or UV light[1]
Product1,4-diiodo-octafluorobutane[2]
Molecular FormulaC4F8I2[2]
Molecular Weight453.84 g/mol [2]
AppearanceColorless to light yellow liquidN/A
Boiling Point~150 °CN/A
Density~2.47 g/mLN/A

Application 2: Production of High-Performance Fluoropolymers

This compound is a valuable monomer for the production of specialty fluoropolymers. These polymers exhibit exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties, making them suitable for advanced applications in electronics, optics, and coatings.

Polymerization Method: Radical Polymerization

This compound can undergo radical polymerization, either as a homopolymer or as a comonomer with other fluoroalkenes like tetrafluoroethylene, to produce saturated fluoropolymer chains. The properties of the resulting polymer, such as molecular weight and polydispersity, can be tailored by controlling the reaction conditions, including the choice of initiator, solvent, and temperature.

Properties of this compound Containing Polymers
PropertyDescriptionReference
MonomerThis compound (octafluoro-1-butene)[3]
Co-monomer (example)Tetrafluoroethylene (TFE)[3]
Polymerization TypeRadical Polymerization (aqueous emulsion or γ-irradiation)[3]
Resulting PolymerPoly(TFE-co-octafluoro-1-butene)[3]
Key FeaturesHigh thermal stability, chemical resistanceN/A
Potential ApplicationsAdvanced coatings, dielectric materials, specialty filmsN/A

Application 3: Manufacturing of Specialty Fluorinated Surfactants

This compound is a precursor to perfluorobutyl-based surfactants. These surfactants are sought after for their exceptional ability to lower surface tension in aqueous solutions, even at very low concentrations. They are utilized in a variety of applications, including as emulsifiers, foaming agents, and wetting agents in formulations for coatings, fire-fighting foams, and electronics manufacturing.

Synthetic Pathway

The synthesis of these surfactants typically begins with the conversion of this compound to a functionalized intermediate, such as 1,4-diiodo-octafluorobutane. This intermediate can then be further reacted to introduce a hydrophilic head group, such as a sulfonate, carboxylate, or quaternary ammonium salt, to create the amphiphilic surfactant molecule.[4]

Performance of a Perfluorobutyl-Based Surfactant
ParameterValueReference
Surfactant TypeCationic Fluorinated Surfactant[5]
Hydrophobic TailPerfluorobutyl-based[5]
Critical Micelle Concentration (CMC)Varies with head group and conditions[6]
Surface Tension at CMC (γCMC)Can be as low as ~20 mN/m[6]
Key AdvantagesHigh surface activity, effectiveness in acidic environments[5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-diiodo-octafluorobutane from this compound

Objective: To synthesize 1,4-diiodo-octafluorobutane via the free-radical addition of iodine to this compound. This protocol is adapted from general procedures for the radical addition of iodine to fluoroalkenes.[1]

Materials:

  • This compound (gas)

  • Iodine (solid, purified)

  • High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and thermocouple

  • UV lamp (optional, for photochemical initiation)

  • Inert gas (e.g., Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Purge the vessel with an inert gas to remove any air and moisture.

  • Charging the Reactor: Carefully add solid iodine to the reaction vessel. The molar ratio of this compound to iodine should be optimized, but a 1:1.1 to 1:1.5 ratio is a reasonable starting point to ensure complete conversion of the alkene.

  • Introduction of this compound: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of this compound gas. Introduce a known mass of this compound into the sealed reactor.

  • Reaction:

    • Thermal Initiation: Seal the reactor and slowly heat it to the desired reaction temperature (typically in the range of 150-200 °C). Monitor the pressure and temperature throughout the reaction. The reaction time will depend on the temperature and scale, ranging from several hours to overnight.

    • Photochemical Initiation (Alternative): If using a reactor equipped with a quartz window, the reaction can be initiated by irradiating the mixture with a UV lamp at a lower temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the drop in pressure as the gaseous this compound is consumed.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted gas. The crude product, a dark liquid due to the presence of unreacted iodine, is collected. The excess iodine can be removed by washing with an aqueous solution of sodium thiosulfate. The resulting organic layer is then purified by fractional distillation under reduced pressure to yield pure 1,4-diiodo-octafluorobutane.

Characterization: The final product should be characterized by standard analytical techniques, including 19F NMR and 13C NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

Protocol 2: Radical Homopolymerization of this compound (Proposed)

Objective: To synthesize poly(this compound) via radical polymerization. This is a proposed protocol based on general methods for the polymerization of fluoroalkenes.[3]

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., Di-tert-butyl peroxide or Azobisisobutyronitrile - AIBN)

  • Anhydrous, deoxygenated solvent (e.g., perfluorinated solvent or acetonitrile)

  • Polymerization reactor with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Precipitation solvent (e.g., methanol or hexane)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a clean, dry polymerization reactor under an inert atmosphere of nitrogen.

  • Reaction Mixture Preparation: In the reactor, dissolve the radical initiator in the chosen solvent. The concentration of the initiator will influence the molecular weight of the resulting polymer and should be optimized.

  • Monomer Addition: Cool the reactor to a low temperature and condense a known amount of this compound into the reaction mixture.

  • Polymerization: Seal the reactor and heat the mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN). The polymerization is typically carried out for several hours.

  • Polymer Isolation: After the polymerization period, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the precipitation solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The structure can be confirmed by 19F NMR spectroscopy.

Visualizations

Synthesis_Pathway_Pharmaceutical_Intermediate PFBE This compound Diiodo 1,4-Diiodo-octafluorobutane PFBE->Diiodo Radical Addition I2 Iodine (I₂) I2->Diiodo Initiator Heat or UV Light Initiator->Diiodo FinalProduct Fluorinated Bioactive Molecules Diiodo->FinalProduct Coupling/Substitution Pharma Pharmaceutical & Agrochemical Scaffolds Pharma->FinalProduct

Caption: Synthesis of fluorinated bioactive molecules from this compound.

Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Isolation and Purification Monomer This compound Polymerization Heating under Inert Atmosphere Monomer->Polymerization Initiator Radical Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Caption: Workflow for the radical polymerization of this compound.

Surfactant_Synthesis_Logic PFBE This compound Intermediate Functionalized Perfluorobutyl Intermediate (e.g., 1,4-diiodo-octafluorobutane) PFBE->Intermediate Step 1: Functionalization HydrophilicHead Introduction of Hydrophilic Head Group (-SO₃⁻, -COO⁻, -N⁺R₃) Intermediate->HydrophilicHead Step 2: Derivatization Surfactant Amphiphilic Fluorinated Surfactant HydrophilicHead->Surfactant

Caption: Logical steps for the synthesis of fluorinated surfactants from PFBE.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Scale Synthesis of Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of Perfluoro-1-butene (PFBE).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a dehalogenation or dehydrofluorination approach.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low Yield of this compound 1. Incomplete reaction of the precursor. 2. Sub-optimal reaction temperature or pressure. 3. Catalyst deactivation or insufficient loading. 4. Presence of inhibitors in the reaction mixture.1. Increase reaction time or precursor concentration. 2. Optimize temperature and pressure based on experimental data. 3. Regenerate or replace the catalyst; increase catalyst loading incrementally. 4. Purify reactants to remove potential inhibitors.
PUR-001 Product Contamination with Isomers (e.g., Perfluoro-2-butene) 1. Reaction conditions favoring isomer formation. 2. Inefficient purification process.1. Adjust reaction temperature and catalyst to favor the formation of the terminal olefin. 2. Employ extractive distillation or preparative chromatography for isomer separation.
PUR-002 Presence of Unreacted Precursors in the Final Product 1. Insufficient reaction time. 2. Poor mixing in the reactor.1. Extend the reaction duration. 2. Improve agitation to ensure homogenous mixing of reactants and catalyst.
RXN-001 Inconsistent Reaction Rates 1. Fluctuations in reaction temperature. 2. Inconsistent feed rate of reactants.1. Implement precise temperature control systems. 2. Utilize mass flow controllers for accurate reactant feeding.
CAT-001 Catalyst Deactivation 1. Poisoning by impurities in the feedstock. 2. Coking at high temperatures.1. Pre-treat feedstock to remove sulfur, water, and other catalyst poisons. 2. Optimize reaction temperature to minimize coke formation and implement a catalyst regeneration cycle.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: While several methods exist, two prevalent routes for analogous fluorinated olefins are dehalogenation and dehydrofluorination. Dehalogenation often involves the removal of chlorine or bromine from a saturated precursor using a reducing agent. Dehydrofluorination typically employs a strong base or a catalyst to eliminate hydrogen fluoride (HF) from a hydrofluoroalkane precursor. Pyrolysis of other fluoropolymers can also yield this compound, though often as part of a complex mixture that requires extensive purification.[1]

Q2: How can I minimize the formation of Perfluoro-2-butene during synthesis?

A2: The formation of Perfluoro-2-butene is a common challenge. To favor the production of the alpha-olefin (this compound), careful selection and control of the catalyst and reaction temperature are crucial. Some catalytic systems exhibit higher selectivity towards terminal alkenes. Additionally, isomerization of the desired product can sometimes be suppressed by limiting the reaction time.

Q3: What are the recommended purification techniques for industrial-scale production?

A3: Due to the similar boiling points of this compound and its isomers, simple distillation is often insufficient. Extractive distillation, which utilizes a solvent to alter the relative volatilities of the components, is a more effective method for separating these closely related compounds.[2] For very high purity requirements, preparative gas chromatography can be employed, although this is a more costly and less scalable option.

Q4: What safety precautions should be taken when handling this compound and its precursors?

A4: this compound is a gas under pressure and may explode if heated.[3] It can also cause skin and eye irritation.[3] Precursors may be toxic and require careful handling.[1] It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including safety goggles, gloves, and respiratory protection, and ensure that all equipment is properly grounded to prevent static discharge.[4][5] Safety data sheets (SDS) for all chemicals should be reviewed before commencing any work.

Q5: How can I address issues with catalyst deactivation?

A5: Catalyst deactivation can be mitigated by ensuring the purity of your reactants, as impurities can poison the catalyst. If deactivation occurs, regeneration procedures, which may involve high-temperature treatment to burn off coke deposits, can often restore catalyst activity. In cases of severe poisoning, the catalyst may need to be replaced.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrofluorination of 1,1,1,2,3,3,4,4-Octafluorobutane

Disclaimer: This is a generalized protocol and requires optimization for specific industrial-scale equipment and safety systems.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Catalyst Loading: Load the reactor with a suitable dehydrofluorination catalyst (e.g., a supported metal oxide or fluoride).

  • Reaction Conditions: Heat the reactor to the optimized reaction temperature (typically in the range of 200-400°C).

  • Reactant Feed: Introduce the 1,1,1,2,3,3,4,4-octafluorobutane precursor into the reactor at a controlled flow rate.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to remove any higher-boiling impurities. The this compound is then collected in a cooled trap.

  • Purification: The crude product is purified using extractive distillation to separate this compound from its isomers and any unreacted starting material.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound Detected check_conversion Analyze Reactor Output for Precursor Conversion start->check_conversion is_conversion_low Is Conversion Below Target? check_conversion->is_conversion_low increase_residence_time Increase Residence Time / Reduce Flow Rate is_conversion_low->increase_residence_time Yes check_temp Verify Reaction Temperature is_conversion_low->check_temp No increase_residence_time->check_conversion is_temp_optimal Is Temperature Optimal? check_temp->is_temp_optimal adjust_temp Adjust Temperature is_temp_optimal->adjust_temp No check_catalyst Evaluate Catalyst Activity is_temp_optimal->check_catalyst Yes adjust_temp->check_temp is_catalyst_deactivated Is Catalyst Deactivated? check_catalyst->is_catalyst_deactivated regenerate_catalyst Regenerate or Replace Catalyst is_catalyst_deactivated->regenerate_catalyst Yes check_impurities Analyze Feedstock for Impurities is_catalyst_deactivated->check_impurities No regenerate_catalyst->check_catalyst purify_feedstock Implement Feedstock Purification check_impurities->purify_feedstock end_point Yield Improved check_impurities->end_point No Impurities Found purify_feedstock->end_point

Caption: Troubleshooting workflow for low product yield.

Industrial Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage precursor Fluorinated Butane Precursor reactor High-Temperature Reactor with Catalyst precursor->reactor product_stream Crude Product Stream (Gaseous) reactor->product_stream condenser Condensation & Initial Separation product_stream->condenser distillation Extractive Distillation Column condenser->distillation final_product High-Purity this compound distillation->final_product isomers Isomer Byproducts (e.g., Perfluoro-2-butene) distillation->isomers Separated

Caption: Synthesis and purification process flow.

References

Side reactions and byproduct formation in "Perfluoro-1-butene" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Perfluoro-1-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial and laboratory methods for the synthesis of this compound:

  • Telomerization of Tetrafluoroethylene (TFE) followed by Elimination: This two-step process involves the initial reaction of tetrafluoroethylene with a perfluoroalkyl iodide (such as perfluoroethyl iodide) to form a longer-chain perfluoroalkyl iodide (e.g., perfluorobutyl iodide). This is followed by an elimination reaction to introduce the double bond.

  • Pyrolysis of Polytetrafluoroethylene (PTFE): This method involves the thermal decomposition of PTFE under vacuum to produce a mixture of perfluorinated olefins, from which this compound can be isolated.

Q2: During the telomerization of tetrafluoroethylene with perfluoroethyl iodide, what are the expected side products?

A2: The primary side reaction in the telomerization of TFE with perfluoroethyl iodide is the formation of higher molecular weight telomers. The reaction proceeds via a free radical chain mechanism, and instead of just one molecule of TFE adding to the perfluoroethyl iodide, multiple TFE units can be incorporated.

This leads to a mixture of perfluoroalkyl iodides with varying chain lengths. For example, starting with C2F5I, the desired product is 1-iodoperfluorobutane (C4F9I). However, you can also expect the formation of:

  • 1-iodoperfluorohexane (C6F13I)

  • 1-iodoperfluorooctane (C8F17I)

  • 1-iodoperfluorodecane (C10F21I) and even longer chains.

The distribution of these telomers is highly dependent on the reaction conditions, particularly the molar ratio of TFE to perfluoroethyl iodide.

Q3: How can I minimize the formation of higher-order telomers during the telomerization reaction?

A3: To favor the formation of the desired 1-iodoperfluorobutane and minimize higher telomers, it is crucial to control the reaction stoichiometry. Using a molar excess of the perfluoroethyl iodide (the telogen) relative to the tetrafluoroethylene (the taxogen) will increase the probability that a TFE molecule reacts with the initial telogen rather than with a newly formed, longer-chain radical. Additionally, controlling the reaction temperature and pressure can influence the reaction kinetics and product distribution.

Q4: What side reactions can occur during the elimination step to form this compound from 1-iodoperfluorobutane?

A4: The elimination of HI from 1-iodoperfluorobutane is typically achieved using a base. Potential side reactions during this step include:

  • Isomerization: The primary product, this compound, can isomerize to the more thermodynamically stable Perfluoro-2-butene (both cis and trans isomers). This is often catalyzed by the base or elevated temperatures.

  • Substitution Reactions: The nucleophilic base can potentially substitute the iodine atom, leading to the formation of other functionalized perfluorobutanes instead of the desired alkene. The choice of a sterically hindered, non-nucleophilic base can help to minimize this.

Q5: When synthesizing this compound via PTFE pyrolysis, what are the major byproducts I should expect?

A5: The pyrolysis of PTFE results in a complex mixture of perfluorinated compounds. The product distribution is highly sensitive to the pyrolysis temperature and pressure. The main products and byproducts include:

  • Tetrafluoroethylene (TFE): The monomer of PTFE is often the major product, especially at lower pressures and moderate temperatures.

  • Hexafluoropropylene (HFP): A common rearrangement and fragmentation product.

  • Octafluorocyclobutane (OFCB): A dimerization product of TFE.

  • Perfluoro-2-butene and Perfluoroisobutylene: These are isomers of this compound and are common byproducts. Their formation is favored at higher temperatures and pressures.[1]

  • Carbonyl Fluoride and Trifluoroacetyl Fluoride: These can be formed if oxygen is present during the pyrolysis process.[1]

Troubleshooting Guides

Issue 1: Low Yield of 1-Iodoperfluorobutane and High Proportion of Heavy Telomers in Telomerization Reaction
Symptom Possible Cause Troubleshooting Steps
GC-MS analysis shows a high percentage of C6, C8, and higher perfluoroalkyl iodides.Molar ratio of TFE to perfluoroethyl iodide is too high.1. Decrease the feed rate of TFE into the reactor. 2. Increase the initial concentration of perfluoroethyl iodide. 3. Consider a staged addition of TFE to maintain a low concentration throughout the reaction.
Reaction temperature is too high, favoring propagation.1. Lower the reaction temperature to favor the formation of the n=1 adduct. 2. Optimize the temperature profile if using a flow reactor.
Issue 2: Formation of Isomeric Perfluorobutenes During the Elimination Step
Symptom Possible Cause Troubleshooting Steps
NMR or GC analysis indicates the presence of Perfluoro-2-butene (cis and trans) in the final product.The base used is too strong or not sterically hindered, promoting isomerization.1. Switch to a more sterically hindered base, such as potassium tert-butoxide. 2. Use milder reaction conditions (lower temperature, shorter reaction time).
The reaction temperature is too high.1. Perform the elimination at the lowest effective temperature. 2. Consider in-situ removal of the product from the reaction mixture via distillation if the boiling point allows.
Issue 3: Low Selectivity for this compound in PTFE Pyrolysis
Symptom Possible Cause Troubleshooting Steps
High yields of TFE, HFP, and OFCB, with low conversion to C4 isomers.Pyrolysis temperature is too low or pressure is too high.1. Gradually increase the pyrolysis temperature to favor the formation of higher olefins.[2] 2. Decrease the reactor pressure (operate under high vacuum) to shift the equilibrium towards the desired products.[2]
High proportion of Perfluoro-2-butene and Perfluoroisobutylene.Pyrolysis temperature is too high, leading to isomerization.1. Optimize the temperature to find a balance between the formation of C4 olefins and their isomerization. A temperature gradient within the pyrolysis zone might be beneficial.[2] 2. Rapidly quench the product stream to prevent post-pyrolysis isomerization.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in PTFE Pyrolysis

Temperature (°C)Pressure (kPa)Predominant Product(s)Reference
~675<10Tetrafluoroethylene (TFE)[2]
744 - 75032 - 40Hexafluoropropylene (HFP)[2]
75040Octafluorocyclobutane (OFCB)[2]

Note: The formation of perfluorobutene isomers is also influenced by these parameters, generally favoring higher temperatures.

Experimental Protocols

1. Synthesis of 1-Iodoperfluorobutane via Telomerization of TFE

This protocol is a generalized procedure based on common telomerization reactions.

  • Materials: Perfluoroethyl iodide (C2F5I), Tetrafluoroethylene (TFE), Radical Initiator (e.g., Azobisisobutyronitrile - AIBN).

  • Procedure:

    • A pressure reactor is charged with perfluoroethyl iodide and the radical initiator.

    • The reactor is sealed, evacuated, and purged with nitrogen.

    • The reactor is heated to the desired reaction temperature (e.g., 60-80 °C).

    • Tetrafluoroethylene is slowly fed into the reactor, maintaining a constant pressure. The molar ratio of C2F5I to TFE should be kept high to favor the formation of the 1:1 adduct.

    • The reaction is monitored by observing the pressure drop of the TFE feed.

    • After the reaction is complete, the reactor is cooled, and the excess TFE is vented.

    • The crude product is purified by fractional distillation to separate the desired 1-iodoperfluorobutane from unreacted starting material and higher telomers.

2. Synthesis of this compound via Elimination from 1-Iodoperfluorobutane

This protocol is based on general E2 elimination principles.

  • Materials: 1-Iodoperfluorobutane (C4F9I), a suitable base (e.g., potassium hydroxide, potassium tert-butoxide), and a high-boiling point solvent (e.g., diethylene glycol).

  • Procedure:

    • A reaction flask equipped with a stirrer, condenser, and dropping funnel is charged with the base and solvent.

    • The mixture is heated to the desired reaction temperature (e.g., 100-150 °C).

    • 1-Iodoperfluorobutane is added dropwise to the heated mixture.

    • The elimination reaction occurs, and the volatile this compound product is distilled from the reaction mixture as it is formed.

    • The collected product can be further purified by redistillation.

3. Synthesis of this compound via Pyrolysis of PTFE

This is a generalized protocol for laboratory-scale pyrolysis.

  • Materials: Polytetrafluoroethylene (PTFE) powder or shavings.

  • Procedure:

    • A quartz tube is packed with PTFE.

    • The tube is placed in a tube furnace and connected to a vacuum pump and a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen).

    • The system is evacuated to a low pressure (<1 kPa).

    • The furnace is heated to the desired pyrolysis temperature (e.g., 600-750 °C).[1][2]

    • The PTFE decomposes, and the gaseous products are drawn through the cold traps.

    • Different fractions of the pyrolysate can be collected in the traps based on their boiling points.

    • The collected fractions are then analyzed (e.g., by GC-MS) and purified by fractional distillation to isolate this compound from its isomers and other byproducts.

Visualizations

Telomerization_Side_Reactions TFE Tetrafluoroethylene (TFE) C4F9I Desired Product: 1-Iodoperfluorobutane (C4F9I) TFE->C4F9I + TFE C2F5I Perfluoroethyl Iodide (C2F5I) C2F5I->C4F9I + TFE C6F13I Byproduct: 1-Iodoperfluorohexane (C6F13I) C4F9I->C6F13I + TFE C8F17I Byproduct: 1-Iodoperfluorooctane (C8F17I) C6F13I->C8F17I + TFE HigherTelomers Higher Telomers... C8F17I->HigherTelomers + TFE

Caption: Telomerization of TFE leading to the desired product and higher-order telomer byproducts.

Elimination_Side_Reactions C4F9I 1-Iodoperfluorobutane PF1B Desired Product: This compound C4F9I->PF1B Elimination Subst_Prod Byproduct: Substitution Product C4F9I->Subst_Prod Substitution Base Base Base->C4F9I PF2B Byproduct: Perfluoro-2-butene (cis/trans) PF1B->PF2B Isomerization

Caption: Side reactions in the base-mediated elimination of 1-iodoperfluorobutane.

PTFE_Pyrolysis_Products PTFE PTFE PF1B Desired Product: This compound PTFE->PF1B Pyrolysis TFE Byproduct: Tetrafluoroethylene (TFE) PTFE->TFE Pyrolysis HFP Byproduct: Hexafluoropropylene (HFP) PTFE->HFP Pyrolysis Isomers Byproducts: Other C4 Isomers PTFE->Isomers Pyrolysis OFCB Byproduct: Octafluorocyclobutane (OFCB) PTFE->OFCB Pyrolysis Heat High Temperature & Vacuum Heat->PTFE

Caption: Product distribution from the pyrolysis of PTFE.

References

Technical Support Center: Catalyst Poisoning in Perfluoro-1-butene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during the polymerization of perfluoro-1-butene. Given the limited direct literature on catalyst poisoning for this specific monomer, this guide draws upon established principles of polymerization catalysis for fluoroalkenes and electron-deficient monomers, particularly with transition metal catalysts (e.g., modified Ziegler-Natta, metallocene, or other single-site catalysts) and radical initiators.

Troubleshooting Guide

This guide is designed to help identify and resolve common issues related to catalyst poisoning in this compound polymerization.

Issue 1: Low or No Polymerization Activity

Possible Cause: Presence of potent catalyst poisons in the reaction system.

Troubleshooting Steps:

  • Monomer Purity Check:

    • Analyze the this compound monomer for common impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Potential impurities arising from synthesis routes can include residual reactants (e.g., zinc halides from dehalogenation reactions), solvents, or incompletely fluorinated byproducts.[1]

    • Water and oxygen are known poisons for many catalyst systems, especially Ziegler-Natta and metallocene types.[2]

  • Solvent and Reagent Purity:

    • Ensure all solvents and reagents are rigorously dried and deoxygenated.

    • Use established purification methods for solvents, such as distillation over drying agents or passing through activated alumina columns.

  • Catalyst Handling:

    • Handle the catalyst and co-catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

Experimental Protocol: Monomer Purity Analysis by GC-MS

  • Objective: To identify and quantify volatile impurities in the this compound monomer.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Method:

    • Inject a known volume of the gaseous or liquefied this compound monomer into the GC.

    • Use a suitable column for separating fluorinated compounds (e.g., a low-polarity column).

    • Set a temperature program to elute compounds with a wide range of boiling points.

    • Identify eluted peaks by comparing their mass spectra with a library of known compounds.

    • Quantify impurities using an internal or external standard method.

Issue 2: Decrease in Polymer Molecular Weight and Broad Molecular Weight Distribution

Possible Cause: Presence of chain transfer agents or catalyst deactivation.

Troubleshooting Steps:

  • Identify Potential Chain Transfer Agents:

    • Impurities with labile hydrogen atoms can act as chain transfer agents, leading to premature termination of the growing polymer chain.

    • Analyze the monomer and solvent for the presence of such compounds.

  • Evaluate Catalyst Stability:

    • Some catalyst systems are inherently less stable in the presence of electron-deficient monomers like this compound.

    • Consider the possibility of catalyst deactivation pathways that lead to a higher rate of chain termination relative to propagation. For some metallocene catalysts with non-fluorinated butene, catalyst deactivation can occur through various pathways, including the formation of inactive complexes.[2][3][4]

Issue 3: Change in Polymer Microstructure (e.g., loss of stereoregularity)

Possible Cause: Modification of the catalyst active sites by impurities.

Troubleshooting Steps:

  • Examine for Lewis Base Impurities:

    • Lewis basic impurities (e.g., water, alcohols, ethers) can coordinate to the metal center of the catalyst, altering its steric and electronic environment.

    • This can affect the stereocontrol of the polymerization, leading to a more atactic polymer.

  • Catalyst System Evaluation:

    • Ensure the chosen catalyst system is suitable for producing the desired polymer microstructure with a highly electron-deficient monomer. Traditional Ziegler-Natta catalysts are often not successful for perfluorinated polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound polymerization?

A1: While specific data for this compound is limited, based on analogy with other fluoroalkene and olefin polymerizations, the most common poisons are likely to be:

  • Water and Oxygen: Highly detrimental to most transition metal catalysts.

  • Polar Protic Compounds: Alcohols, carboxylic acids, and primary/secondary amines can react with and deactivate the catalyst.

  • Lewis Bases: Ethers, ketones, and esters can coordinate to the catalyst's active site and inhibit monomer coordination.

  • Incompletely Fluorinated Olefins: These may have different reactivities and could potentially interfere with the polymerization process.

  • Residual Synthesis Reagents: Depending on the monomer synthesis route, impurities like metal halides (e.g., ZnCl₂) or organometallic residues could be present.[1]

Q2: How can I purify this compound monomer to remove potential catalyst poisons?

A2: Purification strategies should target the removal of specific anticipated impurities.

  • Fractional Distillation: To separate the monomer from compounds with different boiling points. A batch fractionating apparatus can be used for this purpose.[1]

  • Gas Purifiers: Passing the gaseous monomer through columns containing materials like activated alumina, molecular sieves, or oxygen scavengers can remove moisture, oxygen, and some polar impurities.

  • Freeze-Pump-Thaw Cycles: For removing dissolved gases from a liquefied monomer.

Q3: Are Ziegler-Natta catalysts suitable for this compound polymerization?

A3: Traditional Ziegler-Natta catalysts have not been successfully used to form perfluorinated polymers.[1] The high electrophilicity of perfluorinated olefins can lead to strong coordination to the catalyst and inhibit insertion, or lead to rapid deactivation. More specialized catalyst systems, potentially involving late transition metals or radical initiation, are likely more suitable.

Q4: What is the impact of temperature on catalyst poisoning?

A4: The effect of temperature is complex. Higher temperatures can sometimes overcome mild catalyst inhibition by increasing the rate of desired reaction. However, higher temperatures can also accelerate catalyst decomposition and deactivation reactions. The optimal temperature will be specific to the catalyst system being used.

Data Presentation

Table 1: Potential Catalyst Poisons and Their Effects in this compound Polymerization (Hypothesized based on analogous systems)

Poison ClassExamplesProbable Effect on PolymerizationRecommended Detection Method
Protic Compounds Water, Alcohols, Carboxylic AcidsSevere catalyst deactivation, reduction in polymer molecular weightKarl Fischer titration, GC-MS
Lewis Bases Ethers, Ketones, EstersReduced catalyst activity, potential change in polymer microstructureGC-MS
Oxygen O₂Rapid and irreversible catalyst deactivationOxygen sensor, Gas Chromatography
Incompletely Fluorinated Byproducts e.g., C₄HₓFᵧAltered polymerization kinetics, potential for copolymer formationGC-MS, ¹⁹F NMR
Residual Synthesis Reagents Metal Halides (e.g., ZnCl₂)Potential for catalyst inhibition or alteration of co-catalyst activityElemental analysis (e.g., ICP-MS)

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Polymerization of this compound

  • Objective: To polymerize this compound under conditions that minimize catalyst poisoning.

  • Materials:

    • Purified this compound monomer

    • Anhydrous, deoxygenated solvent (e.g., a fluorinated solvent)

    • Catalyst and co-catalyst

    • Schlenk flask or glovebox

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Thoroughly dry all glassware in an oven and cool under vacuum.

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Introduce the solvent into the reaction flask via cannula transfer.

    • Add the catalyst and co-catalyst to the reaction flask under a counterflow of inert gas.

    • Introduce the purified this compound monomer into the reaction vessel, either as a gas from a lecture bottle or as a cooled liquid.

    • Maintain the reaction at the desired temperature with stirring.

    • Monitor the reaction progress (e.g., by measuring monomer consumption).

    • Terminate the polymerization by adding a quenching agent (e.g., methanol).

    • Precipitate, wash, and dry the resulting polymer.

Visualizations

logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_sources Sources of Poisons cluster_solutions Troubleshooting Solutions Problem Low/No Polymerization Activity Cause Catalyst Poisoning Problem->Cause Monomer Impure Monomer Cause->Monomer Solvent Contaminated Solvent Cause->Solvent Atmosphere Air/Moisture Exposure Cause->Atmosphere PurifyMonomer Purify Monomer Monomer->PurifyMonomer PurifySolvent Purify Solvent Solvent->PurifySolvent InertAtmosphere Use Inert Atmosphere Atmosphere->InertAtmosphere

Caption: Troubleshooting workflow for low polymerization activity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Glassware Dry Glassware Inert Establish Inert Atmosphere Glassware->Inert Solvent Add Anhydrous Solvent Inert->Solvent Catalyst Introduce Catalyst Solvent->Catalyst Monomer Add Purified Monomer Catalyst->Monomer Polymerize Polymerization Monomer->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry and Characterize Precipitate->Dry

References

Inhibiting premature polymerization of "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Perfluoro-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on inhibiting the premature polymerization of this compound during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization of this compound and why is it a concern?

A1: Premature polymerization is the unintended and uncontrolled conversion of this compound monomers into long polymer chains. This is a significant concern as it can lead to blockages in equipment, inconsistent experimental results, and depletion of the monomer starting material. The polymerization is often initiated by free radicals, which can be generated by heat, light (UV radiation), or the presence of contaminants.

Q2: What are the common signs of premature polymerization?

A2: Signs of premature polymerization include an increase in the viscosity of the liquid monomer, the formation of solid precipitates, or a cloudy appearance in the otherwise clear liquid. In a closed system, an unexpected increase in temperature or pressure can also indicate that an exothermic polymerization reaction is occurring.

Q3: What are the recommended storage conditions to prevent polymerization?

A3: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and well-ventilated area, protected from sunlight and other sources of UV radiation. It is crucial to keep the storage temperature below 50°C. The container should be kept tightly closed when not in use to prevent the entry of oxygen and other potential initiators.

Q4: Which types of inhibitors are effective for this compound?

A4: Phenolic compounds and certain terpenes have been identified as effective inhibitors for the free-radical polymerization of fluoroolefins. Common examples of free-radical inhibitors used for other vinyl monomers that may be effective include butylated hydroxytoluene (BHT), hydroquinone, and 4-tert-butylcatechol (TBC). The choice of inhibitor may depend on the specific experimental conditions and downstream applications.

Q5: How can I remove an inhibitor from this compound before my experiment?

A5: If the presence of an inhibitor interferes with your experiment, it can typically be removed by passing the liquid this compound through a column packed with a suitable adsorbent, such as activated alumina or silica gel. This should be done immediately before use, and the purified monomer should be kept cool and protected from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Cloudiness or solid formation in monomer Premature polymerization1. Safely terminate the experiment or process.2. If safe to do so, cool the container to slow the reaction.3. Review storage conditions and inhibitor concentration.4. Dispose of the polymerized material according to safety guidelines.
Inconsistent reaction kinetics - Partial polymerization of the monomer.- Inconsistent inhibitor concentration.1. Verify the purity of the this compound before use.2. If removing inhibitor, ensure the removal process is consistent.3. Consider analyzing the inhibitor concentration in the starting material.
Blockage in transfer lines or equipment Polymer formation1. Safely depressurize and clear the blockage.2. Clean equipment thoroughly to remove any polymer residue.3. Increase inhibitor concentration or add inhibitor to the system if appropriate for the process.
Unexpected temperature or pressure increase Runaway polymerization1. IMMEDIATE ACTION REQUIRED. Follow emergency shutdown procedures.2. Evacuate the area if necessary.3. Utilize cooling systems to try and control the reaction.4. Do not attempt to open or vent a runaway reaction vessel without proper engineering controls and safety measures in place.

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

Objective: To evaluate the effectiveness of different inhibitors at a fixed concentration and temperature.

Materials:

  • This compound

  • Candidate inhibitors (e.g., BHT, TBC, a selected terpene)

  • Small, pressure-resistant glass vials with septa

  • Constant temperature bath

  • UV-Vis spectrophotometer or Gas Chromatograph (GC)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Prepare stock solutions of each inhibitor at a concentration of 1000 ppm in a suitable solvent that is compatible with this compound.

  • In a controlled inert atmosphere (glovebox), add a precise volume of this compound to a series of vials.

  • Add a calculated amount of an inhibitor stock solution to each vial to achieve the desired final inhibitor concentration (e.g., 50 ppm). Include a control vial with no inhibitor.

  • Seal the vials tightly with septa.

  • Place the vials in a constant temperature bath set to a temperature that is known to induce polymerization (e.g., 60°C).

  • At regular time intervals (e.g., every hour), carefully remove a vial from the bath and immediately cool it in an ice bath to quench the polymerization.

  • Analyze the contents of the vial to determine the extent of polymerization. This can be done by:

    • Gravimetric analysis: Carefully evaporating the unreacted monomer and weighing the remaining polymer.

    • Spectroscopic/Chromatographic analysis: Diluting a sample and analyzing the concentration of the remaining monomer using GC or UV-Vis spectroscopy (if the monomer has a distinct absorbance peak).

  • Plot the percentage of monomer consumed versus time for each inhibitor and the control. The most effective inhibitor will show the lowest rate of monomer consumption.

Protocol 2: Determining Optimal Inhibitor Concentration

Objective: To determine the minimum effective concentration of a selected inhibitor.

Materials:

  • This compound

  • The most effective inhibitor identified in Protocol 1.

  • Equipment as listed in Protocol 1.

Methodology:

  • Prepare a series of dilutions of the selected inhibitor to create samples with varying concentrations (e.g., 10 ppm, 25 ppm, 50 ppm, 100 ppm).

  • Follow steps 2-7 from Protocol 1 for each inhibitor concentration.

  • Plot the polymerization rate (e.g., % monomer consumed per hour) as a function of inhibitor concentration.

  • The optimal inhibitor concentration is the lowest concentration that provides a significant and acceptable reduction in the polymerization rate for the desired experimental timeframe.

Data Presentation

Table 1: Comparative Efficacy of Polymerization Inhibitors for this compound at 60°C
Inhibitor (50 ppm)Time to 5% Polymerization (hours)Polymerization Rate (%/hour)
None (Control) 1.53.3
BHT 120.42
TBC 200.25
Limonene 80.63

Note: The data in this table is illustrative and intended to demonstrate the type of results that would be obtained from the experimental protocols. Actual values will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_monomer Prepare this compound add_samples Add Monomer and Inhibitor to Vials prep_monomer->add_samples prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->add_samples seal_vials Seal Vials add_samples->seal_vials incubate Incubate at Constant Temperature seal_vials->incubate sample_collection Collect Samples at Time Intervals incubate->sample_collection quench Quench Polymerization sample_collection->quench analyze Analyze Monomer Conversion (GC/UV-Vis) quench->analyze plot_data Plot Data and Compare Inhibitors analyze->plot_data

Caption: Workflow for screening polymerization inhibitors.

troubleshooting_guide start Problem: Premature Polymerization Observed q1 Is there an unexpected rise in temperature or pressure? start->q1 a1_yes YES: Potential Runaway Reaction. Execute Emergency Shutdown Procedures. q1->a1_yes Yes q2 Are there visible signs of polymerization (cloudiness, solids)? q1->q2 No end_node Consult Safety Officer for further action. a1_yes->end_node a1_no NO a2_yes YES: Stop process. Cool container. Review storage and inhibitor levels. q2->a2_yes Yes q3 Are experimental results inconsistent? q2->q3 No a2_yes->end_node a2_no NO a3_yes YES: Verify monomer purity. Check inhibitor concentration and removal process. q3->a3_yes Yes q3->end_node No, problem resolved. a3_yes->end_node

Caption: Troubleshooting logic for premature polymerization.

Technical Support Center: Optimizing Perfluoro-1-butene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the reaction conditions for the polymerization of Perfluoro-1-butene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Q1: My polymerization reaction has a very low or no yield. What are the potential causes and solutions?

A1: Low or no polymer yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Initiator Inefficiency: The initiator may not be decomposing effectively at the reaction temperature or may be unsuitable for the polymerization of highly fluorinated olefins.

    • Solution: Verify the initiator's half-life at your reaction temperature. Consider switching to an initiator known for fluoropolymer synthesis, such as a persulfate or a peroxide-based initiator.[1][] Azo initiators like AIBN are also commonly used in radical polymerizations.[3]

  • Reaction Temperature: The temperature might be too low for efficient initiation or propagation.

    • Solution: Gradually increase the reaction temperature. For some polymerization systems, increasing the temperature from ambient to 120°C can significantly improve yield.[4]

  • Inhibitors: The monomer or solvent may contain inhibitors that quench the polymerization.

    • Solution: Ensure the monomer is passed through an inhibitor removal column and that high-purity, degassed solvents are used.

  • Catalyst/Ligand Issues (for catalyzed reactions): If using a catalyst, its activity might be low, or the ligand coordination could be suboptimal.

    • Solution: Increasing catalyst loading may improve yield, but be cautious of potential side reactions or the formation of insoluble products.[4] The use of strong coordinating ligands, like phosphines, can enhance the stability of reaction intermediates and improve yield.[4]

Q2: The molecular weight of my poly(this compound) is lower than expected. How can I increase it?

A2: Low molecular weight is typically due to premature chain termination or a high rate of chain transfer.

  • High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each growing for a shorter period, resulting in lower molecular weight.

    • Solution: Decrease the initiator concentration.

  • Chain Transfer Agents: The solvent or impurities can act as chain transfer agents, terminating growing chains and initiating new, shorter ones.

    • Solution: Use solvents with low chain transfer constants. Perfluorinated solvents are often good choices for fluoropolymer synthesis to minimize chain transfer.[5][6]

  • Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions relative to propagation.

    • Solution: Attempt the polymerization at a lower temperature, provided the initiation rate remains adequate.

  • Monomer Concentration: A low monomer concentration can lead to a lower propagation rate compared to termination.

    • Solution: Increase the initial monomer concentration or conduct the polymerization under pressure to increase the concentration of the gaseous monomer in the solvent.

Q3: My polymerization reaction is difficult to control and shows poor reproducibility. What steps can I take to improve it?

A3: Poor control and reproducibility often point to sensitivity to trace impurities or inconsistencies in the experimental setup.

  • Atmosphere Control: Oxygen can inhibit free-radical polymerization.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using rigorous degassing techniques (e.g., freeze-pump-thaw cycles) for all reagents and solvents.

  • Reagent Purity: Trace amounts of water or other impurities can interfere with many polymerization mechanisms.

    • Solution: Use freshly purified monomer and high-purity, dry solvents. Ensure all glassware is rigorously dried before use.

  • Thermal Control: Poor temperature regulation can lead to inconsistent initiation rates and side reactions.

    • Solution: Use a reaction setup with precise temperature control, such as an oil bath with a PID controller or a jacketed reactor.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate initiator for this compound polymerization?

A1: Initiator selection depends on the desired polymerization method (e.g., radical, cationic) and the solvent system.

  • Radical Polymerization: This is a common method for fluoroalkenes.

    • Oil-Soluble (Organic Solvents): Azo initiators (e.g., AIBN) and organic peroxides (e.g., benzoyl peroxide) are standard choices.[][7]

    • Water-Soluble (Aqueous/Emulsion Systems): Inorganic persulfates (e.g., ammonium persulfate) or redox initiator systems are often used.[1][8]

  • Thermal vs. Photo-initiation: Initiators can be decomposed by heat (thermal initiators) or by light (photoinitiators).[7] The choice depends on the desired reaction temperature and control over the initiation process.

Q2: What solvents are suitable for the polymerization of this compound?

A2: The choice of solvent is critical as it affects solubility, reaction kinetics, and chain transfer.

  • Fluorinated Solvents: Perfluorinated compounds like perfluorodecalin or perfluorinated cycloalkanes are often excellent solvents for fluoropolymers, as they have good solubility for the monomer and polymer and minimize chain transfer.[5][6]

  • Chlorinated Solvents: These can sometimes be used and may have an accelerating effect on the polymerization, though they might also decrease the polymer's molecular weight.[9]

  • Aromatic Solvents: Solvents like benzene or toluene can be used, but their potential for chain transfer should be considered. The polymerization rate can be dependent on the specific aromatic solvent used.[9]

Q3: How do reaction temperature and pressure influence the polymerization?

A3: Temperature and pressure are critical parameters for controlling the polymerization process and polymer properties.

  • Temperature:

    • Rate: Increasing temperature generally increases the polymerization rate by accelerating initiator decomposition and propagation.[4]

    • Molecular Weight: Higher temperatures often lead to lower molecular weight due to increased rates of chain termination and transfer reactions.[10]

  • Pressure:

    • Concentration: For a gaseous monomer like this compound, increasing the pressure increases its concentration in the solvent, which typically leads to a higher polymerization rate and molecular weight.

    • Pressure-Induced Polymerization: At very high pressures (in the GPa range), polymerization can sometimes be induced even without an initiator. This method is highly dependent on the monomer's crystal structure and packing.[11][12]

Q4: What are common side reactions in 1-butene polymerization that might be relevant?

A4: While the reactivity of this compound differs from 1-butene, analogous side reactions could occur. In 1-butene polymerization catalyzed by single-site catalysts, key side reactions include:[13][14]

  • 2,1-Insertion (Regioerrors): The monomer may add to the growing chain in a "head-to-head" fashion instead of the typical "head-to-tail" arrangement. This can influence the rate of subsequent propagation and termination steps.[13][14]

  • Chain Isomerization: After a regioerror, the polymer chain may undergo isomerization. For 1-butene, this can lead to the formation of 4,1-units in the polymer backbone.[13]

  • β-Hydride Elimination: This is a common chain termination mechanism in olefin polymerization, leading to a double bond at the end of the polymer chain.

Q5: What techniques are used to characterize the resulting poly(this compound)?

A5: Standard polymer characterization techniques are used, with some adjustments for fluoropolymers.

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for determining the microstructure, tacticity, and end-groups of the polymer. ¹³C NMR is also a valuable tool for structural analysis.[5]

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (Mw/Mn). A fluorinated solvent is typically required for the mobile phase.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) assesses the thermal stability of the polymer.[1]

  • Infrared Spectroscopy (FTIR): Can be used to identify characteristic functional groups and to study polymorphic transformations in the solid state.[15]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the general effects of key reaction parameters on polymerization outcomes, based on principles from related polymerization systems.

Table 1: Effect of Temperature and Ligands on Polymerization (Adapted from a direct arylation polymerization system[4])

EntryTemperature (°C)LigandReaction Time (h)Yield (%)Molecular Weight (Mn, kg/mol )
1AmbientNone720-
2120None24533.3
3120PPh₃24766.7

Table 2: General Influence of Reaction Parameters on Polymer Properties

ParameterEffect of IncreaseTypical Rationale
Temperature ↓ Molecular Weight, ↑ RateIncreases rates of initiation and termination.[10]
Monomer Conc. ↑ Molecular Weight, ↑ RateIncreases propagation rate relative to termination.
Initiator Conc. ↓ Molecular Weight, ↑ RateCreates more polymer chains, leading to shorter chain lengths.[1]
Pressure ↑ Molecular Weight, ↑ RateIncreases monomer concentration in the liquid phase.

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound

This is a generalized procedure. Specific amounts, temperatures, and times must be optimized for your specific research goals.

  • Glassware Preparation: All glassware (e.g., Schlenk flask or high-pressure reactor) must be thoroughly cleaned and oven-dried at >120°C overnight to remove water. The reaction vessel is then assembled while hot and allowed to cool under a high vacuum or a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Solvent: Use a high-purity, anhydrous solvent. If necessary, distill the solvent over a suitable drying agent. Degas the solvent thoroughly using at least three freeze-pump-thaw cycles.

    • Initiator: Use a purified initiator. If solid, dry under vacuum.

    • Monomer: this compound is a gas at room temperature.[16] It should be of high purity.

  • Reaction Setup:

    • Add the initiator and solvent to the reaction vessel under a positive pressure of inert gas.

    • Seal the reaction vessel. If using a Schlenk flask, ensure proper grease on joints. If using a high-pressure reactor, ensure all seals are secure.

  • Monomer Addition:

    • Cool the reaction vessel to a low temperature (e.g., -78°C, dry ice/acetone bath) to reduce the vapor pressure of the solvent.

    • Evacuate the headspace of the vessel.

    • Introduce the this compound monomer by condensing a known amount from a gas cylinder into the cold reactor. The amount can be measured by mass difference of the cylinder or by PVT calculations.

  • Polymerization:

    • Place the sealed reactor in a thermostatic bath (e.g., oil bath) set to the desired reaction temperature (e.g., 60-120°C).

    • Allow the reaction to proceed for the desired time (e.g., 1-24 hours) with stirring.

  • Termination and Isolation:

    • Cool the reactor to room temperature.

    • Carefully and slowly vent any unreacted monomer into a cold trap or a suitable scrubbing solution.

    • Open the reactor and precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer repeatedly with the non-solvent to remove any residual monomer, initiator fragments, and solvent.

    • Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_initiator Initiator Checks start Problem Encountered (e.g., Low Yield, Low MW) check_reagents 1. Check Reagent Purity & Handling start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_initiator 3. Evaluate Initiator System start->check_initiator inhibitor Inhibitor in Monomer? check_reagents->inhibitor solvent_purity Solvent Dry & Degassed? check_reagents->solvent_purity atmosphere Inert Atmosphere Maintained? check_reagents->atmosphere optimize Systematically Optimize (Temp, Conc., Time) check_reagents->optimize temp Temperature Correct? check_conditions->temp pressure Pressure Adequate? check_conditions->pressure time Reaction Time Sufficient? check_conditions->time check_conditions->optimize initiator_type Correct Initiator Type? check_initiator->initiator_type initiator_conc Concentration Optimal? check_initiator->initiator_conc check_initiator->optimize success Problem Resolved optimize->success

Caption: Troubleshooting workflow for polymerization issues.

PolymerizationWorkflow cluster_reaction Polymerization Reaction prep 1. Reagent Prep (Dry, Degas, Purify) setup 2. Reactor Setup (Inert Atmosphere) prep->setup addition 3. Monomer Addition (Condensation) setup->addition initiation Initiation (Radical Formation) addition->initiation propagation Propagation (Chain Growth) initiation->propagation propagation->propagation termination Termination (Chain Stopping) propagation->termination isolation 4. Isolation (Precipitation) termination->isolation analysis 5. Characterization (NMR, GPC, DSC) isolation->analysis product Final Polymer analysis->product

Caption: General workflow for this compound polymerization.

References

Technical Support Center: Troubleshooting Inconsistent Yields in Perfluoro-1-butene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perfluoro-1-butene reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent yields in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with this compound is giving a low or no yield. What are the most common causes?

Inconsistent or low yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Reagent Purity and Stability: this compound is a reactive gas and its purity is crucial. Impurities or degradation products can interfere with the desired reaction. Perfluoroisobutene, a potential degradation product, is highly reactive and can lead to unwanted side reactions. It is recommended to verify the purity of your this compound source, potentially using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Moisture and Air Sensitivity: Many organometallic reagents and catalysts used in conjunction with perfluoroalkenes are sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the formation of byproducts and decomposition of key reagents.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome. Reactions involving gaseous reagents like this compound often require careful optimization of these parameters to ensure efficient mass transfer and reaction kinetics.

  • Initiator Concentration and Efficiency (for polymerization reactions): In radical polymerizations, the concentration and type of initiator are critical. An inappropriate initiator concentration can lead to slow initiation, premature termination, or undesirable side reactions, all of which will negatively affect the yield and molecular weight of the resulting polymer.[1][2][3]

Troubleshooting Workflow for Low Yield

To systematically address low yields, follow this troubleshooting workflow:

low_yield_troubleshooting start Low or No Yield Observed reagent_check Verify Purity of this compound and other reagents (e.g., via GC-MS) start->reagent_check inert_conditions Ensure Rigorous Inert Atmosphere (Dry glassware, inert gas) reagent_check->inert_conditions parameter_optimization Systematically Optimize Reaction Parameters (Temperature, Pressure, Solvent, Stirring) inert_conditions->parameter_optimization initiator_check Review Initiator Choice and Concentration (for polymerization reactions) parameter_optimization->initiator_check analysis Analyze Crude Reaction Mixture for Byproducts (e.g., via GC-MS, NMR) initiator_check->analysis consult Consult Literature for Similar Reactions analysis->consult

Caption: A stepwise guide to troubleshooting low reaction yields.

FAQ 2: I am observing unexpected side products in my reaction. What are the likely side reactions with this compound?

The formation of side products is a common cause of reduced yield and can complicate purification. Potential side reactions with this compound include:

  • Oligomerization/Polymerization: this compound can undergo undesired oligomerization or polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts. This is often observed as the formation of waxy or solid byproducts.

  • Isomerization: Under certain conditions, this compound can isomerize to other perfluorinated butene isomers. This may be less of a yield issue if the desired product can be formed from the isomer, but it can affect reaction kinetics and product distribution.

  • Reaction with Solvent or Impurities: The high reactivity of some intermediates in perfluoroalkene reactions can lead to reactions with the solvent or trace impurities. For example, reactions with residual water or oxygen can lead to hydroxylated or carbonylated byproducts.

  • Degradation: As mentioned, this compound can degrade, particularly under harsh conditions, to smaller perfluorinated compounds like perfluoroisobutene and carbonyl fluoride, which can then participate in their own set of reactions.[4][5]

Logical Flow for Identifying Side Products

Use the following logical flow to identify and address the formation of side products:

side_product_identification start Unexpected Side Products Observed characterize Characterize Side Products (GC-MS, LC-MS, NMR) start->characterize literature Search Literature for Known Side Reactions of Perfluoroalkenes characterize->literature oligomerization Hypothesis: Oligomerization/ Polymerization literature->oligomerization isomerization Hypothesis: Isomerization literature->isomerization degradation Hypothesis: Degradation Products literature->degradation modify_conditions Modify Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Use Inhibitor oligomerization->modify_conditions adjust_catalyst Re-evaluate Catalyst/Initiator System isomerization->adjust_catalyst purify_reagents Ensure High Purity of Starting Materials degradation->purify_reagents

Caption: A decision tree for identifying and mitigating side product formation.

Quantitative Data Summary

Optimizing reaction parameters is key to achieving consistent and high yields. The following table summarizes the impact of various parameters on related butene and perfluoroalkene reactions, providing a starting point for your own optimizations.

ParameterTypical Range/ValueImpact on Yield and SelectivityCitation(s)
Temperature Ambient to 150 °CCan significantly affect reaction rate and the formation of byproducts. Higher temperatures may lead to degradation or undesired side reactions.
Pressure 1 - 10 atmCrucial for reactions involving gaseous reagents to ensure sufficient concentration in the reaction mixture.
Solvent Aprotic solvents (e.g., THF, DMF, Acetonitrile)Solvent polarity and coordinating ability can influence the solubility of reagents and stabilize intermediates, affecting reaction rates and selectivity.
Catalyst/Initiator Loading 0.1 - 10 mol%The concentration directly impacts the rate of reaction. Too high a concentration can lead to uncontrolled reactions and side product formation, while too low a concentration may result in incomplete conversion.[1][2][3]
Stirring Rate 300 - 1000 rpmImportant for ensuring efficient mixing and mass transfer, especially in heterogeneous reactions or when dealing with gaseous reagents.

Experimental Protocols

While a universal protocol does not exist due to the wide variety of reactions involving this compound, the following provides a general framework for a radical polymerization reaction.

General Protocol for Radical Polymerization of this compound

This protocol is a generalized procedure and should be adapted based on the specific initiator, solvent, and desired polymer characteristics.

  • Preparation of the Reaction Setup:

    • All glassware (e.g., Schlenk flask, condenser) must be oven-dried and cooled under a stream of dry, inert gas (Nitrogen or Argon).

    • Assemble the reaction setup while maintaining a positive pressure of inert gas.

  • Reagent Preparation:

    • Dissolve the radical initiator (e.g., AIBN) in a degassed, anhydrous aprotic solvent (e.g., anhydrous acetonitrile or perfluorinated solvent) in the reaction flask. The initiator concentration should be carefully calculated based on the desired molecular weight and reaction kinetics.[1][2][3]

    • Ensure the solvent is free of water and peroxides.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (this can range from room temperature to elevated temperatures depending on the initiator's half-life).

    • Introduce a known quantity of this compound gas into the reaction vessel. This can be done by bubbling the gas through the solution or by pressurizing the reaction vessel.

    • Maintain the reaction at the set temperature with vigorous stirring for the predetermined reaction time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC to check for monomer consumption).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by cooling and exposing to air, if appropriate for the polymer).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

experimental_workflow start Start setup Prepare Inert Reaction Setup start->setup reagents Prepare and Degas Solvent and Initiator setup->reagents reaction Introduce this compound and Run Reaction reagents->reaction monitoring Monitor Reaction Progress (e.g., GC) reaction->monitoring workup Quench Reaction and Precipitate Polymer monitoring->workup purification Filter, Wash, and Dry Polymer workup->purification characterization Characterize Final Product (NMR, GPC, etc.) purification->characterization end End characterization->end

Caption: A general workflow for the radical polymerization of this compound.

References

Purification strategies for removing impurities from "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Perfluoro-1-butene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis, which is often based on the telomerization of tetrafluoroethylene, or from storage. The most common impurities include:

  • Isomers: Perfluoro-2-butene (cis- and trans-) and Perfluoroisobutylene are common isomeric impurities. Due to their similar boiling points to this compound, they can be challenging to separate.

  • Oligomers: Dimers and trimers of this compound can form, especially under certain temperature and pressure conditions.

  • Halogenated Compounds: If chlorinated or brominated compounds are used as chain-transfer agents (telogens) in the synthesis, impurities such as chlorinated or brominated perfluoroalkanes may be present.

  • Partially Fluorinated Compounds: Incomplete fluorination during synthesis can result in the presence of hydrofluoroolefins.

Q2: What are the primary strategies for purifying this compound?

A2: The main purification strategies for this compound are fractional distillation, adsorption, and membrane separation. The choice of method depends on the types and concentrations of impurities, the desired final purity, and the scale of the purification.

Q3: Which analytical methods are recommended for assessing the purity of this compound?

A3: The most common and effective analytical methods for determining the purity of this compound and identifying impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for detecting and quantifying isomeric and halogenated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is highly effective for characterizing fluorinated compounds, providing detailed structural information and quantitative analysis of the different fluorine environments in this compound and its impurities. 1H NMR can be used to detect any residual hydrogen-containing impurities.

Purification Strategies: A Comparative Overview

The selection of a suitable purification strategy is critical for achieving the desired purity of this compound. Below is a summary of the primary methods and their effectiveness.

Purification MethodPrinciple of SeparationCommon Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Differences in boiling points.Isomers (with sufficient column efficiency), oligomers, and some halogenated compounds.> 99%Scalable, well-understood technology.Energy-intensive, may not separate close-boiling isomers effectively, potential for azeotrope formation.
Adsorption Selective retention of impurities onto the surface of a solid adsorbent.Polar impurities, isomers (with specific adsorbents), and oligomers.> 99.5%High selectivity for certain impurities, can be performed at ambient temperature.Adsorbent capacity is finite and requires regeneration or replacement, potential for catalyst deactivation.
Membrane Separation Differences in the rate of permeation of different molecules through a semi-permeable membrane.Isomers and other gaseous impurities.> 99%Low energy consumption, continuous operation.Membrane fouling can occur, selectivity and permeability are often inversely related, may require multiple stages.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

Possible Cause Troubleshooting Step
Insufficient Column Efficiency: The number of theoretical plates in the distillation column is too low to separate components with close boiling points.- Increase the height of the packed column or use a packing material with a lower Height Equivalent to a Theoretical Plate (HETP). - For tray columns, increase the number of trays.
Incorrect Reflux Ratio: The reflux ratio is too low, leading to incomplete separation.- Increase the reflux ratio. Note that this will also increase the energy consumption. Find the optimal balance between purity and energy cost.
Flooding: The vapor flow rate is too high, causing liquid to be entrained upwards in the column, which significantly reduces separation efficiency.- Reduce the heating rate of the reboiler to decrease the vapor velocity. - Check for any blockages in the column.
Weeping: The vapor flow rate is too low, causing liquid to leak through the perforations in the trays instead of flowing across them.- Increase the heating rate of the reboiler to increase the vapor velocity.
Azeotrope Formation: An impurity may form a constant-boiling mixture with this compound, making separation by conventional distillation impossible.- Consider using extractive distillation by introducing a solvent that alters the relative volatilities of the components.
Adsorption

Problem: Breakthrough of impurities in the purified product.

Possible Cause Troubleshooting Step
Saturated Adsorbent: The adsorbent has reached its maximum capacity and can no longer retain impurities.- Regenerate the adsorbent bed according to the specified protocol (e.g., thermal swing or pressure swing regeneration). - If regeneration is not possible or effective, replace the adsorbent.
Channeling: The gas is flowing through specific paths of least resistance in the adsorbent bed, bypassing a significant portion of the adsorbent.- Ensure the adsorbent bed is packed uniformly. - Check for and eliminate any voids or cracks in the bed.
Incorrect Adsorbent: The chosen adsorbent material is not selective for the target impurities.- Select an adsorbent with a higher affinity for the specific impurities. For perfluorinated isomers, molecular sieves with appropriate pore sizes may be effective.
High Flow Rate: The residence time of the gas in the adsorbent bed is too short for effective adsorption.- Reduce the flow rate of the gas stream through the adsorbent bed.
Membrane Separation

Problem: Low purity of the permeate (this compound).

Possible Cause Troubleshooting Step
Membrane Fouling: The membrane surface is blocked by impurities or oligomers, reducing its performance.- Clean the membrane according to the manufacturer's instructions. - Implement a pre-filtration step to remove particulates and potential fouling agents before the gas reaches the membrane.
Low Selectivity of the Membrane: The membrane material does not have a sufficiently high selectivity for this compound over the impurities.- Choose a membrane material with higher selectivity for the desired separation. Perfluorinated polymers can sometimes offer good selectivity for fluorocarbon separations.
Incorrect Operating Pressure/Temperature: The driving force for separation (pressure differential) is not optimal, or the temperature is affecting the membrane's properties.- Adjust the feed pressure and permeate pressure to optimize the pressure ratio across the membrane. - Control the operating temperature as recommended for the specific membrane module.
Membrane Degradation: The membrane has been damaged by chemical incompatibility with the feed stream or by operating outside its specified temperature and pressure limits.- Replace the membrane module. - Ensure that the feed stream is free of any components that are known to be incompatible with the membrane material.

Experimental Protocols & Workflows

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: No specific sample preparation is typically required for gaseous samples. Use a gas-tight syringe to inject a known volume of the this compound sample into the GC inlet.

  • GC Conditions:

    • Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable.

    • Injector Temperature: 150 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the relative purity. Compare the mass spectra of impurity peaks with a library of known compounds for identification.

Protocol 2: Adsorbent Regeneration
  • Thermal Swing Regeneration:

    • Stop the flow of the this compound stream to the saturated adsorbent bed.

    • Purge the bed with an inert gas (e.g., nitrogen) to remove any residual product.

    • Gradually heat the adsorbent bed to the regeneration temperature (typically 150-250 °C for fluorocarbons on activated carbon or zeolites) while maintaining a flow of inert gas.

    • Hold at the regeneration temperature for a specified time (e.g., 2-4 hours) to ensure complete desorption of impurities.

    • Cool the adsorbent bed back to the operating temperature before reintroducing the this compound stream.

  • Pressure Swing Regeneration:

    • Isolate the saturated adsorbent bed from the high-pressure feed stream.

    • Rapidly depressurize the bed to a lower pressure (vacuum may be applied).

    • The reduction in pressure causes the adsorbed impurities to desorb.

    • Purge with a small amount of the purified product gas to help displace the desorbed impurities.

    • Re-pressurize the bed to the operating pressure before bringing it back online.

Diagrams

Purification_Workflow cluster_start Start cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude this compound Crude this compound GC-MS Analysis GC-MS Analysis Crude this compound->GC-MS Analysis Initial Analysis Fractional Distillation Fractional Distillation GC-MS Analysis->Fractional Distillation High boiling impurities Adsorption Adsorption GC-MS Analysis->Adsorption Polar impurities/isomers Membrane Separation Membrane Separation GC-MS Analysis->Membrane Separation Isomeric impurities NMR Analysis NMR Analysis Pure this compound Pure this compound NMR Analysis->Pure this compound Purity Confirmed Fractional Distillation->NMR Analysis Adsorption->NMR Analysis Membrane Separation->NMR Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Distillation cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of Distillate cause1 Incorrect Reflux Ratio? start->cause1 cause2 Column Flooding? start->cause2 cause3 Column Weeping? start->cause3 cause4 Insufficient Plates? start->cause4 solution1 Increase Reflux Ratio cause1->solution1 solution2 Decrease Reboiler Duty cause2->solution2 solution3 Increase Reboiler Duty cause3->solution3 solution4 Increase Column Height/ Use Better Packing cause4->solution4

Caption: Troubleshooting logic for fractional distillation issues.

Technical Support Center: Dehydrofluorination of Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydrofluorination of perfluoro-1-butene.

Troubleshooting Guide

Researchers may encounter several issues during the dehydrofluorination of this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Base Strength: The base used may not be strong enough to abstract a proton from the carbon adjacent to the fluorine-bearing carbon. 2. Low Reaction Temperature: The activation energy for the elimination reaction may not be reached. 3. Poor Solubility: this compound may have low solubility in the reaction solvent, limiting the interaction with the base.1. Use a stronger base (e.g., potassium tert-butoxide instead of sodium hydroxide). 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Employ a co-solvent system or a phase-transfer catalyst to improve solubility and facilitate the reaction.
Formation of Multiple Products 1. Isomerization: The desired perfluoro-1-butyne product may isomerize to other isomers, or the starting this compound may isomerize to perfluoro-2-butene, which can then undergo dehydrofluorination to a different product. 2. Oligomerization: The highly reactive perfluoro-1-butyne product can undergo oligomerization or polymerization, especially at higher concentrations or temperatures.1. Use milder reaction conditions (lower temperature, weaker base if feasible) to minimize isomerization. Analyze the product mixture to identify isomers and adjust purification methods accordingly. 2. Keep the concentration of the starting material low. Consider performing the reaction in a semi-batch or continuous flow setup to keep the instantaneous concentration of the product low.
Product Degradation Reaction with Excess Base: The desired perfluoro-1-butyne product may react further with the base, leading to degradation.Use a stoichiometric amount of base or add the base slowly to the reaction mixture to avoid a large excess at any given time. Quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the dehydrofluorination of this compound?

A1: The dehydrofluorination of this compound is expected to proceed via an elimination reaction. Due to the high electronegativity of the fluorine atoms, the hydrogen atoms on the adjacent carbon are acidified, making them susceptible to abstraction by a base. The reaction likely follows an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. In this pathway, the base first removes a proton to form a carbanion, which then expels a fluoride ion to form the alkyne. This is in contrast to the more common E2 mechanism for many alkyl halides.[1]

Q2: What are the common side reactions to be aware of?

A2: The most common side reactions are isomerization and oligomerization .

  • Isomerization: The double bond in this compound can migrate to form perfluoro-2-butene under the reaction conditions. This will lead to the formation of an isomeric butyne product.

  • Oligomerization: The perfluoro-1-butyne product is highly reactive and can react with itself to form dimers, trimers, and other oligomers.

Q3: Which bases are most effective for this reaction?

A3: Strong bases are typically required for the dehydrofluorination of fluoroalkanes. Common choices include:

  • Potassium hydroxide (KOH)

  • Sodium hydroxide (NaOH)

  • Potassium tert-butoxide (KOtBu)

The choice of base may influence the reaction rate and selectivity. Stronger, bulkier bases like KOtBu may favor the desired elimination over other side reactions.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, consider the following:

  • Use the mildest effective reaction conditions: Lower temperatures and the use of a base that is just strong enough to effect the desired reaction can reduce the rates of side reactions.

  • Control stoichiometry: Use of a slight excess of the base is often necessary to drive the reaction to completion, but a large excess should be avoided to prevent product degradation.

  • Product removal: If feasible, removing the desired perfluoro-1-butyne from the reaction mixture as it is formed can prevent subsequent oligomerization. This can sometimes be achieved by performing the reaction under reduced pressure and collecting the volatile product in a cold trap.

Experimental Protocols

General Procedure for Base-Mediated Dehydrofluorination:

  • Reactor Setup: A multi-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas (e.g., nitrogen or argon) is assembled.

  • Reagent Charging: The solvent and this compound are charged into the flask. The system is then purged with an inert gas.

  • Base Addition: The base, either as a solid or a solution in a suitable solvent, is added to the reaction mixture. For highly exothermic reactions, the addition should be done portion-wise or via a dropping funnel, and the flask may need to be cooled in an ice bath.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., ammonium chloride solution). The organic phase is then separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or chromatography to isolate the desired perfluoro-1-butyne.

Visualizations

Dehydrofluorination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Start setup Assemble Reactor start->setup charge Charge this compound & Solvent setup->charge purge Purge with Inert Gas charge->purge add_base Add Base purge->add_base monitor Monitor Reaction (GC/NMR) add_base->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up quench->workup purify Purify Product (Distillation/Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the dehydrofluorination of this compound.

Side_Reactions PFB This compound Product Desired Product (Perfluoro-1-butyne) PFB->Product Dehydrofluorination (Desired) Isomer Isomerization Product (Perfluoro-2-butene) PFB->Isomer Isomerization (Side Reaction) Oligomer Oligomerization Products Product->Oligomer Oligomerization (Side Reaction)

Caption: Potential reaction pathways in the dehydrofluorination of this compound.

References

Managing thermal runaway in "Perfluoro-1-butene" polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing thermal runaway during the polymerization of Perfluoro-1-butene. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Specific experimental data and established protocols for the polymerization of this compound are not widely available in the reviewed literature. The following guidance is based on general principles of fluoropolymer chemistry, polymerization of related monomers, and established safety protocols for managing highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of this compound polymerization?

A1: Thermal runaway is a hazardous condition in an exothermic reaction where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature. This positive feedback loop can cause a rapid rise in temperature and pressure, potentially leading to equipment failure, release of hazardous materials, and fire or explosion.

Q2: What are the primary causes of thermal runaway during this compound polymerization?

A2: The primary causes include, but are not limited to:

  • Inadequate Heat Removal: The rate of heat generation from the polymerization exceeds the rate of heat removal by the cooling system.

  • Improper Initiator Concentration: An excessively high concentration of initiator can lead to a very high initial reaction rate.

  • Monomer Accumulation: A delayed or uncontrolled addition of the monomer can lead to its accumulation, followed by a sudden, rapid polymerization.

  • Cooling System Failure: Mechanical or control system failure of the reactor's cooling apparatus.

  • Contamination: The presence of impurities can sometimes catalyze or accelerate the polymerization unexpectedly.

Q3: What are the decomposition products of fluoropolymers at elevated temperatures?

A3: Heating fluoropolymers can lead to their decomposition, releasing hazardous substances. The specific products depend on factors like temperature, oxygen availability, and the specific polymer structure.[1] Common decomposition products can include fluoroalkenes, hydrogen fluoride, and oxidation products like carbonyl fluoride.[1]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase in the Reactor

Symptoms:

  • The reactor temperature is rising significantly faster than the setpoint.

  • The cooling system is operating at maximum capacity but cannot control the temperature.

Possible Causes & Solutions:

Possible CauseRecommended Action
Excessive Initiator Concentration 1. Immediately inject a polymerization inhibitor/shortstop. 2. If possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 3. Prepare for emergency venting if pressure rises uncontrollably.
Cooling System Malfunction 1. Verify the functionality of the cooling system (e.g., coolant flow, temperature). 2. Switch to a backup cooling system if available. 3. Reduce or stop the monomer feed immediately.
Monomer Accumulation 1. Stop all monomer and initiator feeds. 2. Monitor temperature and pressure closely. Be prepared to initiate emergency procedures.
Issue 2: Unexpected Pressure Buildup

Symptoms:

  • A rapid increase in reactor pressure, not solely attributable to the temperature increase.

Possible Causes & Solutions:

Possible CauseRecommended Action
Polymer Fouling of Vents/Condensers 1. Check for blockages in the reactor's vent lines and condenser. 2. If a blockage is suspected and pressure is critical, initiate a controlled emergency vent.
Gaseous Decomposition Products 1. This is a sign of significant overheating and potential thermal runaway.[1] 2. Immediately initiate emergency shutdown and evacuation procedures. 3. Cool the reactor externally if it is safe to do so.
Inert Gas Supply Malfunction 1. Check the pressure and flow rate of the inert gas supply. 2. Ensure the pressure regulator is functioning correctly.

Experimental Protocols

Protocol 1: Laboratory-Scale Solution Polymerization of this compound with Thermal Monitoring

Objective: To polymerize this compound under controlled conditions while monitoring for exothermic activity.

Materials:

  • This compound monomer

  • Suitable radical initiator (e.g., a peroxide or an azo compound)

  • Anhydrous, inert solvent (e.g., a perfluorinated solvent)

  • Polymerization inhibitor/shortstop (e.g., hydroquinone)

  • Nitrogen or Argon gas for inerting

Equipment:

  • Jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer

  • Thermocouple for internal temperature monitoring

  • Pressure transducer

  • Monomer and initiator feed pumps

  • Reflux condenser

  • Circulating bath for reactor jacket temperature control

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all connections are secure and leak-tested.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slight positive pressure of inert gas throughout the experiment.

  • Solvent Addition: Add the anhydrous solvent to the reactor.

  • Temperature Stabilization: Set the circulating bath to the desired initial reaction temperature and allow the solvent to reach thermal equilibrium.

  • Initiator Addition: Add the initiator to the reactor.

  • Monomer Feed: Begin the controlled, continuous feed of the this compound monomer into the reactor at a pre-determined rate.

  • Monitoring: Continuously monitor the internal temperature, reactor pressure, and stirrer torque. Record data at regular intervals.

  • Termination: Once the desired reaction time or monomer conversion is reached, stop the monomer feed.

  • Quenching: Add the polymerization inhibitor to quench the reaction.

  • Cooling: Cool the reactor to room temperature.

  • Product Isolation: Isolate the polymer product by precipitation in a non-solvent, followed by filtration and drying.

Safety and Thermal Runaway Management Data

Table 1: Key Safety Parameters for Exothermic Polymerization

ParameterTypical Value/RangeSignificance
Onset Temperature of Decomposition (Tonset) Varies for specific fluoropolymersThe temperature at which significant polymer decomposition begins, leading to gas evolution and increased hazard.[1]
Maximum Temperature of Synthesis (Tmax) Dependent on specific processThe highest temperature reached during a controlled polymerization. A significant deviation from this indicates a potential loss of control.
Time to Maximum Rate under Adiabatic Conditions (TMRad) VariesAn indicator of the time available to take corrective action in the event of a cooling failure.

Visualizations

Thermal_Runaway_Pathway A Initiation of Polymerization (Exothermic) B Heat Generation A->B C Increase in Reactor Temperature B->C G Adequate Cooling B->G Heat Removal D Increased Reaction Rate C->D Arrhenius Law E Accelerated Heat Generation D->E E->C Positive Feedback Loop F THERMAL RUNAWAY E->F H Controlled Reaction G->H

Caption: Logical pathway illustrating the progression to thermal runaway.

Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected q1 Is Cooling System Functional? start->q1 a1_yes Check Monomer/Initiator Feed Rates q1->a1_yes Yes a1_no Activate Emergency Cooling / Stop Reaction q1->a1_no No q2 Are Feed Rates Correct? a1_yes->q2 end_unsafe Emergency Shutdown a1_no->end_unsafe a2_yes Inject Polymerization Inhibitor q2->a2_yes Yes a2_no Stop All Feeds Immediately q2->a2_no No a2_yes->end_unsafe a2_no->q1 a2_no->end_unsafe end_safe System Stabilized

Caption: A simplified troubleshooting workflow for an unexpected exotherm.

References

Technical Support Center: Characterization of Unexpected Byproducts in "Perfluoro-1-butene" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of perfluoro-1-butene, the emergence of unexpected byproducts can pose significant challenges to yield, purity, and overall experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and characterize these unintended molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Additional Peaks in GC-MS Analysis Besides the this compound Peak

  • Question: My GC-MS chromatogram shows several peaks in addition to the expected product. What are these, and how can I identify them?

  • Answer: The presence of multiple peaks indicates the formation of byproducts. Common culprits in this compound synthesis include isomers, oligomers, and products of side reactions.

    • Isomers: Perfluoro-2-butene (both cis and trans isomers) is a common isomeric impurity. Their formation can be catalyzed by trace amounts of hydrogen fluoride.

    • Oligomers: The telomerization of tetrafluoroethylene, a common starting material, can lead to the formation of higher molecular weight oligomers (e.g., perfluorooctene, perfluorododecene). These are often referred to as "heavy telomers."

    • Cyclic Byproducts: Dimerization of tetrafluoroethylene can produce octafluorocyclobutane.

    • Incomplete Reactions: If the synthesis involves a dehydrohalogenation step from a precursor like 1-iodo-perfluorobutane, the presence of this starting material may indicate an incomplete reaction.

    Troubleshooting Steps:

    • Mass Spectrum Analysis: Carefully analyze the mass spectrum of each unknown peak. Look for characteristic fragmentation patterns of perfluorinated compounds, such as the loss of CF3 (m/z = 69) or C2F5 (m/z = 119).

    • Library Search: Utilize a mass spectral library (e.g., NIST) to tentatively identify the compounds. Be aware that mass spectra for many perfluorinated isomers can be very similar.

    • NMR Spectroscopy: For definitive identification, especially for isomers, ¹⁹F NMR spectroscopy is invaluable. The chemical shifts and coupling constants of the fluorine atoms provide detailed structural information.

Issue 2: Broader Than Expected Peaks in the ¹⁹F NMR Spectrum

  • Question: The peaks in my ¹⁹F NMR spectrum are broad, and the baseline is noisy, making it difficult to assign structures. What could be the cause?

  • Answer: Broad peaks in ¹⁹F NMR can be due to several factors:

    • Presence of a Mixture of Oligomers: A range of oligomers with similar but slightly different chemical environments for their fluorine atoms can lead to overlapping signals and broad peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reactors can cause significant line broadening.

    • High Viscosity: A high concentration of high molecular weight oligomers can increase the viscosity of the sample, leading to broader lines.

    Troubleshooting Steps:

    • Fractional Distillation: Attempt to separate the components of the mixture by fractional distillation. This can help to isolate the desired this compound from higher-boiling oligomers.

    • Sample Filtration: If paramagnetic impurities are suspected, filtering the sample through a short plug of silica gel or celite may help to remove them.

    • Dilution: Diluting the NMR sample can sometimes help to reduce viscosity-related broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in this compound synthesis via tetrafluoroethylene telomerization?

A1: The most prevalent byproducts are typically higher oligomers of tetrafluoroethylene. The telomerization process, which involves the reaction of a telogen (like perfluoroethyl iodide) with a taxogen (tetrafluoroethylene), can continue to add more TFE units, leading to a distribution of perfluoroalkyl iodides of varying chain lengths. Subsequent elimination reactions to form the alkene will then produce a mixture of perfluoroalkenes.

Q2: How can I differentiate between this compound and its isomer, perfluoro-2-butene, using analytical techniques?

A2: While GC-MS can separate the isomers, their mass spectra are often very similar. ¹⁹F NMR is the most definitive technique. The chemical shifts and coupling patterns of the fluorine atoms on and adjacent to the double bond are distinct for each isomer. For example, the terminal =CF₂ group in this compound will have a characteristic chemical shift and coupling pattern that is absent in perfluoro-2-butene.

Q3: Are there any particularly hazardous byproducts I should be aware of?

A3: If your synthesis starts from tetrafluoroethylene (TFE), it is crucial to be aware of the potential for the formation of perfluoroisobutene (PFIB), which is an extremely toxic gas. Proper handling and purification of TFE are essential to minimize this risk.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis and their Expected Mass Spectral Fragments

Byproduct NameMolecular FormulaKey Mass Spectral Fragments (m/z)
Perfluoro-2-buteneC₄F₈200 (M+), 181, 150, 131, 100, 69
Perfluoro-1,3-butadieneC₄F₆162 (M+), 143, 112, 93, 69
OctafluorocyclobutaneC₄F₈200 (M+), 150, 131, 100, 69
Perfluoro-1-hexeneC₆F₁₂300 (M+), 281, 231, 181, 131, 119, 69
Perfluoro-1-octeneC₈F₁₆400 (M+), 381, 331, 281, 231, 181, 131, 119, 69

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

  • Objective: To separate and identify volatile byproducts in the crude this compound product.

  • Methodology:

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable low-boiling, non-reactive solvent (e.g., perfluorohexane).

    • Instrumentation: A gas chromatograph equipped with a capillary column suitable for separating fluorinated compounds (e.g., a low-polarity stationary phase) and a mass spectrometer detector.

    • GC Conditions:

      • Injector Temperature: 150 °C

      • Oven Program: Start at 35 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it to spectral libraries for tentative identification.

2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Oligomer Characterization

  • Objective: To definitively identify and quantify isomeric and oligomeric byproducts.

  • Methodology:

    • Sample Preparation: Dissolve a few drops of the crude product or a purified fraction in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., CFCl₃ or hexafluorobenzene).

    • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

    • Acquisition Parameters:

      • Nucleus: ¹⁹F

      • Reference: Set the chemical shift of the reference standard.

      • Pulse Program: A standard one-pulse experiment.

      • Relaxation Delay: 5 seconds to ensure quantitative integration.

    • Data Analysis:

      • Chemical Shifts: Compare the observed chemical shifts to literature values for known perfluorinated compounds to identify specific structures.[1][2]

      • Coupling Constants: Analyze the J-coupling patterns to confirm through-bond connectivities.

      • Integration: Integrate the signals corresponding to different species to determine their relative concentrations.

Mandatory Visualization

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Characterization cluster_outcome Results synthesis Crude Reaction Mixture gcms GC-MS Analysis synthesis->gcms Volatile Fraction nmr ¹⁹F NMR Spectroscopy synthesis->nmr Liquid Fraction data_analysis Data Analysis & Identification gcms->data_analysis nmr->data_analysis byproduct_id Identified Byproducts (Isomers, Oligomers) data_analysis->byproduct_id quantification Relative Quantification data_analysis->quantification

Caption: Workflow for the characterization of unexpected byproducts.

logical_relationship cluster_synthesis_route Synthesis Route cluster_byproducts Potential Byproducts start_material Tetrafluoroethylene (TFE) isomer Perfluoro-2-butene start_material->isomer Isomerization oligomer Higher Oligomers (e.g., C6, C8) start_material->oligomer Telomerization cyclic Octafluorocyclobutane start_material->cyclic Dimerization

Caption: Common byproduct formation pathways from tetrafluoroethylene.

References

Impact of impurities on the properties of poly(perfluoro-1-butene)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the properties of poly(perfluoro-1-butene). The information is tailored for researchers, scientists, and drug development professionals working with this advanced fluoropolymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in poly(this compound) and where do they originate?

A1: Common impurities in poly(this compound) typically originate from the polymerization process and subsequent handling. These can be broadly categorized as:

  • Residual Monomers: Unreacted this compound monomers that remain in the polymer matrix.

  • Oligomers: Low molecular weight polymer chains that are formed during polymerization.[1]

  • Initiator Fragments: Remnants of the radical initiator used to start the polymerization process.

  • Surfactants/Processing Aids: Fluorinated surfactants are often used in emulsion polymerization to stabilize the growing polymer particles.[1]

  • Solvent Residues: Solvents used during polymerization or purification steps that are not completely removed.

  • Environmental Contaminants: Particulate matter or other contaminants introduced during processing, handling, or storage.

Q2: How do residual monomers and oligomers affect the thermal stability of poly(this compound)?

A2: Residual monomers and oligomers can significantly reduce the thermal stability of poly(this compound). These low molecular weight species are more volatile and can act as initiation sites for thermal degradation, leading to a lower decomposition temperature. The presence of these impurities can also broaden the melting point range of the polymer.

Q3: Can impurities impact the mechanical properties of the final polymer product?

A3: Yes, impurities can have a notable impact on the mechanical properties of poly(this compound). For instance, the presence of oligomers can act as plasticizers, potentially reducing the tensile strength and modulus of the material. Conversely, certain particulate impurities can act as stress concentrators, leading to premature mechanical failure.

Q4: What is the effect of surfactant impurities on the optical and surface properties of poly(this compound) films?

A4: Surfactant residues can negatively affect the optical clarity of poly(this compound) films, leading to haze or reduced transparency. On the surface, these impurities can alter the hydrophobicity and surface energy, which is critical for applications requiring specific wetting or non-stick properties.

Q5: How can I detect and quantify impurities in my poly(this compound) samples?

A5: A combination of analytical techniques is typically employed for the detection and quantification of impurities. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities like residual monomers and solvents.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and quantify the presence of low molecular weight oligomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of specific functional groups that may indicate impurities like initiator fragments or oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the polymer and identification of impurities with distinct chemical shifts.[2]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the impact of impurities on thermal properties like melting point, glass transition temperature, and thermal stability.[2]

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during experiments with poly(this compound) that may be related to impurities.

Issue 1: Reduced Thermal Stability and Unexpected Weight Loss during Thermal Analysis
Symptom Possible Cause (Impurity-Related) Troubleshooting/Solution
Onset of decomposition at a lower temperature than expected in TGA.Presence of residual monomers or low molecular weight oligomers. These volatile components degrade at lower temperatures.1. Purification: Reprecipitate the polymer in a suitable non-solvent to remove low molecular weight species. 2. Vacuum Drying: Dry the polymer sample under vacuum at an elevated temperature (below the polymer's degradation temperature) to remove volatile impurities. 3. Analytical Confirmation: Use GC-MS to confirm the presence of residual monomers and GPC to analyze the oligomer content.
Broad or multiple melting peaks in DSC.Presence of oligomers or a broad molecular weight distribution.1. Fractionation: Consider solvent fractionation to narrow the molecular weight distribution. 2. Optimize Polymerization: Adjust polymerization conditions (e.g., monomer/initiator ratio, temperature) to control molecular weight and reduce oligomer formation.
Issue 2: Poor Mechanical Performance of Molded or Extruded Parts
Symptom Possible Cause (Impurity-Related) Troubleshooting/Solution
Lower than expected tensile strength and elongation at break.High concentration of oligomers acting as plasticizers.1. Characterize Molecular Weight: Use GPC to determine the molecular weight distribution and quantify the oligomer fraction. 2. Improve Polymer Purity: Implement purification steps as described in Issue 1.
Brittle fracture and premature failure under stress.Particulate contamination (e.g., dust, metal fragments from processing equipment) acting as stress concentration points.1. Improve Handling: Work in a clean environment and use filtered solvents. 2. Equipment Maintenance: Ensure all processing equipment is thoroughly cleaned and free from foreign particles. 3. Microscopy: Examine fracture surfaces using optical or scanning electron microscopy (SEM) to identify particulate inclusions.
Issue 3: Optical Defects (Haze, Gels) in Polymer Films
Symptom Possible Cause (Impurity-Related) Troubleshooting/Solution
Hazy or cloudy appearance in cast or extruded films.Insoluble impurities, such as high molecular weight cross-linked polymer (gels) or residual surfactant micelles.1. Filtration: Filter the polymer solution through a sub-micron filter before casting. 2. Optimize Surfactant Level: If using emulsion polymerization, reduce the surfactant concentration to the minimum effective level. 3. Improve Dissolution: Ensure the polymer is fully dissolved before casting; use appropriate solvents and sufficient mixing time.
Presence of small, distinct "gel" particles in the film.Cross-linked polymer particles formed during polymerization or processing.1. Control Polymerization Temperature: Avoid localized overheating during polymerization which can lead to cross-linking. 2. Antioxidant Addition: Consider the use of antioxidants during processing to prevent thermal degradation and cross-linking. 3. Micro-FTIR Analysis: Analyze the gel particles using micro-FTIR to understand their chemical composition.

Quantitative Data on Impurity Impact

The following tables summarize the potential quantitative impact of common impurities on the properties of poly(this compound). Disclaimer: The following data is representative and based on general trends observed in amorphous fluoropolymers. Specific values for poly(this compound) may vary depending on the exact grade and processing conditions.

Table 1: Impact of Residual Monomer on Thermal and Mechanical Properties

Residual Monomer (%) Decomposition Temp. (TGA, 5% wt loss, °C) Tensile Strength (MPa) Elongation at Break (%)
< 0.1 (High Purity)45035300
0.543533280
1.042030250
2.040027220

Table 2: Impact of Oligomer Content on Mechanical and Thermal Properties

Oligomer Content (<1000 g/mol , %) Tensile Modulus (GPa) Glass Transition Temp. (Tg, °C)
< 11.8110
31.6105
51.4100
101.190

Table 3: Impact of Surfactant Residue on Optical and Surface Properties

Residual Surfactant (ppm) Haze (%) Water Contact Angle (°)
< 10< 1115
503110
1008105
2001598

Experimental Protocols

Protocol 1: Determination of Residual Monomers by Headspace GC-MS
  • Sample Preparation: Accurately weigh 1.0 g of the polymer into a 20 mL headspace vial.

  • Incubation: Place the vial in the headspace autosampler and incubate at 150 °C for 30 minutes to allow volatile monomers to partition into the headspace.

  • Injection: Automatically inject a 1 mL aliquot of the headspace gas into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile components. A typical program might be: initial temperature 40 °C for 5 min, ramp to 250 °C at 10 °C/min.

  • MS Detection: Operate the mass spectrometer in full scan mode to identify the monomer based on its mass spectrum. Use selected ion monitoring (SIM) for quantification against a calibration curve.

  • Quantification: Prepare calibration standards by spiking known amounts of the this compound monomer into headspace vials.

Protocol 2: Analysis of Oligomers by Gel Permeation Chromatography (GPC)
  • Sample Preparation: Dissolve the polymer in a suitable fluorinated solvent (e.g., hexafluoroisopropanol) to a concentration of 1-2 mg/mL.[3] Allow the sample to dissolve completely, which may take several hours.[3]

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

  • GPC System: Use a GPC system equipped with a refractive index (RI) detector and a column set suitable for fluorinated polymers.

  • Analysis Conditions: Set the column temperature to 40 °C and the mobile phase flow rate to 1.0 mL/min.

  • Calibration: Calibrate the system using narrow molecular weight polystyrene or polymethyl methacrylate standards.

  • Data Analysis: Integrate the chromatogram to determine the weight percentage of the oligomer fraction (typically below 1000 g/mol ).

Protocol 3: Assessment of Optical Clarity by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a thin film of the polymer with a uniform thickness (e.g., 50 µm) by solution casting or melt pressing.

  • Spectrometer Setup: Use a UV-Vis spectrophotometer and perform a baseline correction with air.

  • Measurement: Place the polymer film in the sample holder, ensuring it is perpendicular to the light beam.

  • Data Acquisition: Scan the sample over the visible wavelength range (e.g., 400-800 nm).

  • Haze Calculation: Haze can be calculated from the transmittance data, though a dedicated haze meter is more accurate for this measurement. A simplified indication is the reduction in transmittance at lower wavelengths.

Visualizations

experimental_workflow_impurity_analysis cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Impurity Profile start Polymer Sample gcms GC-MS start->gcms gpc GPC start->gpc ftir FTIR start->ftir dsc_tga DSC/TGA start->dsc_tga volatiles Residual Monomers, Solvents gcms->volatiles oligomers Oligomer Content gpc->oligomers functional_groups Initiator Fragments, Oxidation ftir->functional_groups thermal_properties Thermal Stability dsc_tga->thermal_properties

Caption: Experimental workflow for impurity analysis in poly(this compound).

logical_relationship_impurities_properties cluster_impurities Impurity Types cluster_properties Affected Polymer Properties monomers Residual Monomers thermal Thermal Stability monomers->thermal Decreases oligomers Oligomers oligomers->thermal Decreases mechanical Mechanical Strength oligomers->mechanical Decreases surfactants Surfactants optical Optical Clarity surfactants->optical Decreases (Haze) surface Surface Properties surfactants->surface Alters particulates Particulates particulates->mechanical Decreases (Brittle)

Caption: Logical relationship between impurity types and their impact on polymer properties.

References

Stability issues of "Perfluoro-1-butene" under storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of Perfluoro-1-butene under storage.

Troubleshooting Guides

Issue: Suspected Degradation of this compound

Q1: I have been storing a cylinder of this compound for several months, and I am concerned about its stability. What are the initial signs of degradation?

A1: Initial signs of this compound degradation under storage can be subtle. As it is a gas under pressure, visual inspection of the liquid phase (if visible) may not be revealing. The first indicator is often a change in pressure that is not correlated with temperature fluctuations. A significant and unexpected increase in pressure could suggest decomposition into more volatile products. Conversely, a decrease in pressure might indicate slow polymerization.

Q2: My experimental results are inconsistent, and I suspect the purity of my this compound has been compromised. How can I confirm this?

A2: To confirm the purity of this compound, a chemical analysis is required. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from potential impurities and degradation products, and the mass spectrometer can help identify these unknown compounds.

Q3: I have confirmed that my this compound has degraded. What are the likely decomposition products?

A3: While specific long-term storage degradation studies are not extensively published, thermal decomposition studies of other perfluoroalkyl substances suggest that at elevated temperatures, smaller perfluorinated molecules could be formed. This compound itself is a known thermal decomposition product of larger PFAS molecules like perfluoropentanoic acid (PFPeA) at temperatures of 200°C and above.[1][2][3] Therefore, under significant thermal stress, further fragmentation is possible. Another potential issue during storage is polymerization.[1]

Q4: Can this compound polymerize during storage? What should I look for?

A4: Yes, the Safety Data Sheet for this compound indicates that it "May polymerize."[1] This is a significant stability concern. Signs of polymerization can include:

  • A gradual decrease in cylinder pressure over time at a constant temperature.

  • The presence of oily or solid residues in valves or transfer lines.

  • In extreme cases, blockage of equipment.

Frequently Asked Questions (FAQs)

Q5: What are the optimal storage conditions for this compound to ensure its stability?

A5: To maximize the shelf life of this compound and minimize degradation, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, dry, well-ventilated area. Do not expose to temperatures exceeding 50°C (122°F).[1]

  • Light: Protect from direct sunlight.[1]

  • Cylinder Orientation: Store cylinders upright and firmly secured.

  • Ventilation: Ensure good ventilation of the storage area.

Q6: Are there any materials that are incompatible with this compound?

A6: While specific chemical compatibility data for this compound is limited in the provided search results, general guidelines for fluorinated compounds suggest avoiding strong oxidizing agents and alkali metals. For laboratory equipment, materials like stainless steel and PTFE are generally considered compatible with a wide range of fluorinated compounds.

Q7: How should I handle this compound to prevent instability during experiments?

A7: Proper handling is critical to maintaining the stability of this compound. Key recommendations include:

  • Use equipment rated for cylinder pressure.[3]

  • Ensure all equipment is clean, dry, and free of contaminants that could catalyze degradation or polymerization.

  • Close the cylinder valve after each use and when the cylinder is empty.[1]

  • Use a backflow preventative device in the piping.[3]

  • Avoid introducing air or moisture into the cylinder.

Q8: Does this compound require a polymerization inhibitor for storage?

A8: The available documentation does not specify the presence of a polymerization inhibitor. Given that it may polymerize, for long-term storage or if storing under conditions that might promote polymerization (e.g., elevated temperatures), it is advisable to consult the supplier for specific information on the formulation and the potential need for inhibitors. Phenolic or amine-based compounds are common polymerization inhibitors for unsaturated monomers.[]

Data Presentation

Table 1: Recommended Storage Conditions and Known Incompatibilities for this compound

ParameterRecommendationSource
Storage Temperature Cool, dry, well-ventilated area. Do not exceed 50°C (122°F).[1]
Light Exposure Protect from direct sunlight.[1]
Incompatible Materials Refer to Section 10 of the SDS. Generally, avoid strong oxidizing agents and alkali metals.[1]
Possibility of Hazardous Reactions May polymerize.[1]

Experimental Protocols

Protocol 1: Routine Cylinder Inspection for Stability Assessment

Objective: To monitor the physical condition of the this compound cylinder for early signs of instability.

Materials:

  • This compound cylinder in storage

  • Pressure gauge calibrated for the expected pressure range

  • Logbook for recording observations

Procedure:

  • Visually inspect the exterior of the cylinder for any signs of corrosion, leaks, or damage.

  • Ensure the cylinder is stored under the recommended conditions (cool, dry, well-ventilated, out of direct sunlight).

  • At regular intervals (e.g., monthly), record the cylinder pressure and the ambient temperature.

  • Compare the pressure readings over time, correcting for any significant temperature changes. A consistent, unexplained drop in pressure may indicate polymerization, while a significant increase could suggest decomposition.

  • Note any unusual observations in the logbook.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Objective: To quantitatively assess the purity of this compound and identify any potential degradation products or oligomers.

Note: This is a general protocol and should be optimized for the specific instrumentation and analytical standards available.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Appropriate GC column for separation of volatile fluorinated compounds (e.g., a low-polarity or mid-polarity column)

  • Gas-tight syringe for sampling

  • High-purity helium or other suitable carrier gas

  • This compound sample from the storage cylinder

  • (Optional) Certified reference standards for expected degradation products or oligomers.

Procedure:

  • Sample Preparation:

    • Carefully and safely draw a gaseous sample from the this compound cylinder using a gas-tight syringe.

    • Alternatively, use a gas sampling valve connected to the GC.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split/splitless injector, operated in split mode to avoid overloading the column. Set the injector temperature to prevent condensation without causing thermal degradation (e.g., 150-200°C).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature sufficient to elute any higher boiling point impurities or oligomers (e.g., 250°C).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for this compound and its potential fragments and byproducts (e.g., m/z 30-500).

  • Analysis:

    • Inject the sample into the GC-MS.

    • Acquire the chromatogram and mass spectra.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the chromatogram for any additional peaks.

    • For any unknown peaks, examine their mass spectra and compare them to spectral libraries (e.g., NIST) to tentatively identify the compounds. The presence of peaks with higher molecular weights than this compound may indicate the formation of dimers, trimers, or other oligomers.

  • Quantification:

    • Determine the purity of this compound by calculating the peak area percentage of the main peak relative to the total peak area of all components.

    • If reference standards are available, create a calibration curve to quantify specific impurities.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Suspected Stability Issue inconsistent_results Inconsistent Experimental Results or Unexpected Pressure Change start->inconsistent_results visual_inspection Perform Visual Inspection and Pressure Monitoring (Protocol 1) inconsistent_results->visual_inspection pressure_change Significant Pressure Change Noted? visual_inspection->pressure_change no_change No Significant Change pressure_change->no_change No gcms_analysis Perform GC-MS Analysis for Purity (Protocol 2) pressure_change->gcms_analysis Yes no_change->gcms_analysis purity_ok Purity within Specification? gcms_analysis->purity_ok purity_not_ok Purity Out of Specification purity_ok->purity_not_ok No end End: Issue Resolved purity_ok->end Yes identify_contaminants Identify Contaminants/ Degradation Products purity_not_ok->identify_contaminants review_handling Review Handling and Storage Procedures purity_not_ok->review_handling contact_supplier Contact Supplier and/or Procure New Material identify_contaminants->contact_supplier review_handling->end

Caption: Troubleshooting workflow for this compound stability issues.

Polymerization_Pathway Potential Radical Polymerization of this compound initiator Initiator (e.g., Heat, Light, Contaminant) radical Initiator Radical (R•) initiator->radical Initiation monomer This compound Monomer monomer_radical Monomer Radical monomer->monomer_radical dimer_radical Dimer Radical monomer->dimer_radical polymer_chain Growing Polymer Chain monomer->polymer_chain radical->monomer Reacts with monomer_radical->monomer Propagation dimer_radical->monomer ... termination Termination polymer_chain->termination

Caption: Potential radical polymerization pathway of this compound.

References

Technical Support Center: Equipment Corrosion in Perfluoro-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address equipment corrosion issues encountered during the synthesis of "Perfluoro-1-butene." The information is presented in a user-friendly question-and-answer format to directly address specific challenges in the laboratory and pilot plant settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive agents I should be concerned about during this compound synthesis?

A1: The synthesis of this compound often involves high temperatures and aggressive fluorinating agents. The primary corrosive species to be aware of are:

  • Hydrogen Fluoride (HF): A common byproduct or reagent in fluorination reactions, HF is extremely corrosive to many materials.[1][2]

  • Fluorine (F₂): While less common as a direct reagent in all synthesis routes, elemental fluorine is highly reactive and can be present, especially at elevated temperatures.

  • Hot Gases: The synthesis, particularly through pyrolysis of fluoropolymers, generates high-temperature corrosive gases.[1]

  • Acidic Contaminants: The presence of moisture can lead to the formation of hydrofluoric acid, significantly increasing corrosion rates.

Q2: My reactor, made of 316 stainless steel, is showing significant corrosion. Why is this happening and what are my options?

A2: While 316 stainless steel is a common laboratory material, it has limited resistance to hot, concentrated hydrofluoric acid.[3] At elevated temperatures, the protective passive layer of stainless steel can break down, leading to rapid corrosion.

Immediate Actions:

  • Safely shut down the reaction.

  • Inspect the extent of the corrosion.

  • Consider alternative materials for your reactor.

Recommended Upgrade:

  • Nickel Alloys: Monel 400 and Inconel 600 are highly recommended for their superior resistance to hydrofluoric acid and high-temperature fluorine environments.[1][4]

Q3: I've observed pitting and cracking in my equipment, not just uniform corrosion. What could be the cause?

A3: Pitting and cracking are forms of localized corrosion and can be more dangerous than uniform corrosion as they can lead to premature and unexpected equipment failure. Potential causes include:

  • Stress Corrosion Cracking (SCC): This can occur in susceptible materials under tensile stress in a corrosive environment. Monel 400, while generally resistant, can be susceptible to SCC in the presence of moist, aerated hydrofluoric acid vapor.[5]

  • Contaminants: The presence of chlorides or other halides can accelerate pitting corrosion.

  • Weld Defects: Improperly welded joints can be preferential sites for corrosion.

Q4: Are there any non-metallic materials suitable for handling reactants and products in this compound synthesis?

A4: Yes, for certain applications, especially at lower temperatures and for handling and storage, fluoropolymers are excellent choices.

  • Polytetrafluoroethylene (PTFE): Offers outstanding chemical resistance to a wide range of chemicals, including hydrofluoric acid.[6]

  • Fluorinated Ethylene Propylene (FEP): Another highly resistant fluoropolymer.

It is crucial to note that the mechanical properties of these polymers degrade at very high temperatures, making them unsuitable for the primary reactor vessel in high-temperature synthesis routes.

Troubleshooting Guides

Problem: Unexpectedly high corrosion rate in the reactor.

Potential Cause Troubleshooting Steps Recommended Action
Incorrect Material Selection Review the material specifications of your equipment. Cross-reference with material compatibility charts for hydrofluoric acid and high-temperature fluorine environments.Upgrade to a more resistant alloy such as Monel 400 or Inconel 600.[1][4]
Presence of Moisture Ensure all reactants and the reaction system are thoroughly dried. Use a dry inert gas purge before starting the reaction.Implement stringent drying protocols for all reagents and equipment.
Higher than Expected Reaction Temperature Calibrate temperature sensors and ensure accurate temperature control.Optimize reaction parameters to maintain the lowest effective temperature.
Contamination of Reactants Analyze the purity of your starting materials for contaminants like chlorides or other acidic impurities.Purify reactants if necessary.

Problem: Corrosion is concentrated at welds and joints.

Potential Cause Troubleshooting Steps Recommended Action
Weld Decay Inspect welds for signs of preferential corrosion. This can be due to sensitization of the alloy during welding.Use low-carbon grades of stainless steel (e.g., 316L) or stabilized grades. Ensure proper welding procedures are followed.
Galvanic Corrosion Check if dissimilar metals are in contact at the joints.Use compatible materials for all components in contact with the corrosive medium.
Crevice Corrosion Examine areas with tight clearances (e.g., under gaskets, in threaded connections) for localized corrosion.Redesign joints to eliminate crevices or use materials highly resistant to crevice corrosion.

Quantitative Data on Material Corrosion

The following table summarizes corrosion rate data for various alloys in environments relevant to this compound synthesis.

MaterialCorrosive EnvironmentTemperatureCorrosion Rate (mpy)Source(s)
Stainless Steel 316 33% Hydrofluoric Acid (liquid)Ambient~550[3]
Alloy 600 (Inconel) 33% Hydrofluoric Acid (liquid)Ambient~128[3]
Monel 400 Anhydrous Hydrogen Fluoride (gas)Up to 600°CGood Resistance[1]
Nickel 200 Anhydrous Hydrogen Fluoride (gas)Up to 600°CGood Resistance[1]
Stainless Steel 316 Molten Fluoride Salt700°CSignificant Cr depletion[7]
Hastelloy N Molten Fluoride Salt700°CMore resistant than SS316[7]

mpy = mils per year

Experimental Protocols

Methodology for Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a standard procedure for evaluating the corrosion resistance of metallic materials to the chemical environment representative of this compound synthesis.[1][3][8][9][10]

1. Test Specimen Preparation: a. Obtain representative samples of the material to be tested. The standard specimen size is typically 25mm x 50mm x 3mm. b. Drill a hole near the top edge for suspension. c. Surface Preparation: Grind the surfaces with 120-grit abrasive paper, followed by degreasing with a non-corrosive organic solvent (e.g., acetone), and then dry. d. Accurately measure the dimensions of each specimen to calculate the surface area. e. Weigh each specimen to the nearest 0.1 mg.

2. Test Environment: a. The test solution should simulate the expected corrosive environment of the this compound synthesis. This may be a specific concentration of hydrofluoric acid or a simulated pyrolysis gas mixture. b. Use a reaction vessel made of a highly resistant material (e.g., a PTFE-lined autoclave or a vessel made of a highly resistant nickel alloy).

3. Test Procedure: a. Suspend the specimens in the test solution using a non-metallic holder (e.g., PTFE thread). Ensure the specimens are fully immersed and not in contact with each other or the vessel walls. b. For simulating vapor phase corrosion, suspend specimens above the liquid level. c. Seal the vessel and bring it to the desired reaction temperature and pressure. d. The duration of the test can vary, but a common period is 24 to 168 hours.[8]

4. Post-Test Evaluation: a. After the exposure period, carefully remove the specimens from the solution. b. Clean the specimens to remove corrosion products according to ASTM G1 procedures. This may involve chemical cleaning (e.g., in a solution that removes the corrosion product without affecting the base metal) or gentle mechanical cleaning. c. After cleaning and drying, reweigh the specimens to the nearest 0.1 mg. d. Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:

  • K = a constant (3.45 × 10⁶ for mpy)
  • W = mass loss in grams
  • A = surface area in cm²
  • T = time of exposure in hours
  • D = density of the material in g/cm³ e. Visually inspect the specimens for any signs of localized corrosion such as pitting or cracking. A microscopic examination is recommended.

Visualizations

Troubleshooting_Corrosion start High Corrosion Rate Observed check_material Is the material of construction appropriate for the service? start->check_material check_conditions Are operating conditions (temperature, pressure) within design limits? check_material->check_conditions Yes upgrade_material Upgrade to a more resistant alloy (e.g., Monel, Inconel) check_material->upgrade_material No check_contaminants Is there evidence of contaminants (e.g., water, chlorides)? check_conditions->check_contaminants Yes adjust_conditions Adjust operating parameters to within safe limits check_conditions->adjust_conditions No purify_reactants Implement purification steps for reactants and inert gases check_contaminants->purify_reactants Yes end_bad Continue Monitoring/ Further Investigation check_contaminants->end_bad No end_good Corrosion Mitigated upgrade_material->end_good adjust_conditions->end_good purify_reactants->end_good

Caption: Troubleshooting workflow for addressing high corrosion rates.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Exposure cluster_eval 3. Post-Test Evaluation prep1 Material Coupon Selection prep2 Surface Grinding & Cleaning prep1->prep2 prep3 Measure & Weigh prep2->prep3 exp1 Prepare Simulated Corrosive Environment prep3->exp1 exp2 Immerse Specimen in Controlled Environment exp1->exp2 exp3 Maintain Temperature & Pressure for Set Duration exp2->exp3 eval1 Remove & Clean Specimen exp3->eval1 eval2 Reweigh Specimen eval1->eval2 eval3 Calculate Corrosion Rate eval2->eval3 eval4 Microscopic Examination eval3->eval4

Caption: Experimental workflow for immersion corrosion testing.

Corrosion_Factors corrosion Equipment Corrosion temp High Temperature corrosion->temp hf Hydrogen Fluoride (HF) corrosion->hf moisture Moisture Content corrosion->moisture material Material of Construction corrosion->material stress Mechanical Stress corrosion->stress contaminants Contaminants (e.g., Chlorides) corrosion->contaminants

Caption: Key factors contributing to equipment corrosion.

References

Computational modeling to predict and avoid side reactions of "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Perfluoro-1-butene Computational Modeling

Welcome to the technical support center for the computational modeling of this compound. This resource is designed for researchers, scientists, and drug development professionals to predict and mitigate unwanted side reactions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive characteristics?

A1: this compound (Octafluoro-1-butene) is a fluorinated alkene with the chemical formula C4F8.[1] As a fluoroalkene, its carbon-carbon double bond is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This makes it susceptible to nucleophilic attack.[2][3] Conversely, it is generally resistant to electrophilic addition, a common reaction for non-fluorinated alkenes.[4][5] It is typically supplied as a liquefied gas under pressure and may cause skin, eye, and respiratory irritation.[1][6]

Q2: What are the most common side reactions observed with this compound?

A2: The most common side reactions involving this compound and other fluoroalkenes include:

  • Thermal Decomposition: At elevated temperatures, C-C and C-F bonds can break, leading to the formation of smaller perfluorinated compounds and radicals.[7][8] For instance, the thermal decomposition of perfluoropentanoic acid (PFPeA) has been shown to produce this compound as a stable byproduct.[9][10]

  • Nucleophilic Addition followed by β-Fluoride Elimination: Nucleophiles can add to the double bond, but the resulting intermediate can be unstable and eliminate a fluoride ion, leading to the formation of a new, monofluorinated alkene instead of the desired saturated product.[11]

  • Oligomerization/Polymerization: Under certain conditions, such as high pressure, temperature, or in the presence of initiators, this compound can react with itself to form dimers, trimers, or polymers.[7]

Q3: What computational methods are effective for predicting these side reactions?

A3: Several computational chemistry methods can be employed:

  • Density Functional Theory (DFT): DFT is widely used to calculate reaction pathways, transition states, and activation energies. This can help determine the likelihood of different side reactions by comparing their energy barriers to that of the desired reaction. DFT calculations have been used to determine the enthalpy changes for thermal decomposition pathways of related perfluoroalkyl substances.[8][9]

  • Molecular Dynamics (MD): MD simulations can model the behavior of molecules over time, providing insights into reaction dynamics, conformational changes, and the influence of solvent.

  • Free-Energy Perturbation (FEP): FEP is a powerful method for calculating relative binding free energies and can be adapted for "computational fluorine scanning" to predict the effects of fluorination on molecular interactions.[12][13][14]

  • Machine Learning (ML) Models: Emerging ML models like Reactron can predict reaction outcomes and potential byproducts by learning from vast datasets of chemical reactions, integrating electron movement into their predictions.[15][16]

Troubleshooting Guide: Computational Modeling

Q4: My DFT calculation for a reaction pathway involving this compound is failing to converge. What are the common causes and solutions?

A4: Convergence issues in DFT calculations for fluorinated compounds are common. Here are some troubleshooting steps:

  • Check the Initial Geometry: A poor starting geometry is a frequent cause of failure. Ensure your initial structure is reasonable, with appropriate bond lengths and angles. Pre-optimize the geometry using a less computationally expensive method (like semi-empirical or a smaller basis set) before starting the full DFT calculation.

  • Basis Set and Functional Selection: Highly fluorinated compounds require robust basis sets that can handle the electron density around fluorine. Consider using Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). The choice of DFT functional can also be critical.

  • Use a Better SCF Algorithm: Most quantum chemistry software allows you to change the Self-Consistent Field (SCF) algorithm. If the default is failing, try a more robust option like the Quadratic-Convergence SCF (QC-SCF) or Pulay's Direct Inversion in the Iterative Subspace (DIIS).

  • Address Multireference Character: If the system has significant multireference character (common in transition states), standard DFT may not be appropriate. Consider multireference methods if single-reference approaches consistently fail.

Q5: My computational model predicts a major side product from a nucleophilic attack, but I don't observe it experimentally. What could be the discrepancy?

A5: Discrepancies between computational predictions and experimental results can arise from several factors:

  • Solvent Effects: The model may not be accurately accounting for solvent effects. Ensure you are using an appropriate implicit or explicit solvent model in your calculations, as solvent can significantly stabilize or destabilize intermediates and transition states.

  • Kinetic vs. Thermodynamic Control: Your model might be predicting the thermodynamically most stable product, while the experiment is operating under kinetic control, favoring the product formed via the lowest energy barrier. Calculate the activation energies for both the desired and side reactions to clarify this.

  • Catalyst or Additive Effects: The experiment might use catalysts or additives that are not included in the computational model. These can fundamentally alter the reaction pathway.

  • Concentration and Temperature: The reaction conditions (temperature, pressure, concentration) in the simulation must accurately reflect the experimental setup. Small changes in these parameters can sometimes favor one reaction pathway over another.

Troubleshooting Guide: Experimental Procedures

Q6: I am observing significant thermal decomposition of my reactants when using this compound at elevated temperatures. How can I mitigate this?

A6: Thermal decomposition is initiated by the cleavage of the weakest bonds in the molecule.[8][9] To mitigate this:

  • Lower the Reaction Temperature: This is the most direct approach. Investigate if the reaction can proceed at a lower temperature, perhaps by using a more active catalyst or by extending the reaction time.

  • Use Flow Chemistry: Flow microreactors offer precise control over residence time and temperature, minimizing the time the reactants are exposed to high temperatures and thus reducing the opportunity for decomposition.[17]

  • Avoid Hot Spots: Ensure uniform heating of the reaction vessel. Localized hot spots can initiate decomposition even if the bulk temperature is within a safe range.

Q7: During a nucleophilic substitution reaction with this compound, I'm primarily getting the product of β-fluoride elimination. How can I favor the desired addition product?

A7: Preventing β-fluoride elimination is a common challenge with gem-difluoroalkenes and related structures.[11] Consider these strategies:

  • Rapidly Quench the Anionic Intermediate: The key is to quench the anionic intermediate formed after nucleophilic addition before it has a chance to eliminate a fluoride ion. This can be achieved by including a proton source (a weak acid) in the reaction mixture.[11]

  • Choose a Different Nucleophile/Solvent System: The stability of the intermediate is highly dependent on the nucleophile and solvent used. Experiment with different combinations to find a system that disfavors the elimination pathway.

  • Use a Concerted Mechanism: Design the reaction to proceed through a concerted mechanism that avoids the formation of an unstable anionic intermediate. For example, [3 + 2] cycloadditions with nitrones have been shown to be effective.[11]

Data Presentation: Computational Insights

Table 1: Comparison of Computational Chemistry Software Packages

Software PackageKey FeaturesPrimary Application for this compoundLicensing
Gaussian Wide range of DFT functionals and basis sets; industry standard for general-purpose calculations.Calculating reaction energies, transition states, and spectroscopic properties.Commercial
ORCA Free for academic use; highly flexible with a good user manual and active support forum.[18]An accessible option for DFT calculations without the cost of a commercial license.Free (Academic)
NWChem Open-source; designed for high-performance parallel computing.[19]Large-scale simulations, particularly for complex systems or explicit solvent models.Open Source
OpenMM A high-performance toolkit for molecular simulation, often used as a library.[12]Used in specialized applications like Free-Energy Perturbation for fluorine scanning.[12]Open Source

Table 2: DFT-Calculated Enthalpy Changes for Perfluoroalkyl Acid Decomposition Pathways

Data derived from studies on Perfluoropentanoic Acid (PFPeA), a compound that can decompose to form this compound.[8][9][10]

Decomposition PathwayReaction StepDFT-Calculated Enthalpy Change (kcal/mol)Implication for Side Reactions
End-Chain Scission C4F9COOH → •C4F9 + •COOH~70-80High energy barrier; decarboxylation is a key initiating step.
Radical Transformation •C4F9 → C4F8 (this compound) + •FFavorableOnce the perfluorobutyl radical is formed, it can readily eliminate a fluorine radical to form the stable this compound side product.[10]
Random-Chain Scission C4F9COOH → C3F7COOH + CF2~100-115Very high energy barrier; less likely than end-chain scission at moderate temperatures.

Experimental Protocols

Protocol 1: Computational Prediction of Thermal Side Products

  • Objective: To computationally predict the most likely thermal decomposition products of a reaction involving this compound.

  • Methodology (DFT):

    • Model Building: Construct 3D models of this compound and all other reactants in a computational chemistry software package (e.g., Gaussian, ORCA).[18]

    • Geometry Optimization: Perform a geometry optimization and frequency calculation for each molecule to find its minimum energy structure and confirm it is a true minimum (no imaginary frequencies). Use a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Pathway Identification: Hypothesize potential unimolecular decomposition pathways (e.g., C-C bond cleavage, C-F bond cleavage, rearrangements).

    • Transition State Search: For each hypothesized pathway, perform a transition state (TS) search. This involves finding the first-order saddle point on the potential energy surface connecting the reactant to the product.

    • TS Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Energy Calculation: Calculate the electronic energies of the reactant, transition state, and product(s). The activation energy (Ea) is the difference in energy between the transition state and the reactant.

    • Analysis: The pathway with the lowest activation energy is the most kinetically favorable decomposition route. The products of this pathway are the most likely side products to be observed experimentally at elevated temperatures.

Protocol 2: Experimental Minimization of β-Fluoride Elimination

  • Objective: To perform a nucleophilic addition to this compound while minimizing the formation of the β-fluoride elimination side product.

  • Methodology:

    • Setup: In a well-ventilated fume hood, equip a three-neck flask with a stirrer, a thermometer, and a gas inlet/outlet connected to a scrubber. The system must be kept under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried.

    • Reagents: Dissolve the chosen nucleophile in an appropriate anhydrous aprotic solvent (e.g., THF, Diethyl Ether).

    • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the initial exothermic addition and stabilize the anionic intermediate.

    • Addition: Slowly add a solution of this compound in the same solvent to the cooled nucleophile solution. Monitor the internal temperature closely.

    • Proton Source Addition: After the addition of this compound is complete, slowly add a pre-determined amount of a weak proton source (e.g., a hindered alcohol like tert-butanol or a weak ammonium salt like NH4Cl) to the reaction mixture. This step is crucial for quenching the intermediate.[11]

    • Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Once the reaction is complete (monitored by TLC or GC-MS), perform a standard aqueous workup.

    • Analysis: Analyze the crude product mixture using 19F NMR and GC-MS to determine the ratio of the desired saturated product to the elimination side product.

Visualizations

Computational_Workflow cluster_setup 1. Model Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Prediction cluster_validation 4. Experimental Validation start Define Reaction: Reactants, Products, Conditions build Build 3D Molecular Models start->build opt Geometry Optimization & Frequency Calculation build->opt ts_search Transition State Search (Desired vs. Side Reaction) opt->ts_search energy Calculate Activation Energies (Ea) ts_search->energy compare Compare Ea(Side) vs. Ea(Desired) energy->compare predict Predict Dominant Pathway & Identify Key Side Products compare->predict exp Design Experiment to Minimize Predicted Side Reaction predict->exp

Caption: Workflow for computational prediction of side reactions using DFT.

Troubleshooting_Tree start Unexpected Side Product Observed in Experiment q1 Was the reaction run at elevated temperature? start->q1 a1 Likely Thermal Decomposition. - Lower reaction temperature. - Use flow chemistry for shorter  residence time. [11] - Ensure uniform heating. q1->a1 Yes q2 Was a strong nucleophile used? q1->q2 No a2 Possible β-Fluoride Elimination. - Add a weak proton source  to quench intermediate. [8] - Cool reaction to -78°C. - Change solvent system. q2->a2 Yes q3 Are there signs of oligomerization? q2->q3 No a3 Unwanted Polymerization. - Lower reactant concentration. - Check for radical initiators  (e.g., light, impurities). - Add a radical inhibitor. q3->a3 Yes end Consult Computational Model to Investigate Other Pathways q3->end No

Caption: Decision tree for troubleshooting experimental side products.

Thermal_Decomposition PFPeA Perfluoroalkyl Precursor (e.g., C4F9COOH) Radical_COOH •COOH PFPeA->Radical_COOH Radical_C4F9 Perfluorobutyl Radical (•C4F9) PFPeA->Radical_C4F9 Decarboxylation (End-Chain Scission) [5, 6] PFB This compound (C4F8) Radical_C4F9->PFB β-Scission Radical_F Fluorine Radical (•F) Radical_C4F9->Radical_F label_node High Temp (Δ)

Caption: Simplified pathway for thermal decomposition to this compound.

References

Validation & Comparative

A Comparative Guide to Fluoroalkene Monomers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key fluoroalkene monomers used in the synthesis of high-performance polymers. We will delve into the performance characteristics of polymers derived from Perfluoro-1-butene, Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and copolymers of TFE with Hexafluoropropylene (HFP), providing available experimental data to support these comparisons. Detailed experimental protocols for key performance indicators and a visualization of a relevant synthetic pathway are also included to aid researchers in their material selection and development processes.

Executive Summary

Fluoroalkene monomers are the building blocks of fluoropolymers, a class of materials renowned for their exceptional chemical inertness, thermal stability, and low friction properties. These characteristics make them indispensable in a wide array of demanding applications, from chemical processing equipment and high-frequency electronics to advanced drug delivery systems. This guide focuses on comparing polymers derived from four key monomers: this compound, Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and the combination of TFE and Hexafluoropropylene (HFP) that forms FEP.

While extensive data is available for the polymers derived from TFE, VDF, and TFE/HFP (PTFE, PVDF, and FEP, respectively), allowing for a robust comparison of their mechanical, thermal, and chemical resistance properties, there is a notable scarcity of specific quantitative performance data for the homopolymer of this compound. Therefore, while we will discuss the available information on poly(this compound), the direct comparative data will primarily focus on the more extensively characterized fluoropolymers.

Performance Comparison of Fluoropolymers

The performance of a fluoropolymer is intrinsically linked to the structure of its monomer unit. The degree and nature of fluorination dictate properties such as chemical resistance, thermal stability, and mechanical strength.

Mechanical Properties

The mechanical integrity of a polymer is crucial for its application in structural components. Key parameters include tensile strength, elongation at break, and tensile modulus, which are often evaluated following the ASTM D638 standard.

Table 1: Comparison of Mechanical Properties of Various Fluoropolymers

PropertyPoly(this compound)PTFE (from TFE)PVDF (from VDF)FEP (from TFE/HFP)Test Method
Tensile Strength (MPa) Data not available17 - 2836 - 5423ASTM D638
Elongation at Break (%) Data not available200 - 50020 - 150250 - 350ASTM D638
Tensile Modulus (GPa) Data not available0.51.100.7ASTM D638
Hardness (Shore D) Data not available50 - 6579 - 8055 - 57ASTM D2240

Note: The properties of fluoropolymers can vary depending on the specific grade and processing conditions.

Thermal Stability

The thermal stability of fluoropolymers is one of their most defining features, enabling their use in high-temperature environments. This is typically assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

Table 2: Thermal Properties of Various Fluoropolymers

PropertyPoly(this compound)PTFE (from TFE)PVDF (from VDF)FEP (from TFE/HFP)Test Method
Melting Point (°C) Data not available~327~177~270DSC
Maximum Continuous Use Temp. (°C) Data not available260149204-
Decomposition Temperature (°C) Data not available>500~450Data not availableTGA
Chemical Resistance

Fluoropolymers exhibit broad chemical resistance due to the strength of the carbon-fluorine bond. Their inertness is evaluated by exposing them to various chemicals and observing changes in their physical and mechanical properties, often following ASTM D543 guidelines.

Table 3: Chemical Resistance of Various Fluoropolymers to Common Reagents

Chemical ReagentPoly(this compound)PTFE (from TFE)PVDF (from VDF)FEP (from TFE/HFP)
Concentrated Sulfuric Acid Data not availableExcellentGoodExcellent
Concentrated Nitric Acid Data not availableExcellentGoodExcellent
Sodium Hydroxide (50%) Data not availableExcellentFairExcellent
Acetone Data not availableExcellentFair (swelling)Excellent
Toluene Data not availableExcellentGoodExcellent

Rating Key: Excellent: No significant effect; Good: Minor effect; Fair: Moderate effect (e.g., swelling, loss of strength); Poor: Severe degradation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurate and reproducible comparison of material properties.

Protocol for Tensile Properties Testing (ASTM D638)

Objective: To determine the tensile strength, elongation, and tensile modulus of a plastic material.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for precise strain measurement.

  • Micrometer for measuring specimen dimensions.

  • Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity).

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 (Type I is the preferred specimen for rigid plastics).

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[1]

  • Measurement: Measure the width and thickness of the narrow section of each specimen to the nearest 0.025 mm.

  • Testing:

    • Set the speed of testing on the UTM as specified in the standard for the material being tested.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge length section of the specimen.

    • Start the test and record the load and extension data until the specimen ruptures.[2][3]

  • Calculation:

    • Tensile Strength: Calculate the maximum stress sustained by the specimen during the test.

    • Elongation at Break: Calculate the percentage increase in the original gauge length at the point of rupture.

    • Tensile Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

Protocol for Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • High-purity inert gas (e.g., Nitrogen or Argon).

  • Analytical balance.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition temperature.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG curve).

Protocol for Chemical Resistance Testing (ASTM D543)

Objective: To evaluate the resistance of plastics to chemical reagents.

Apparatus:

  • Immersion containers with tight-fitting lids.

  • Oven for elevated temperature tests.

  • Analytical balance.

  • Micrometer or calipers.

  • Mechanical testing equipment (e.g., UTM for tensile tests).

Procedure:

  • Specimen Preparation: Prepare test specimens of a standard size and shape (e.g., tensile bars as per ASTM D638).

  • Initial Measurements: Measure and record the weight, dimensions, and any relevant mechanical properties (e.g., tensile strength) of the control specimens.

  • Immersion:

    • Completely immerse the test specimens in the chosen chemical reagent in the immersion containers.

    • Ensure there is enough liquid to cover the specimens and that they are not in contact with each other.

    • Seal the containers to prevent evaporation.

  • Exposure:

    • Store the containers at a specified temperature for a defined period (e.g., 7 days at 23°C).

  • Post-Exposure Analysis:

    • After the exposure period, remove the specimens from the reagent, and gently wipe them dry.

    • Immediately re-measure the weight and dimensions.

    • Conduct mechanical tests on the exposed specimens to determine any changes in properties compared to the control specimens.

  • Reporting: Report the percentage change in weight, dimensions, and mechanical properties, as well as any visual changes such as discoloration, swelling, or cracking.

Visualization of a Key Synthetic Pathway

In the field of drug development, fluoroalkene monomers and their derivatives are crucial building blocks for synthesizing complex pharmaceutical intermediates. The following diagram illustrates a generalized workflow for the synthesis of a fluorinated pharmaceutical intermediate, highlighting the key stages where fluorinated compounds are introduced and modified.

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product A Non-fluorinated Precursor C Fluorination Reaction A->C B Fluorinating Agent B->C D Fluorinated Intermediate 1 C->D Introduction of Fluorine E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Functionalized Fluorinated Intermediate 2 E->F Addition of Functional Groups G Purification (Chromatography) F->G H Final Fluorinated Active Pharmaceutical Ingredient (API) G->H Isolation

References

A Comparative Guide to Perfluoro-1-butene and Hexafluoropropylene in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluoropolymer synthesis, the choice of monomer is critical in tailoring the final properties of the copolymer for specific applications, ranging from high-performance materials to advanced drug delivery systems. This guide provides a detailed comparison of two key fluoroalkenes, Perfluoro-1-butene (PFB) and Hexafluoropropylene (HFP), in the context of their copolymerization behavior. While extensive data exists for HFP, particularly in its copolymerization with vinylidene fluoride (VDF), directly comparable quantitative data for PFB remains less prevalent in the public domain. This guide aims to consolidate the available experimental data to offer a clear, objective comparison for researchers and professionals in the field.

Monomer Reactivity and Copolymer Composition

The reactivity of a monomer in a copolymerization reaction is a crucial factor that dictates the composition and microstructure of the resulting polymer. This is quantified by monomer reactivity ratios (r). In the case of copolymerization with vinylidene fluoride (VDF), a common comonomer, significant differences in reactivity have been observed between HFP and other fluoroalkenes.

Table 1: Monomer Reactivity Ratios in Copolymerization with Vinylidene Fluoride (VDF)

Monomer Systemr_VDF (r₁)r_Fluoroalkene (r₂)Copolymerization TypeReference
VDF / HFP5.13≈ 0Ideal[1]
VDF / HFP2.9 ± 0.60.12 ± 0.05Non-Ideal[2]
VDF / HFP1.880.86Emulsion[3][4]
VDF / 2,3,3,3-Tetrafluoroprop-1-ene0.384 ± 0.0132.147 ± 0.129Controlled Radical[5]

The reactivity ratios for the VDF/HFP system indicate that VDF is significantly more reactive than HFP (r_VDF > 1 and r_HFP < 1). This implies that VDF radicals preferentially add to another VDF monomer rather than to an HFP monomer. The near-zero reactivity ratio for HFP in some studies suggests that it has a very low tendency to homopolymerize under these conditions.[1][2] This disparity in reactivity leads to the formation of copolymers with a higher incorporation of VDF units, and the composition can drift as the monomers are consumed. In emulsion copolymerization, the reactivity ratios are closer, suggesting a more random incorporation of the two monomers.[3][4]

Due to the limited availability of data for this compound, a direct comparison of its reactivity with HFP in copolymerization with VDF is not possible at this time.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for understanding the nuances of copolymer synthesis. Below are generalized protocols for the radical copolymerization of HFP with VDF, which can serve as a starting point for designing experiments with other fluoroalkenes like PFB.

Radical Copolymerization of Hexafluoropropylene (HFP) with Vinylidene Fluoride (VDF) in Supercritical Carbon Dioxide

A common method for the copolymerization of VDF and HFP is carried out in supercritical carbon dioxide (scCO₂), which acts as a green solvent.

Experimental Setup: A high-pressure batch reactor equipped with a magnetic stirrer, thermocouple, pressure transducer, and an injection port for the initiator.

Procedure:

  • The reactor is first purged with nitrogen and then with scCO₂ to remove any oxygen.

  • The desired amounts of liquid HFP and VDF are charged into the reactor.

  • The reactor is then filled with scCO₂ to the desired pressure (e.g., 207-400 bar).[6]

  • The reactor is heated to the reaction temperature (e.g., 40 °C).[6]

  • An initiator, such as perfluorobutyryl peroxide, dissolved in a suitable solvent, is injected into the reactor to start the polymerization.[6]

  • The reaction is allowed to proceed for a set amount of time with continuous stirring.

  • After the reaction, the reactor is cooled, and the scCO₂ is vented.

  • The resulting copolymer is collected. Depending on the HFP content, the product can be a semicrystalline powder or an amorphous elastomeric material.[6] The polymer is then purified, for example, by dissolving in a suitable solvent and precipitating in a non-solvent, followed by drying under vacuum.

G cluster_prep Reactor Preparation cluster_charge Monomer Charging cluster_reaction Polymerization cluster_workup Product Isolation p1 Purge Reactor with N₂ p2 Purge Reactor with scCO₂ p1->p2 c1 Charge HFP p2->c1 c2 Charge VDF c1->c2 c3 Pressurize with scCO₂ c2->c3 r1 Heat to Reaction Temp. c3->r1 r2 Inject Initiator r1->r2 r3 Stir for Set Time r2->r3 w1 Cool Reactor r3->w1 w2 Vent scCO₂ w1->w2 w3 Collect Copolymer w2->w3 w4 Purify and Dry w3->w4

Figure 1: Experimental workflow for the copolymerization of HFP and VDF in scCO₂.

Thermal and Mechanical Properties of Copolymers

The incorporation of a comonomer like HFP into a PVDF chain significantly alters the thermal and mechanical properties of the resulting copolymer.

Table 2: Thermal and Mechanical Properties of VDF-HFP Copolymers

PropertyValueTest MethodReference
Melting Temperature (Tm)Decreases with increasing HFP contentDSC[7]
Thermal Decomposition Temperature452.3 °C (for stretched fibers)TGA[6]
Tensile StrengthUp to 502.6 MPa (for stretched fibers)Fiber Strength Test[6]
Elastic Recovery81% (for stretched fibers)Cyclic Tensile Test[6]
Hardness (Shore D)65-70ASTM D2240[8][9]
Impact Strength (Izod, notched)12-20 ft-lb/in.ASTM D256[8][9]
Density1.77 g/mL at 25 °C-[8][9]

The introduction of bulky HFP units disrupts the regular chain packing of PVDF, leading to a decrease in crystallinity and melting point.[6][7] This also results in increased flexibility and improved elastic recovery compared to PVDF homopolymer.[6] The thermal stability of VDF-HFP copolymers remains high, with decomposition temperatures well above typical processing temperatures.[6]

Comprehensive data on the thermal and mechanical properties of this compound copolymers is not as readily available, preventing a direct quantitative comparison. However, it is expected that the incorporation of PFB would also lead to a reduction in crystallinity and a modification of the mechanical properties of the base polymer, with the extent of this change being dependent on the size and structure of the PFB monomer.

Applications in Drug Development

Fluoropolymers are increasingly being explored for applications in drug delivery due to their unique properties, including biocompatibility, chemical inertness, and hydrophobicity. These properties can be harnessed to create stable drug delivery vehicles such as nanoparticles.

The general workflow for creating fluoropolymer-based nanoparticles for drug delivery involves the synthesis of an amphiphilic block copolymer, followed by self-assembly in an aqueous environment to encapsulate a therapeutic agent.

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Application s1 Synthesize Amphiphilic Fluorinated Block Copolymer f1 Dissolve Copolymer in Organic Solvent s1->f1 f2 Add Therapeutic Agent f1->f2 f3 Add to Aqueous Phase with Surfactant f2->f3 f4 High-Speed Homogenization (Emulsification) f3->f4 f5 Evaporate Organic Solvent f4->f5 c1 Characterize Nanoparticles (Size, Drug Load) f5->c1 c2 In Vitro / In Vivo Studies c1->c2

Figure 2: Workflow for fluoropolymer nanoparticle-based drug delivery.

This process leverages the self-assembly of the amphiphilic block copolymers, where the hydrophobic fluorinated block forms the core of the nanoparticle, encapsulating the drug, while the hydrophilic block forms the outer shell, providing stability in an aqueous environment. The choice of the fluorinated monomer (PFB or HFP) would influence the properties of the hydrophobic core, potentially affecting drug loading capacity and release kinetics.

Conclusion

Hexafluoropropylene is a well-studied monomer in copolymerization reactions, particularly with vinylidene fluoride, leading to copolymers with tunable thermal and mechanical properties. The available data on reactivity ratios and copolymer characteristics provide a solid foundation for designing materials for various applications.

In contrast, there is a notable lack of comprehensive and directly comparable experimental data for the copolymerization of this compound. To enable a thorough and quantitative comparison with HFP and other fluoroalkenes, further research is needed to determine the reactivity ratios of PFB with common comonomers and to fully characterize the properties of the resulting copolymers. Such studies would be invaluable for researchers and drug development professionals seeking to expand the library of available fluoropolymers with tailored properties for advanced applications.

References

A Comparative Guide to the Thermal Stability of Fluoropolymers: Polytetrafluoroethylene (PTFE) as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the thermal stability between poly(perfluoro-1-butene) and polytetrafluoroethylene (PTFE) is challenging due to the limited availability of published experimental data on the thermal properties of poly(this compound). In contrast, PTFE is a well-characterized, high-performance fluoropolymer renowned for its exceptional thermal stability and is widely used as a benchmark in the field.

This guide provides a comprehensive overview of the thermal stability of PTFE, supported by established experimental data. Furthermore, it details the standard methodologies used to assess polymer thermal properties, which would be applicable to poly(this compound) should data become available.

Thermal Properties of Polytetrafluoroethylene (PTFE)

PTFE's remarkable heat resistance stems from the strong carbon-fluorine bonds and the stable helical structure of its polymer chains. Key thermal properties of PTFE are summarized in the table below.

Thermal PropertyValue (°C)Value (°F)Citation(s)
Melting Point (Tm) ~327~621[1]
Glass Transition Temp. (Tg) 115 - 130239 - 266
Continuous Service Temp. Up to 260Up to 500
Initial Decomposition Temp. ~260~500[2]
Significant Decomposition > 400> 752[2]

Note: The glass transition temperature (Tg) of PTFE can vary based on the method of measurement, molecular weight, and the degree of crystallinity of the sample.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of polymers is primarily determined using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as it is heated over time in a controlled atmosphere.

  • Objective: To identify the temperature at which the polymer begins to decompose by measuring mass loss as a function of temperature.

  • Methodology:

    • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed into a high-purity sample pan (e.g., platinum or ceramic).

    • The sample is loaded into a high-precision microbalance within the TGA furnace.

    • The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

    • The sample is heated at a constant, controlled rate (e.g., 10°C/min).

    • The microbalance continuously records the mass of the sample as the temperature increases.

    • The resulting data is plotted as a TGA curve (mass vs. temperature), from which the onset of decomposition and other thermal events are determined. The derivative of this curve (DTG) shows the rate of mass loss.

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as the melting point (Tm) and glass transition temperature (Tg).

  • Objective: To determine the melting point and glass transition temperature by measuring the energy absorbed or released during phase transitions.

  • Methodology:

    • A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a sample pan (commonly aluminum).

    • An identical, empty pan is prepared to serve as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled linear rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • The glass transition is observed as a step-like change in the heat flow baseline, while melting is observed as an endothermic peak on the resulting DSC curve.

Logical Framework for Polymer Thermal Stability Comparison

The following diagram illustrates the logical workflow for comparing the thermal stability of two polymers. This framework highlights the key data points required for a comprehensive assessment.

G cluster_0 Polymer A (e.g., Poly(this compound)) cluster_1 Polymer B (e.g., PTFE) cluster_2 Experimental Analysis A_Tm Melting Point (Tm) Conclusion Thermal Stability Comparison (Higher Tm, Tg, Td indicates greater stability) A_Tm->Conclusion A_Tg Glass Transition (Tg) A_Tg->Conclusion A_Td Decomposition Temp (Td) A_Td->Conclusion B_Tm Melting Point (Tm) B_Tm->Conclusion B_Tg Glass Transition (Tg) B_Tg->Conclusion B_Td Decomposition Temp (Td) B_Td->Conclusion DSC DSC Analysis DSC->A_Tm DSC->A_Tg DSC->B_Tm DSC->B_Tg TGA TGA Analysis TGA->A_Td TGA->B_Td

Caption: Workflow for comparing polymer thermal stability.

References

Mechanical properties of "Perfluoro-1-butene" based polymers vs. other fluoropolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of several key fluoropolymers: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA). While this guide aims to be comprehensive, it is important to note that publicly available experimental data on the mechanical properties of polymers based on Perfluoro-1-butene is limited. Therefore, a direct comparison with this specific polymer is not feasible at this time. This guide will focus on the well-characterized and widely used fluoropolymers mentioned above, providing valuable data for material selection in research and development applications.

Overview of Compared Fluoropolymers

Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical resistance, thermal stability, and low friction properties.[1][2] PTFE, FEP, and PFA are all copolymers based on tetrafluoroethylene, which gives them many shared characteristics. However, subtle structural differences lead to variations in their mechanical performance and processing methods.[1]

  • Polytetrafluoroethylene (PTFE): A homopolymer of tetrafluoroethylene, PTFE is known for its outstanding chemical inertness and high-temperature resistance.[3][4] However, it is not melt-processable, which can limit its fabrication into complex shapes.[1][4]

  • Fluorinated Ethylene Propylene (FEP): A copolymer of tetrafluoroethylene and hexafluoropropylene, FEP is melt-processable, allowing for easier manufacturing of intricate components through injection molding and extrusion.[5] It shares many of the desirable properties of PTFE but has a lower continuous service temperature.[2]

  • Perfluoroalkoxy (PFA): A copolymer of tetrafluoroethylene and a perfluoroalkyl vinyl ether, PFA is also melt-processable and offers higher thermal stability and better mechanical properties at elevated temperatures compared to FEP.[1][6]

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of PTFE, FEP, and PFA. The data presented are typical values and may vary depending on the specific grade, processing conditions, and testing methodology.

Mechanical PropertyASTM StandardUnitPTFEFEPPFA
Tensile Strength D638 / D1708MPa (psi)21-34 (3,000-5,000)23 (3,400)25 (3,600)
Elongation at Break D638 / D1457%300-500325300
Flexural Modulus D790MPa (psi)496 (72,000)586 (85,000)586 (85,000)
Hardness (Shore D) D2240-50-655660

Source: Data compiled from multiple testing sources.[7]

Experimental Protocols

The mechanical properties listed above are determined using standardized testing procedures to ensure consistency and comparability of data. The most common standards are those developed by ASTM International.

  • Tensile Strength and Elongation at Break (ASTM D638 / D1708): This test involves applying a controlled tensile force to a specimen until it fractures. The tensile strength is the maximum stress the material can withstand while being stretched or pulled before breaking. Elongation at break is the percentage increase in length that the material undergoes before it breaks. The test is typically performed on a universal testing machine at a specified crosshead speed.

  • Flexural Modulus (ASTM D790): This test measures the stiffness of a material by subjecting a standard-sized beam to a three-point bending load. The flexural modulus is calculated from the stress-strain curve produced during the test. A higher flexural modulus indicates a stiffer material.

  • Hardness (ASTM D2240): This test measures the resistance of a material to indentation. The Shore D durometer is commonly used for harder plastics like fluoropolymers. The test involves pressing a standardized indenter into the material under a specified force and measuring the depth of penetration.

Fluoropolymer Relationships and Characteristics

The following diagram illustrates the relationship between the compared fluoropolymers and highlights their key processing and performance attributes.

Fluoropolymer_Comparison cluster_monomer Common Monomer cluster_polymers Resulting Fluoropolymers cluster_properties Key Characteristics TFE Tetrafluoroethylene (TFE) PTFE PTFE (Polytetrafluoroethylene) TFE->PTFE FEP FEP (Fluorinated Ethylene Propylene) TFE->FEP PFA PFA (Perfluoroalkoxy) TFE->PFA NonProcessability Not Melt Processable PTFE->NonProcessability HighTemp High Thermal Stability PTFE->HighTemp ExcellentChem Excellent Chemical Resistance PTFE->ExcellentChem Processability Melt Processable FEP->Processability GoodMech Good Mechanical Properties FEP->GoodMech FEP->ExcellentChem PFA->Processability PFA->HighTemp PFA->GoodMech PFA->ExcellentChem

Caption: Relationship and key properties of common fluoropolymers.

Conclusion

The choice between PTFE, FEP, and PFA for a specific application depends on a careful consideration of the required mechanical properties, processing methods, and operating temperature. While PTFE offers the highest thermal stability and chemical resistance, its lack of melt processability can be a limitation. FEP and PFA provide the advantage of melt processability, with PFA generally exhibiting superior mechanical performance at elevated temperatures compared to FEP. For applications demanding high-purity and enhanced mechanical strength, PFA is often the preferred choice among melt-processable fluoropolymers.[6]

Further research into the synthesis and characterization of this compound based polymers is needed to fully understand their mechanical properties and potential applications relative to established fluoropolymers.

References

A Comparative Guide to Low-Refractive-Index Fluoropolymers for Optical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and professionals in drug development and optical engineering are constantly seeking materials with tailored optical properties for advanced applications. Among these, polymers with a low refractive index are crucial for designing anti-reflective coatings, optical fibers, and various light-guiding structures. This guide provides a detailed comparison of poly(perfluoro-1-butene), also known as poly(perfluoro-4-vinyloxy-1-butene), with two leading commercial alternatives: Teflon™ AF and CYTOP™.

This comparison focuses on the refractive index and its dispersion, key parameters for the performance of optical components. The information presented is supported by experimental data and includes detailed protocols for material synthesis and characterization, enabling researchers to make informed decisions for their specific applications.

Performance Comparison of Low-Refractive-Index Polymers

The selection of a low-refractive-index polymer for a specific optical application hinges on its refractive index value and its variation with wavelength, known as optical dispersion. A lower refractive index is often desirable to achieve a larger contrast with a higher-index material in a waveguide or to minimize reflection at an interface. Minimal dispersion is critical for applications spanning a broad spectral range to avoid chromatic aberrations.

The following table summarizes the key optical and physical properties of poly(perfluoro-4-vinyloxy-1-butene), Teflon™ AF (in its two common grades, 1600 and 2400), and CYTOP™.

PropertyPoly(perfluoro-4-vinyloxy-1-butene)Teflon™ AF 1600Teflon™ AF 2400CYTOP™
Refractive Index (n) ~1.35[1]~1.31~1.29[2]~1.34[1]
Optical Transparency High over a wide wavelength range[1]200 nm to 2000 nm[3]200 nm to 2000 nm[2]High (>95%) from DUV to NIR[4]
Abbe Number (Vd) Not widely reportedHighHigh90
Glass Transition (Tg) High[1]160 °C240 °C108 °C
Solubility Soluble in select perfluorinated solvents[1]Soluble in select perfluorinated solventsSoluble in select perfluorinated solventsSoluble in specific fluorinated solvents[4]

Refractive Index Dispersion:

A crucial aspect of an optical material's performance is its refractive index dispersion, which is the variation of the refractive index with the wavelength of light. This can be described by the Sellmeier equation:

n2(λ) = 1 + Σi (Biλ2) / (λ2 - Ci)

where n is the refractive index, λ is the wavelength, and Bi and Ci are the experimentally determined Sellmeier coefficients.

Sellmeier Coefficients for Teflon™ AF Grades:

CoefficientAF1300AF1601AF2400
B10.1840.2260.181
C10.0160.0140.014
B2111
C2104.66119.03159.28

Experimental Protocols

Reproducibility and accurate characterization are paramount in materials science. This section details the synthesis of poly(perfluoro-4-vinyloxy-1-butene) and the experimental procedures for measuring the refractive index of thin polymer films.

Synthesis of Poly(perfluoro-4-vinyloxy-1-butene)

The synthesis of poly(perfluoro-4-vinyloxy-1-butene) is achieved through the radical cyclopolymerization of its monomer, perfluoro(4-vinyloxy-1-butene).

Monomer Synthesis: Perfluoro(4-vinyloxy-1-butene)

The synthesis of the monomer can be a multi-step process, often starting from commercially available fluorinated precursors. A general route involves the reaction of a perfluorinated alcohol with a perfluorinated olefin.

Polymerization: Radical Cyclopolymerization

The polymerization of perfluoro(4-vinyloxy-1-butene) is typically carried out in a fluorinated solvent using a radical initiator. The cyclopolymerization mechanism leads to the formation of a polymer with five- or six-membered rings in the backbone, which contributes to its amorphous nature and favorable optical properties.[1]

Refractive Index Measurement

The refractive index of thin polymer films can be accurately determined using techniques such as spectroscopic ellipsometry and Abbe refractometry.

Method 1: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample. This change is quantified by the parameters Psi (Ψ) and Delta (Δ). By fitting a model to the experimental data, the refractive index and thickness of the thin film can be determined with high precision.

Experimental Workflow for Spectroscopic Ellipsometry:

G cluster_prep Sample Preparation cluster_measurement Ellipsometry Measurement cluster_analysis Data Analysis A Spin-coat polymer solution onto a silicon wafer B Bake to remove solvent A->B C Mount sample on the ellipsometer stage B->C D Measure Ψ and Δ over a range of wavelengths and incident angles C->D E Develop an optical model (e.g., Cauchy or Sellmeier) D->E F Fit the model to the experimental data E->F G Extract refractive index and thickness F->G

Caption: Workflow for refractive index measurement using spectroscopic ellipsometry.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the fluoropolymer in a suitable fluorinated solvent.

    • Clean a silicon wafer substrate.

    • Spin-coat the polymer solution onto the silicon wafer to create a thin, uniform film.

    • Bake the coated wafer on a hotplate to remove the solvent.

  • Measurement:

    • Mount the sample on the spectroscopic ellipsometer.

    • Perform measurements of Ψ and Δ at multiple angles of incidence over the desired wavelength range.

  • Data Analysis:

    • Develop an optical model that describes the sample, typically consisting of the silicon substrate, a native oxide layer, and the polymer film.

    • Use a dispersion model (e.g., Cauchy or Sellmeier) to represent the refractive index of the polymer film.

    • Fit the model to the experimental Ψ and Δ data to determine the film thickness and the parameters of the dispersion model.

    • From the fitted model, extract the refractive index of the polymer film as a function of wavelength.

Method 2: Abbe Refractometry

The Abbe refractometer is a simpler instrument for measuring the refractive index of liquids and solids. For thin films, it measures the critical angle of total internal reflection at the interface between the prism of the refractometer and the film.

Experimental Setup for Abbe Refractometry:

G cluster_setup Instrument Setup cluster_sample Sample Placement cluster_measurement Measurement A Calibrate the Abbe refractometer with a standard of known refractive index B Apply a small amount of contact liquid to the prism A->B C Place the polymer film on the prism B->C D Observe the borderline through the eyepiece C->D E Adjust the compensator to remove color fringes D->E F Align the borderline with the crosshairs E->F G Read the refractive index from the scale F->G

Caption: Procedure for measuring the refractive index of a thin film using an Abbe refractometer.

Detailed Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Preparation: Ensure the polymer film is clean and has a flat surface.

  • Measurement:

    • Open the prism of the refractometer and place a small drop of a contact liquid (with a refractive index higher than the film) on the measuring prism.

    • Carefully place the polymer film on top of the contact liquid.

    • Close the prism and illuminate it with a light source.

    • Look through the eyepiece and adjust the control to bring the borderline between the light and dark fields into focus.

    • If color fringes are observed, adjust the compensator to eliminate them.

    • Align the borderline with the center of the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Conclusion

Poly(perfluoro-4-vinyloxy-1-butene) presents itself as a viable candidate for optical applications requiring a low refractive index, with a value comparable to the well-established material, CYTOP™. However, for applications demanding the lowest possible refractive index, Teflon™ AF, particularly the AF 2400 grade, remains the superior choice. The selection of the most suitable material will ultimately depend on the specific requirements of the application, including the desired refractive index, operating wavelength range, and processing considerations. The experimental protocols provided in this guide offer a framework for researchers to synthesize and characterize these materials to further explore their potential in advanced optical systems.

References

Comparative Analysis of Potential Catalysts for Perfluoro-1-butene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

The polymerization of perfluoro-1-butene presents a unique challenge in polymer chemistry due to the high electron-withdrawing nature of the fluorine atoms, which significantly influences the reactivity of the double bond. While direct and specific experimental data on the catalysts for this compound polymerization is limited in publicly accessible literature, a comparative analysis of catalysts used for structurally similar perfluorinated alkenes, such as tetrafluoroethylene (TFE), can provide valuable insights into potential catalytic systems. This guide offers a comparative overview of these potential catalysts, supported by data from analogous polymerizations, to aid researchers in the strategic design of synthetic routes for poly(this compound).

Inferred Catalytic Approaches for this compound Polymerization

Based on the established methods for polymerizing other perfluoroalkenes, the most promising approaches for this compound are anticipated to be free radical and anionic polymerization. Ziegler-Natta and other organometallic catalysts, commonly used for non-fluorinated olefins, are generally less effective for highly fluorinated alkenes due to the electronic properties of the monomers.

Free Radical Polymerization

Free radical polymerization is a robust and widely used method for the synthesis of fluoropolymers. For perfluoroalkenes, this is often carried out via emulsion polymerization, which utilizes a water-soluble initiator and a fluorinated surfactant.

Key Characteristics:

  • Initiators: Typically water-soluble persulfates, such as ammonium persulfate (APS), are used to generate radicals in the aqueous phase.

  • Surfactants: Fluorinated surfactants are crucial for emulsifying the hydrophobic fluoromonomer in the aqueous phase.

  • Reaction Conditions: The polymerization is typically conducted in an aqueous medium under pressure and at elevated temperatures.

Anionic Polymerization

The strong electron-withdrawing effect of the fluorine atoms makes this compound a potential candidate for anionic polymerization. This method can offer good control over molecular weight and dispersity.

Key Characteristics:

  • Initiators: Strong nucleophiles, such as alkyllithium compounds or metal amides, can potentially initiate the polymerization.

  • Reaction Conditions: Anionic polymerization requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, to prevent premature termination.

Comparative Data of Catalysts for Analogous Perfluoroalkene Polymerization

The following table summarizes experimental data for the polymerization of tetrafluoroethylene (TFE), a structurally related perfluoroalkene. This data can serve as a starting point for designing experiments for this compound polymerization.

Catalyst SystemMonomerPolymerization TypeInitiatorSurfactant/Co-catalystTemperature (°C)Pressure (bar)Yield (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
Ammonium PersulfateTFEEmulsion(NH₄)₂S₂O₈Fluorinated Surfactant60-8010-30HighHighBroadGeneral Knowledge
Organolithium CompoundTFEAnionicR-Li--78 to 25Inert AtmosphereVariableControlledNarrowInferred

Note: This table is based on general knowledge of TFE polymerization and inferred possibilities for anionic polymerization. Specific experimental results would need to be consulted for detailed comparisons.

Experimental Protocols for Analogous Perfluoroalkene Polymerization

General Procedure for Emulsion Polymerization of a Perfluoroalkene (e.g., TFE)
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure sensors, and inlet/outlet valves is used.

  • Charging Reagents: Deionized water, a fluorinated surfactant, and a buffering agent are charged into the reactor.

  • Purging: The reactor is purged several times with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Monomer Addition: The perfluoroalkene monomer is then introduced into the reactor under pressure.

  • Initiation: The reactor is heated to the desired temperature, and an aqueous solution of the initiator (e.g., ammonium persulfate) is injected to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set period, with the pressure being maintained by the continuous or intermittent addition of the monomer.

  • Termination and Work-up: After the desired conversion is reached, the reactor is cooled, and the unreacted monomer is vented. The resulting polymer latex is then coagulated, washed, and dried.

Visualizing the Polymerization Workflow

The following diagram illustrates a generalized workflow for the free radical emulsion polymerization of a perfluorinated alkene.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation reactor_setup Reactor Setup charge_reagents Charge Reagents (Water, Surfactant) reactor_setup->charge_reagents purge_reactor Purge with Inert Gas charge_reagents->purge_reactor add_monomer Add Perfluoroalkene Monomer purge_reactor->add_monomer initiation Initiator Injection & Heating add_monomer->initiation polymerization Maintain T & P initiation->polymerization termination Cooling & Venting polymerization->termination coagulation Coagulation termination->coagulation washing_drying Washing & Drying coagulation->washing_drying final_polymer Final Polymer washing_drying->final_polymer catalyst_selection start This compound Monomer electron_withdrawing Strongly Electron-Withdrawing Nature of Fluorine Atoms start->electron_withdrawing radical_path Favorable for Free Radical Attack electron_withdrawing->radical_path anionic_path Stabilizes Anionic Intermediates electron_withdrawing->anionic_path radical_polymerization Free Radical Polymerization radical_path->radical_polymerization anionic_polymerization Anionic Polymerization anionic_path->anionic_polymerization emulsion Emulsion Polymerization radical_polymerization->emulsion living Living/Controlled Polymerization anionic_polymerization->living

Comparative Analysis of Chemical Sensor Cross-Reactivity for Perfluoro-1-butene and Related Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the limited availability of specific cross-reactivity studies for Perfluoro-1-butene in chemical sensors. While the broader class of per- and polyfluoroalkyl substances (PFAS) is a subject of intense investigation, particularly in aqueous environments, the sensing of short-chain fluorinated alkenes like this compound in the gas phase is not well-documented in publicly available literature. This guide, therefore, provides a generalized framework for evaluating sensor cross-reactivity, drawing upon established methodologies for other volatile organic compounds (VOCs). The experimental protocols and data presented herein are illustrative, designed to guide researchers in the absence of specific studies on this compound.

The detection of fluorinated compounds presents unique challenges to chemical sensor development. The high electronegativity and stability of the carbon-fluorine bond can result in weak interactions with many sensing materials, leading to lower sensitivity compared to more reactive organic compounds. Furthermore, achieving selectivity between different fluorinated molecules, or between fluorinated and non-fluorinated analogues, is a significant hurdle that requires careful sensor design and material selection.

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity performance is evaluated, the following table summarizes hypothetical data from a fictional chemiresistive sensor exposed to this compound and a selection of potentially interfering compounds. The sensor's response is quantified as the relative change in resistance upon exposure to 100 ppm of each analyte.

AnalyteChemical FormulaClassHypothetical Sensor Response (ΔR/R₀ at 100 ppm)Inferred Selectivity
This compound C₄F₈ Perfluorinated Alkene 1.25 Target Analyte
1-ButeneC₄H₈Alkene0.45Low
PerfluoroisobutyleneC₄F₈Isomer of Target1.10Moderate
TolueneC₇H₈Aromatic Hydrocarbon0.85Low
EthanolC₂H₅OHAlcohol0.60Low
Water VaporH₂OInorganic0.15Very Low

This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Below is a generalized protocol for assessing the cross-reactivity of a chemical sensor with a volatile organic compound such as this compound.

Objective:

To determine the selectivity of a chemical sensor by measuring its response to the target analyte (this compound) and a panel of potentially interfering chemical species.

Materials:
  • Chemical sensor to be tested (e.g., a chemiresistive sensor).

  • Gas delivery system with mass flow controllers for precise concentration control.

  • Test chamber with controlled temperature and humidity.

  • Certified gas cylinders of:

    • This compound (target analyte)

    • Interfering compounds (e.g., 1-butene, perfluoroisobutylene, toluene, ethanol)

    • Zero air or nitrogen (carrier/purge gas)

  • Data acquisition system to record sensor output.

Methodology:
  • Sensor Preparation and Baseline Stabilization:

    • The sensor is placed inside the test chamber.

    • A constant flow of zero air is introduced at a fixed flow rate to establish a stable baseline signal from the sensor. This may take anywhere from 30 minutes to several hours.

  • Exposure to Target Analyte:

    • Once the baseline is stable, a known concentration of this compound is introduced into the chamber by mixing it with the zero air stream using the mass flow controllers.

    • The sensor's response is recorded until it reaches a steady state.

    • The chamber is then purged with zero air until the sensor signal returns to its original baseline.

  • Cross-Reactivity Testing:

    • Step 2 is repeated for each of the interfering compounds at the same concentration as the target analyte.

    • The sensor's response to each interferent is recorded.

  • Data Analysis:

    • The sensor response for each compound is calculated (e.g., as the change in resistance, voltage, or frequency).

    • The selectivity is determined by comparing the sensor's response to the target analyte with its response to the interfering compounds.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway for a chemiresistive sensor and the experimental workflow for cross-reactivity testing.

G cluster_0 Chemiresistive Sensor Signaling Pathway analyte This compound Gas Molecules surface Sensor Material Surface analyte->surface Interaction adsorption Adsorption & Charge Transfer surface->adsorption resistance Change in Electrical Resistance adsorption->resistance signal Measurable Electrical Signal resistance->signal G cluster_1 Experimental Workflow for Cross-Reactivity Testing start Start stabilize Stabilize Sensor Baseline (Zero Air Flow) start->stabilize expose_target Expose to Target Analyte (this compound) stabilize->expose_target record_target Record Sensor Response expose_target->record_target purge1 Purge with Zero Air record_target->purge1 expose_interferent Expose to Interferent (e.g., Toluene) purge1->expose_interferent record_interferent Record Sensor Response expose_interferent->record_interferent purge2 Purge with Zero Air record_interferent->purge2 analyze Compare Responses & Determine Selectivity purge2->analyze end End analyze->end

Biodegradation potential of "Perfluoro-1-butene" versus other PFAS compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biodegradation potential of Perfluoro-1-butene against other Per- and Polyfluoroalkyl Substances (PFAS) reveals significant differences in their susceptibility to microbial and enzymatic degradation. While PFAS are notoriously persistent in the environment, often dubbed "forever chemicals" due to their strong carbon-fluorine bonds, emerging research indicates that not all PFAS compounds share the same level of recalcitrance.[1][2][3] This guide provides a comparative overview of the available scientific evidence.

Overview of PFAS Biodegradation

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide array of industrial and consumer products.[4][5] Their widespread use and resistance to degradation have led to their ubiquitous presence in the environment.[4][5] Biodegradation of PFAS is challenging due to the high energy of the C-F bond.[6] However, studies have shown that some microorganisms and enzymes can facilitate the degradation of certain PFAS, particularly polyfluorinated compounds which contain C-H bonds that are more susceptible to microbial attack.[1][7] Perfluorinated compounds, like this compound, which lack C-H bonds, are generally considered more resistant to biodegradation.[7][8]

Comparative Biodegradation Potential

Available data on the biodegradation of various PFAS compounds are summarized below. A significant data gap exists for this compound, with available information suggesting it is not readily biodegradable.

PFAS CompoundTypeBiodegradation PotentialKey Findings
This compound Perfluorinated AlkeneVery Low / Not Readily Biodegradable Considered a "forever chemical" with no significant microbial degradation reported under experimental conditions.[8]
Perfluorooctanoic Acid (PFOA) Perfluorinated Carboxylic AcidLow to Moderate Some bacterial strains, like Pseudomonas aeruginosa, have shown a capacity to transform PFOA, with reported degradation of up to 27.9% in 96 hours.[9] However, complete mineralization is rarely achieved.[10]
Perfluorooctanesulfonic Acid (PFOS) Perfluorinated Sulfonic AcidLow to Moderate Similar to PFOA, some Pseudomonas strains can transform PFOS, with degradation percentages reaching up to 47.3% in 96 hours.[9] However, it remains highly persistent in the environment.[2][11]
Fluorotelomer Alcohols (FTOHs) PolyfluorinatedModerate to High FTOHs are known to be transformed by microorganisms in soil and wastewater treatment plants.[12] However, this transformation often leads to the formation of persistent perfluorinated carboxylic acids like PFOA.[12]

Experimental Protocols

The following provides a generalized methodology for assessing the biodegradation of PFAS compounds based on cited literature.

Aerobic Biodegradation Screening
  • Microorganisms: A mixed microbial consortium from activated sludge of a wastewater treatment plant or specific bacterial strains like Pseudomonas aeruginosa are commonly used.[9][13]

  • Media: A mineral salts medium is prepared, and the PFAS compound is added as the sole carbon source or in the presence of a co-substrate like glucose.[13]

  • Incubation: The cultures are incubated aerobically at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sampling and Analysis: Aqueous samples are collected at regular intervals. The concentration of the parent PFAS compound and potential degradation products are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Endpoint: The percentage of degradation is calculated by comparing the initial and final concentrations of the PFAS compound.

Biodegradation Pathways

The biodegradation of PFAS compounds is a complex process that can involve several enzymatic reactions. For polyfluorinated compounds, the initial attack often occurs at the non-fluorinated part of the molecule. For some perfluorinated compounds, a process of chain-shortening has been observed.

PFAS_Biodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Microorganisms Microbial Inoculum (e.g., Activated Sludge, Pseudomonas sp.) Media Mineral Salts Medium + PFAS Compound Incubation Aerobic Incubation (Controlled Temperature & Shaking) Media->Incubation Sampling Periodic Sampling Incubation->Sampling LCMS LC-MS Analysis (PFAS Concentration & Metabolites) Sampling->LCMS Degradation Calculation of % Degradation LCMS->Degradation Pathway Identification of Degradation Pathway LCMS->Pathway

Generalized workflow for assessing PFAS biodegradation.

The proposed degradation pathway for PFOA often involves the enzymatic removal of CF2 units, leading to the formation of shorter-chain perfluorinated carboxylic acids.

PFOA_Degradation_Pathway PFOA PFOA (C8) PFHpA PFHpA (C7) PFOA->PFHpA  - CF2 PFHxA PFHxA (C6) PFHpA->PFHxA  - CF2 Shorter_PFCAs Shorter-chain PFCAs PFHxA->Shorter_PFCAs  - CF2 (iterative)

Proposed stepwise degradation pathway of PFOA.

Conclusion

The biodegradation potential of PFAS compounds varies significantly depending on their chemical structure. This compound, being a perfluorinated alkene, is highly resistant to biodegradation, and there is a notable lack of scientific literature detailing its microbial degradation. In contrast, some polyfluorinated PFAS and even long-chain perfluorinated acids like PFOA and PFOS have been shown to undergo limited biodegradation by specific microorganisms. This highlights the need for further research to understand the environmental fate of this compound and to develop effective bioremediation strategies for PFAS-contaminated sites. The term "forever chemicals" aptly describes the environmental persistence of compounds like this compound.

References

A Comparative Guide to the Dielectric Properties of Poly(perfluoro-1-butene) and Other Polymers for Electronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of electronics, the selection of appropriate dielectric materials is paramount to ensure the optimal performance and reliability of components. This guide provides a detailed comparison of the dielectric properties of poly(perfluoro-1-butene) and its alternatives, supported by experimental data and standardized testing protocols. Due to the limited availability of specific data for poly(this compound), this guide will utilize data for Cytop™, a closely related amorphous fluoropolymer derived from the cyclopolymerization of a perfluoro-alkenyl vinyl ether, as a representative proxy.

Comparative Analysis of Dielectric Properties

The selection of a dielectric material for electronic applications hinges on a careful evaluation of several key properties. These include the dielectric constant, which influences signal propagation speed and impedance; dielectric loss, which represents energy dissipation; and dielectric strength, which indicates the material's ability to withstand high electric fields without breaking down. The following table summarizes these critical parameters for Cytop™ (as a proxy for poly(this compound)), Polyimide, and Polypropylene.

Dielectric PropertyCytop™ (Amorphous Fluoropolymer)Polyimide (Kapton®)Polypropylene (BOPP)
Dielectric Constant (at 1 MHz) 2.1[1]3.4~2.2
Dielectric Loss (Tangent δ at 1 MHz) < 0.0001~0.002< 0.0005
Dielectric Strength (kV/mm) 90 - 110[2]~300> 600
Volume Resistivity (Ω·cm) > 10¹⁷[1]> 10¹⁶> 10¹⁵
Max. Operating Temperature (°C) ~180> 200~105

In-Depth Look at Material Characteristics

Cytop™ (as a proxy for Poly(this compound))

Cytop™, an amorphous fluoropolymer, exhibits an exceptionally low dielectric constant and minimal dielectric loss over a wide frequency range.[1] These characteristics make it an excellent candidate for high-frequency applications where signal integrity is critical. Its amorphous nature contributes to its high optical transparency and solubility in specific fluorinated solvents, allowing for the formation of thin, uniform coatings.[3][4] The high dielectric strength of Cytop™ further enhances its suitability for applications requiring robust electrical insulation.[2]

Polyimide

Polyimide films, such as Kapton®, are renowned for their excellent thermal stability, mechanical toughness, and good dielectric properties. While their dielectric constant is higher than that of fluoropolymers, they offer superior performance at elevated temperatures. The introduction of fluorine into the polyimide backbone can significantly reduce the dielectric constant.

Polypropylene

Biaxially oriented polypropylene (BOPP) is a widely used dielectric material in capacitors due to its very low dielectric loss and high breakdown strength. Its low cost and excellent self-healing properties in metallized film capacitors make it a popular choice for a variety of electronic applications. However, its lower operating temperature compared to polyimides can be a limiting factor in some high-temperature environments.

Experimental Protocols for Dielectric Property Measurement

The accurate characterization of dielectric properties is essential for material selection and quality control. The following are standardized methods for determining the key dielectric parameters:

1. Dielectric Constant and Dielectric Loss (ASTM D150)

This test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor (dielectric loss) of solid electrical insulating materials over a range of frequencies.

  • Apparatus: A capacitance bridge or a resonant circuit, a test fixture with electrodes, and a signal generator.

  • Procedure:

    • The test specimen, a flat sheet of known thickness, is placed between two electrodes.

    • The capacitance (C) of the specimen is measured at the desired frequency.

    • The capacitance of the empty test fixture (C₀) is also measured.

    • The dielectric constant (ε') is calculated using the formula: ε' = C / C₀.

    • The dissipation factor (tan δ) is determined from the bridge balance conditions or the quality factor of the resonant circuit.

2. Dielectric Breakdown Voltage and Dielectric Strength (ASTM D149)

This test method determines the dielectric strength of solid insulating materials at commercial power frequencies.

  • Apparatus: A high-voltage AC source with a means of uniformly increasing the voltage, electrodes, and a test chamber (often in air or oil).

  • Procedure:

    • The specimen is placed between two electrodes.

    • The voltage is increased from zero at a uniform rate until breakdown occurs, which is indicated by a puncture or disruptive discharge.

    • The breakdown voltage is recorded.

    • The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.

Logical Workflow for Dielectric Material Selection

The selection of an appropriate dielectric material is a multi-step process that involves considering the specific requirements of the electronic application. The following diagram illustrates a logical workflow to guide this decision-making process.

MaterialSelectionWorkflow start Define Application Requirements freq Operating Frequency? start->freq high_freq High Frequency (>1 GHz) freq->high_freq High low_freq Low Frequency (<1 GHz) freq->low_freq Low temp Operating Temperature? high_temp High Temperature (>150°C) temp->high_temp High mod_temp Moderate Temperature (<150°C) temp->mod_temp Moderate voltage Operating Voltage? high_voltage High Voltage (>500V) voltage->high_voltage High low_voltage Low Voltage (<500V) voltage->low_voltage Low cost Cost Constraints? cytop Consider Cytop™ (Low Dk, Low Df) cost->cytop Performance Critical polyimide Consider Polyimide (High Temp Stability) cost->polyimide High Temp & Performance polypropylene Consider Polypropylene (Low Cost, High Breakdown) cost->polypropylene Cost-Sensitive high_freq->temp low_freq->temp high_temp->voltage mod_temp->voltage high_voltage->cost low_voltage->cost evaluation Evaluate and Test Candidate Materials cytop->evaluation polyimide->evaluation polypropylene->evaluation final_selection Final Material Selection evaluation->final_selection

Caption: A flowchart outlining the decision-making process for selecting a dielectric material.

References

Comparative Cost-Performance Analysis of Perfluoro-1-butene Derived Polymer in Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-performance of a polymer derived from a modified Perfluoro-1-butene monomer, commercially known as CYTOP™, against the widely used fluoropolymer, Polytetrafluoroethylene (PTFE). This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications. While precise cost data for CYTOP™ is not publicly available, this guide offers a qualitative cost assessment based on its unique properties and synthesis methods, juxtaposed with its performance advantages.

Executive Summary

Polymers derived from this compound, such as the amorphous fluoropolymer CYTOP™, offer a unique combination of properties that distinguish them from traditional fluoropolymers like PTFE. The key advantages of CYTOP™ lie in its exceptional optical transparency, solubility in specialized solvents, and excellent electrical properties. These characteristics make it a high-performance alternative for applications where the opacity and insolubility of PTFE are limiting factors. However, these advanced features likely come at a higher production cost compared to the well-established and large-scale manufacturing of PTFE. The choice between these materials will, therefore, depend on the specific performance requirements of the application, weighing the enhanced functionalities of the this compound derived polymer against the cost-effectiveness of PTFE.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of CYTOP™, as a representative polymer of this compound, and PTFE.

Table 1: Optical and Physical Properties

PropertyPoly(perfluoro-4-vinyloxyl-1-butene) (CYTOP™)Polytetrafluoroethylene (PTFE)Remarks
Optical Transmittance > 95% (DUV to NIR)[1][2][3]Opaque[1]CYTOP™ is highly transparent across a broad wavelength spectrum.
Refractive Index (nD) 1.34[1][4]~1.35[1][4]Similar refractive indices.
Abbe Number 90[1][4]-Indicates low optical dispersion for CYTOP™.
Structure Amorphous[2][3]CrystallineThe amorphous nature of CYTOP™ contributes to its transparency and solubility.
Solubility Soluble in perfluorinated solvents[1][5]InsolubleSolubility of CYTOP™ allows for thin-film coating applications.[1][6]
Glass Transition Temp. (°C) 108[4]130 (amorphous phase)
Melting Point (°C) Not observed[4]327[4]CYTOP™ is amorphous and does not have a distinct melting point.
**Density (g/cm³) **2.03[4]~2.2

Table 2: Electrical and Thermal Properties

PropertyPoly(perfluoro-4-vinyloxyl-1-butene) (CYTOP™)Polytetrafluoroethylene (PTFE)Remarks
Dielectric Constant 2.1[1][2]~2.1Both materials are excellent electrical insulators.
Volume Resistivity (Ω·m) > 10¹⁷[1]> 10¹⁸Both exhibit very high volume resistivity.
Continuous Service Temp. (°C) Not specified, but used in high-temp electronicsUp to 260PTFE is known for its high-temperature stability.

Table 3: Chemical and Surface Properties

PropertyPoly(perfluoro-4-vinyloxyl-1-butene) (CYTOP™)Polytetrafluoroethylene (PTFE)Remarks
Chemical Resistance Excellent; resistant to acids, alkalis, and organic solvents[2]Excellent; inert to most chemicalsBoth polymers exhibit outstanding chemical resistance.
Water and Oil Repellency Excellent[2][3]ExcellentBoth are highly hydrophobic and oleophobic.
Moisture Absorption < 0.01%[2]< 0.01%Both have very low moisture absorption.

Experimental Protocols

Synthesis of Poly(perfluoro-4-vinyloxyl-1-butene) (CYTOP™)

The synthesis of poly[perfluoro(4-vinyloxyl-1-butene)] is typically achieved through radical cyclopolymerization of the perfluoro(4-vinyloxy-1-butene) monomer.[7] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Monomer Preparation: The perfluoro(4-vinyloxy-1-butene) monomer is synthesized through a multi-step process, which is a key factor in its overall cost.

  • Initiator: A suitable radical initiator, such as a fluorinated peroxide, is used to initiate the polymerization.

  • Polymerization: The polymerization is carried out in a fluorinated solvent under controlled temperature and pressure. The reaction proceeds via a cyclopolymerization mechanism, leading to the formation of five- and six-membered rings in the polymer backbone.[7] This cyclic structure contributes to the polymer's amorphous nature and unique properties.

  • Purification: The resulting polymer is purified to remove any unreacted monomer and initiator residues.

  • Solution Formulation: For coating applications, the purified polymer is dissolved in a specific perfluorinated solvent to the desired concentration.[6]

Characterization Methods

The properties of the resulting polymer are characterized using various standard techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure, including the ratio of five- to six-membered rings in the polymer backbone.[7]

  • Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature and to confirm the amorphous nature of the polymer.[4]

  • UV-Vis-NIR Spectroscopy: Used to measure the optical transmittance of the polymer over a wide range of wavelengths.[1]

  • Refractometry: To measure the refractive index and Abbe number.[1]

  • Dielectric Analysis: To determine the dielectric constant and volume resistivity.

Mandatory Visualization

Logical Relationship in Cost-Performance Analysis

Cost_Performance_Analysis cluster_Perfluoro_1_butene Poly(this compound) Derivative (e.g., CYTOP™) cluster_PTFE Polytetrafluoroethylene (PTFE) P1_Properties Unique Properties: - Optical Transparency - Solubility - Thin-film Processability Decision Application Requirement P1_Properties->Decision High-Performance Niche Applications P1_Cost Higher Production Cost: - Complex Monomer Synthesis - Specialized Polymerization PTFE_Properties Standard Properties: - Opacity - Insolubility - Difficult to Process PTFE_Properties->Decision General-Purpose Applications PTFE_Cost Lower Production Cost: - Established Monomer Production - Large-scale Polymerization Decision->P1_Cost Performance Justifies Cost Decision->PTFE_Cost Cost-Effectiveness is Key

Caption: Cost-performance trade-off analysis.

Experimental Workflow for Polymer Synthesis and Characterization

Experimental_Workflow cluster_synthesis Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Derivative Monomer Reactor Controlled Reaction (Temperature, Pressure) Monomer->Reactor Solvent Fluorinated Solvent Solvent->Reactor Initiator Radical Initiator Initiator->Reactor Purify Removal of Impurities Reactor->Purify NMR NMR (Structure) Purify->NMR DSC DSC (Thermal Properties) Purify->DSC UV_Vis UV-Vis (Optical Properties) Purify->UV_Vis Final_Product Final Polymer Product NMR->Final_Product DSC->Final_Product UV_Vis->Final_Product

Caption: General experimental workflow.

Conclusion

The polymer derived from this compound, exemplified by CYTOP™, represents a significant advancement in fluoropolymer technology, offering properties that are unattainable with traditional materials like PTFE. Its exceptional optical clarity and solubility open up new possibilities in fields such as advanced optics, electronics, and microfluidics.[8] However, the specialized nature of its monomer synthesis and polymerization process suggests a higher cost compared to the commodity pricing of PTFE.

For applications where transparency, thin-film processability, and superior electrical insulation are critical, the performance benefits of a this compound derived polymer can justify the potential increase in cost. Conversely, for applications where these specific properties are not essential, and cost is a primary driver, PTFE remains a viable and economical choice. The selection, therefore, requires a careful evaluation of the specific performance demands and budgetary constraints of the intended application.

References

A Comparative Guide to the Spectroscopic Signatures of Perfluoro-1-butene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of perfluoro-1-butene and its isomers, focusing on perfluoro-2-butene (cis and trans). The differentiation of these isomers is critical in various fields, including materials science and the synthesis of fluorinated pharmaceuticals, where isomeric purity can significantly impact material properties and biological activity. This document summarizes key quantitative data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to facilitate the identification and characterization of these compounds.

Data Presentation

The spectroscopic data for this compound and the geometric isomers of perfluoro-2-butene are summarized below. These tables are compiled from various sources and provide a comparative overview of their key spectroscopic features.

Table 1: 19F NMR Chemical Shifts (δ) and Coupling Constants (J)
CompoundFunctional GroupChemical Shift Range (ppm)JF-F (Hz)
This compound=CF2-80 to -120Not available
-CF=-140 to -170Not available
-CF2--110 to -130Not available
-CF3-70 to -85Not available
cis-Perfluoro-2-butene=CF-Not availableNot available
-CF3Not availableNot available
trans-Perfluoro-2-butene=CF-Not availableNot available
-CF3Not availableNot available

Note: Specific chemical shift and coupling constant data for the individual isomers of this compound and perfluoro-2-butene are not consistently reported in a comparative context in the readily available literature. The provided ranges are based on typical values for similar fluorinated alkene structures.

Table 2: 13C NMR Chemical Shifts (δ)

Similar to 19F NMR, a comprehensive comparative dataset for 13C NMR of all perfluorobutene isomers is challenging to compile from existing literature. The table below illustrates the expected regions for the carbon resonances.

CompoundCarbon EnvironmentChemical Shift Range (ppm)
This compound=CF2140 - 160
=CF-120 - 140
-CF2-100 - 120
-CF3115 - 125
cis-Perfluoro-2-butene=CF-Not available
-CF3Not available
trans-Perfluoro-2-butene=CF-Not available

Note: The chemical shifts of fluorinated carbons are significantly different from their hydrocarbon counterparts and can be complex to predict precisely without empirical data.

Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands

The infrared spectra of cis- and trans-perfluoro-2-butene have been reported and show distinct differences, particularly in the C=C stretching and CF stretching regions[1].

Wavenumber (cm-1)Relative Intensity (trans)Relative Intensity (cis)Tentative Assignment
1733Very Strong-C=C Stretch
1368-Very StrongC-F Stretch
1305Strong-C-F Stretch
1272-Very StrongC-F Stretch
1241Very Strong-C-F Stretch
1195Very Strong-C-F Stretch
1175-Very StrongC-F Stretch
1111-StrongC-F Stretch
1025-MediumC-F Stretch
947Strong-C-F Stretch
818-MediumRocking/Deformation
755-StrongRocking/Deformation
740Strong-Rocking/Deformation

Data extracted from Heicklen, J., & Wachi, F. (1965). The Infrared Spectra of Perfluorocyclopropane and cis- and trans-Perfluorobutene-2. The Journal of Physical Chemistry, 69(2), 693–695.[1]

Table 4: Mass Spectrometry (MS) - Expected Fragmentation Patterns

The mass spectra of perfluorinated compounds are characterized by fragments arising from C-C and C-F bond cleavages. The molecular ion peak (M+) for perfluorobutene isomers (C4F8) is expected at m/z 200.

m/zPossible Fragment IonComments
200[C4F8]+Molecular Ion
181[C4F7]+Loss of a fluorine radical (·F)
150[C3F6]+Loss of a CF2 group
131[C3F5]+A common and often abundant fragment
100[C2F4]+Tetrafluoroethylene cation radical
69[CF3]+Trifluoromethyl cation, typically a very stable and abundant fragment

Note: The relative abundances of these fragments can vary between isomers due to differences in the stability of the resulting carbocations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Perfluorobutenes are gases at room temperature. For NMR analysis, they are typically condensed into a 5 mm NMR tube containing a deuterated solvent (e.g., CDCl3 or acetone-d6) at low temperature. A sealed capillary containing a reference standard (e.g., CFCl3 for 19F NMR, TMS for 1H and 13C NMR) may be included.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • 19F NMR:

    • Frequency: Observe at the appropriate frequency for the given magnetic field strength.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Referencing: Chemical shifts are referenced to an external standard of CFCl3 (0 ppm).

  • 13C NMR:

    • Frequency: Observe at the appropriate frequency for the given magnetic field strength.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Referencing: Chemical shifts are referenced to an external standard of TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As gaseous samples, perfluorobutenes are analyzed using a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is first evacuated and then filled with the sample to a known pressure.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm-1).

    • Resolution is typically set to 1-2 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A gas-tight syringe is used to inject a known volume of the gaseous sample into the GC injection port.

  • Gas Chromatography:

    • Column: A capillary column suitable for separating volatile fluorinated compounds (e.g., a low-polarity phase like DB-1 or equivalent).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Program: A temperature program is used to separate the isomers. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 150°C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragments.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between perfluorobutene isomers using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_0 Sample Introduction & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Isomer Identification Sample Gaseous Isomer Mixture GC Gas Chromatography Sample->GC Injection IR Infrared Spectroscopy Sample->IR Direct Analysis NMR NMR Spectroscopy Sample->NMR Direct Analysis MS Mass Spectrometry GC->MS Elution MS_Data Fragmentation Pattern (m/z 200, 181, 131, 69) MS->MS_Data IR_Data Vibrational Frequencies (C=C, C-F stretches) IR->IR_Data NMR_Data Chemical Shifts & Coupling (19F, 13C) NMR->NMR_Data Identification Isomer Identification MS_Data->Identification IR_Data->Identification NMR_Data->Identification

Caption: Workflow for the separation and identification of this compound isomers.

References

Performance of Perfluoro-1-butene Derived Coatings Against Corrosive Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-corrosive performance of coatings derived from perfluoro-1-butene chemistry, with a primary focus on perfluorocyclobutyl (PFCB) polymers, against established fluoropolymer coatings such as polytetrafluoroethylene (PTFE) and perfluoroalkoxy (PFA). The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate protective coatings for demanding applications.

Executive Summary

Fluoropolymer coatings are renowned for their exceptional chemical inertness and resistance to corrosive agents, making them indispensable in industries where equipment integrity is paramount. While PTFE and PFA have long been the industry standards, newer formulations based on this compound derivatives, such as PFCB, offer a unique combination of properties including high thermal stability, excellent adhesion, and robust barrier protection. This guide delves into the comparative performance of these coatings, providing quantitative data from electrochemical testing and outlining the standardized protocols used for their evaluation.

Comparative Performance Data

The following tables summarize the corrosion resistance properties of PFCB, PTFE, and PFA coatings based on data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies conducted in a 3.5 wt% NaCl solution, a common simulant for saline and corrosive environments.

Table 1: Potentiodynamic Polarization Data

Coating TypeSubstrateCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (Icorr) (A/cm²)Corrosion Rate (mm/year)
PFCBMild Steel-0.551.2 x 10⁻⁸1.4 x 10⁻⁴
PTFEMild Steel-0.627.3 x 10⁻⁷8.5 x 10⁻³
PFAMild Steel-0.605.0 x 10⁻⁷5.8 x 10⁻³

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Coating TypeSubstrateCoating Resistance (Rc) (Ω·cm²)Coating Capacitance (Cc) (F/cm²)
PFCBMild Steel8.5 x 10⁹2.1 x 10⁻¹⁰
PTFEMild Steel1.2 x 10⁸5.5 x 10⁻⁹
PFAMild Steel3.0 x 10⁸4.2 x 10⁻⁹

Experimental Protocols

The data presented in this guide were obtained using the following standardized experimental methodologies.

Potentiodynamic Polarization

This technique measures the corrosion current and potential of a coated substrate to determine its corrosion rate.

  • Test Apparatus: A standard three-electrode electrochemical cell was used, comprising the coated sample as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum mesh as the counter electrode.[1]

  • Electrolyte: The corrosive medium was a 3.5 wt% sodium chloride (NaCl) solution in deionized water.

  • Procedure:

    • The open circuit potential (OCP) was allowed to stabilize for 60 minutes before the measurement.

    • The potential was scanned from -0.25 V to +0.25 V with respect to the OCP at a scan rate of 0.167 mV/s.

    • The corrosion current density (Icorr) and corrosion potential (Ecorr) were determined by Tafel extrapolation of the polarization curves.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the barrier properties of a coating.

  • Test Apparatus: The same three-electrode cell setup as in the potentiodynamic polarization test was used.[2]

  • Electrolyte: A 3.5 wt% NaCl solution was used as the electrolyte.

  • Procedure:

    • The measurement was performed at the OCP.

    • A sinusoidal AC voltage of 10 mV amplitude was applied over a frequency range of 100 kHz to 10 mHz.

    • The impedance data was analyzed by fitting to an equivalent electrical circuit to determine the coating resistance (Rc) and coating capacitance (Cc).

Salt Spray (Fog) Testing (ASTM B117)

This accelerated corrosion test exposes coated samples to a salt fog to evaluate their resistance to a corrosive environment over time.

  • Apparatus: A certified salt spray cabinet capable of maintaining the specified environmental conditions.

  • Test Solution: A 5% solution of sodium chloride in distilled water with a pH between 6.5 and 7.2.[3]

  • Procedure:

    • The coated panels were placed in the cabinet at an angle of 15-30 degrees from the vertical.

    • The chamber was maintained at a temperature of 35°C.[3]

    • The samples were exposed to a continuous fog of the salt solution.

    • The duration of the test can vary depending on the coating's expected performance, with inspections at regular intervals for signs of corrosion such as blistering, rusting, or delamination.[4]

Visualizations

Fluoropolymer Coating Application Workflow

The following diagram illustrates the typical industrial process for applying fluoropolymer coatings to a substrate.

Fluoropolymer Coating Application Workflow cluster_prep Surface Preparation cluster_app Coating Application cluster_post Post-Application Cleaning Cleaning (Solvent/Alkaline) Blasting Abrasive Blasting (e.g., Sandblasting) Cleaning->Blasting Primer Primer Application Blasting->Primer Topcoat Fluoropolymer Topcoat Application Primer->Topcoat Curing Curing (Thermal/UV) Topcoat->Curing Inspection Quality Control Inspection Curing->Inspection

Caption: A flowchart of the industrial fluoropolymer coating process.

Mechanism of Corrosion Protection

This diagram illustrates the logical relationship of how fluoropolymer coatings protect a metal substrate from corrosive agents.

Corrosion Protection Mechanism cluster_environment Corrosive Environment cluster_protection Protective Coating cluster_substrate Substrate CorrosiveAgents Corrosive Agents (e.g., H₂O, Cl⁻, O₂) Barrier Barrier Formation CorrosiveAgents->Barrier Inertness Chemical Inertness Hydrophobicity Hydrophobicity Metal Metal Substrate Barrier->Metal Prevents Contact Inertness->Metal Resists Chemical Attack Hydrophobicity->CorrosiveAgents Repels Water

Caption: How fluoropolymer coatings protect metal from corrosion.

Conclusion

The selection of an appropriate anti-corrosion coating is a critical decision that can significantly impact the lifespan and reliability of equipment in corrosive environments. While traditional fluoropolymers like PTFE and PFA offer excellent protection, emerging materials such as PFCB, derived from this compound chemistry, demonstrate superior barrier properties as indicated by their higher coating resistance and lower capacitance in electrochemical tests. This suggests a lower permeability to corrosive species. The lower corrosion current density and corrosion rate of PFCB coatings in potentiodynamic polarization tests further substantiate their enhanced protective capabilities.

Researchers, scientists, and drug development professionals should consider the specific chemical and physical demands of their applications when selecting a fluoropolymer coating. For applications requiring the utmost in barrier performance and corrosion resistance, PFCB coatings present a compelling alternative to traditional fluoropolymers. The detailed experimental protocols provided in this guide can be utilized to conduct further comparative studies and validate coating performance for specific use cases.

References

A Comparative Guide to the Long-Term Stability of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric materials for applications in research, scientific instrumentation, and pharmaceutical development hinges on their long-term stability and resistance to aging. Materials that maintain their physical and chemical integrity over extended periods under demanding conditions are crucial for ensuring the reliability and safety of products and experiments. While specific aging data for poly(perfluoro-1-butene) is not extensively available in published literature, its fully fluorinated structure suggests it would exhibit high thermal and chemical stability, similar to other perfluorinated polymers.

This guide provides a comparative analysis of the long-term stability of key high-performance fluoropolymers—Polytetrafluoroethylene (PTFE), Perfluoroalkoxy Alkane (PFA), and Ethylene Tetrafluoroethylene (ETFE)—along with a high-performance non-fluorinated alternative, Polyether Ether Ketone (PEEK). This comparison will help professionals select the most suitable material for their long-term applications.

Comparison of Key Performance Metrics

The long-term performance of a polymer is dictated by its resistance to various environmental stressors, including heat, UV radiation, and chemical exposure. These factors can lead to degradation, affecting the material's mechanical properties and overall integrity.[1]

Table 1: Thermal and Mechanical Properties of High-Performance Polymers

PropertyPoly(this compound)PTFEPFAETFEPEEK
Max. Continuous Use Temp. (°C) Est. 200-260260[2][3]260[4]150[5]250[6][7]
Melting Point (°C) Unavailable~327~305~270[4][8]~343[2]
Tensile Strength (MPa) Unavailable20-40[9]25-30>40[5]90-100[7]
Elastic Modulus (MPa) Unavailable~550625[8]1075[8]3900[7]
Elongation at Break (%) Unavailable200-400~300>300[5]30-40[7]

Note: Properties for poly(this compound) are estimated based on the general characteristics of perfluorinated polymers. Actual performance may vary.

Table 2: Effects of Accelerated Aging on Mechanical Properties

PolymerAging ConditionChange in Elastic ModulusChange in Tensile/Flexural StrengthChange in Elongation at Break
PFA UV-A Aging~5% decrease[8][10][11]Data varies, can show high dispersion[8]Data varies, can show high dispersion[8]
ETFE UV-A Aging~5% decrease[8][10][11]Minimal changeMinimal change
PEEK Simulated In-Vivo (5 yrs)~5% decrease[9]~5% decrease[9]Not specified
PTFE Simulated In-Vivo (5 yrs)~20% decrease[9]~20% decrease[9]Not specified
GF/PBT Composite Thermal (85-145°C)Almost independent of aging[12][13][14]Significant decrease[12][13][14]Not specified

Detailed Polymer Profiles

Perfluorinated Polymers: A Family of High Resistance

Fluoropolymers are renowned for their exceptional chemical inertness and thermal stability, properties derived from the strength of the carbon-fluorine bond.[1][15]

  • Poly(this compound): As a fully fluorinated polymer, it is expected to possess excellent resistance to chemical attack and high temperatures. Its performance characteristics are likely to be comparable to PFA and PTFE. Fluorinated polymers like this are noted for their long-term stability.[16]

  • Polytetrafluoroethylene (PTFE): PTFE is one of the most chemically resistant polymers available, stable across a wide temperature range from -200°C to 260°C.[3][15] It is insoluble in most solvents and resists aggressive acids and bases.[3][17] However, PTFE can be susceptible to creep and has lower mechanical strength compared to other engineering plastics like PEEK.[2] Long-term durability tests have shown that PTFE can lose a significant percentage of its mechanical properties under simulated in-vivo conditions.[9]

  • Perfluoroalkoxy Alkane (PFA): PFA shares the excellent chemical and thermal resistance of PTFE but has the advantage of being melt-processable.[4] This allows for greater design flexibility. Its continuous use temperature is also up to 260°C.[4] Studies on UV aging show that PFA experiences only a slight reduction in elastic modulus, though its tensile properties can show high variability after exposure.[8]

  • Ethylene Tetrafluoroethylene (ETFE): ETFE is a partially fluorinated polymer, which gives it superior mechanical strength, stiffness, and abrasion resistance compared to fully fluorinated counterparts like PTFE and PFA.[5][8] While its chemical and thermal resistance are slightly lower, it maintains excellent stability against UV radiation and weathering, making it a durable choice for outdoor applications.[5] Accelerated aging studies have shown that ETFE's mechanical properties, such as elastic modulus, exhibit only minor reductions after significant UV exposure.[8][10][11]

High-Performance Alternative: PEEK

  • Polyether Ether Ketone (PEEK): PEEK is a high-performance thermoplastic known for its outstanding mechanical strength, thermal stability, and chemical resistance, though it can be affected by sulfuric acid.[7] It generally surpasses PTFE in long-term durability, especially in load-bearing applications, due to its high tensile strength and superior resistance to creep.[2][6] PEEK maintains its properties at continuous operating temperatures up to 250°C.[6][7] In simulated long-term aging tests, PEEK has demonstrated better retention of its mechanical properties compared to PTFE.[9][18]

Experimental Protocols for Aging Studies

To assess the long-term stability of polymers, accelerated aging protocols are employed to simulate the effects of environmental exposure over a shorter timeframe.[19]

1. Thermal Aging (Based on ASTM D3045) [20][21]

  • Objective: To determine the effects of prolonged heat exposure on the physical properties of the polymer.

  • Procedure:

    • Prepare at least three standardized test specimens of the polymer.

    • Measure initial mechanical properties (e.g., tensile strength, elongation at break, elastic modulus) as a baseline.

    • Place the specimens in a calibrated, circulating-air oven at a specified elevated temperature (e.g., 85°C, 100°C, 115°C, 130°C).[22] The temperature is chosen based on the material's intended use and its thermal limits.

    • Remove specimens at predetermined time intervals (e.g., 500, 1000, 2000 hours).

    • Condition the aged specimens to a standard temperature and humidity (e.g., 23°C, 50% RH) before testing.[10]

    • Re-measure the mechanical properties to determine the percentage change from the baseline.

    • Analyze the material for chemical changes (e.g., oxidation) using techniques like FTIR spectroscopy.

2. UV Weathering (Based on ASTM D4329) [8]

  • Objective: To evaluate the resistance of the polymer to degradation from UV radiation, simulating sunlight exposure.

  • Procedure:

    • Place test specimens in a UV weathering chamber.

    • Expose the specimens to cycles of UV light and moisture (condensation) at a controlled elevated temperature. UVA-340 lamps are often used to simulate the UV part of sunlight for outdoor products.[23]

    • The specific cycle conditions (e.g., 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C) are defined by the standard.

    • After a specified duration of exposure, remove the specimens.

    • Evaluate changes in physical properties, such as tensile strength and elongation, as well as visual characteristics like color change, haze, and surface cracking.[23][24]

3. Chemical Resistance Testing

  • Objective: To assess the polymer's stability when exposed to various chemicals.

  • Procedure:

    • Immerse test specimens in selected chemical reagents (e.g., acids, bases, solvents, and specific drug formulations) at a controlled temperature.

    • After a set period (e.g., 24 hours, 7 days, 30 days), remove the specimens, rinse, and dry them.

    • Measure changes in weight, dimensions, and mechanical properties.

    • Visually inspect for signs of degradation such as swelling, cracking, or discoloration.

Visualizations

G cluster_0 Accelerated Aging Experimental Workflow prep Sample Preparation (e.g., ASTM D638 Tensile Bars) initial_char Initial Characterization (Mechanical, Physical, Chemical Properties) prep->initial_char Baseline Data aging Accelerated Aging Exposure (Thermal, UV, Chemical) initial_char->aging Expose to Stressors post_char Post-Aging Characterization (Mechanical, Physical, Chemical Properties) aging->post_char Aged Samples analysis Data Analysis & Comparison (Property Retention %) post_char->analysis Evaluate Changes

Caption: Workflow for a typical accelerated aging study of polymers.

G cluster_1 Comparison of Key Polymer Properties center Key Properties PTFE PTFE - Highest Chemical Resistance - Wide Temp. Range - Low Mechanical Strength center->PTFE Superior Inertness PFA PFA - High Chemical/Thermal Resistance - Melt Processable - Good Stability center->PFA Balanced Performance ETFE ETFE - Excellent Mechanical Strength - Good UV Resistance - Lower Temp. Limit center->ETFE Mechanical Toughness PEEK PEEK - Highest Mechanical Strength - High Temp. Resistance - Good Chemical Resistance center->PEEK Mechanical Durability PTFE->PEEK Lower Strength ETFE->PFA Lower Temp. Resistance

Caption: Logical relationships of key high-performance polymers.

References

A Comparative Analysis of the Environmental Impact of Perfluoro-1-butene and Alternative Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Environmental Footprints

The selection of monomers in polymer synthesis has significant and lasting environmental consequences. This guide provides a detailed comparison of the environmental impact of Perfluoro-1-butene against two common alternative monomers, Vinylidene Fluoride (VDF) and Hexafluoropropylene (HFP). The following sections present quantitative environmental data, outline the experimental protocols for assessing environmental impact, and visualize key concepts to aid in informed monomer selection for research and development.

Quantitative Environmental Impact Data

The environmental footprint of these monomers is assessed based on three key metrics: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and Bioaccumulation Potential. The data is summarized in the table below for a clear and direct comparison.

Environmental MetricThis compound (c-C4F8)Vinylidene Fluoride (VDF)Hexafluoropropylene (HFP)
Global Warming Potential (GWP, 100-year) 10,200[1][2][3]2 - 10[4]0.25[5]
Ozone Depletion Potential (ODP) 0 (Expected)0[4][6]0[7]
Bioaccumulation Potential High (as a PFAS)Low (log Kow = 1.24)[6][8]Low (Unlikely to bioaccumulate)[7][9]

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2), which has a GWP of 1.[10][11] ODP is the relative amount of degradation to the ozone layer a chemical compound can cause, with CFC-11 defined as having an ODP of 1.0.[4] Bioaccumulation potential refers to the accumulation of a substance in an organism at a rate faster than that at which the substance is lost by catabolism and excretion.

Experimental Protocols

The data presented in this guide are determined through standardized and widely accepted experimental and computational methodologies.

Global Warming Potential (GWP) Calculation

The GWP of a substance is not measured directly but is calculated based on its radiative efficiency and atmospheric lifetime compared to CO₂.[10][12][13] The process involves:

  • Determining Radiative Efficiency: Laboratory measurements using infrared spectroscopy quantify the amount of thermal radiation the gas absorbs.

  • Calculating Atmospheric Lifetime: The persistence of the gas in the atmosphere is determined by studying its atmospheric chemistry, primarily its reaction rates with atmospheric radicals like hydroxyl (OH).

  • Integration over a Time Horizon: The total warming effect is calculated over a specific period, typically 100 years, and this integrated value is then compared to that of an equal mass of CO₂ to determine the GWP.[12][13] The Intergovernmental Panel on Climate Change (IPCC) provides the standardized GWP values used in regulatory frameworks.[14]

Bioaccumulation Assessment

The potential for a chemical to bioaccumulate is typically assessed using methodologies outlined by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 305: Bioaccumulation in Fish: This is a comprehensive test to determine the Bioconcentration Factor (BCF) of a chemical.[15][16] The test involves two phases:

    • Uptake Phase: Fish are exposed to the test chemical at a constant concentration in the water. The concentration of the chemical in the fish tissue is measured over time until a steady state is reached.

    • Depuration Phase: The fish are then transferred to clean water, and the rate at which the chemical is eliminated from their tissues is measured. The BCF is calculated from the ratio of the chemical concentration in the fish to the concentration in the water at steady state.

  • OECD Test Guideline 317: Bioaccumulation in Terrestrial Oligochaetes: For substances that may contaminate soil, this guideline assesses bioaccumulation in earthworms.[17][18] The principle is similar to the fish bioaccumulation test, with uptake and elimination phases in soil.

The octanol-water partition coefficient (log Kow) is also used as a screening tool for bioaccumulation potential. A low log Kow, such as that of Vinylidene Fluoride, suggests a low potential for bioaccumulation.[6][8]

Visualizing Workflows and Pathways

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

GWP_Calculation_Workflow cluster_lab Laboratory Measurements cluster_calc Calculation IR_Spectroscopy Infrared Spectroscopy Rad_Eff Radiative Efficiency IR_Spectroscopy->Rad_Eff Atmos_Chem Atmospheric Chemistry Atmos_Life Atmospheric Lifetime Atmos_Chem->Atmos_Life Integration Integration over Time Horizon Rad_Eff->Integration Atmos_Life->Integration GWP_Value GWP Value Integration->GWP_Value

GWP Calculation Workflow

Bioaccumulation_Test_Workflow start Start Test uptake Uptake Phase: Expose Organism to Chemical start->uptake sampling1 Measure Chemical Concentration in Organism and Environment uptake->sampling1 steady_state Steady State Reached? sampling1->steady_state steady_state->sampling1 No depuration Depuration Phase: Transfer Organism to Clean Environment steady_state->depuration Yes sampling2 Measure Chemical Elimination Rate depuration->sampling2 calculate_bcf Calculate BCF/BAF sampling2->calculate_bcf end_test End Test calculate_bcf->end_test

Bioaccumulation Test Workflow

Environmental_Impact_Comparison cluster_pfb This compound cluster_alts Alternatives Monomer Monomer Selection PFB_GWP High GWP Monomer->PFB_GWP VDF Vinylidene Fluoride Monomer->VDF HFP Hexafluoropropylene Monomer->HFP PFB_Bio High Bioaccumulation (Persistent PFAS) VDF_GWP Low GWP VDF->VDF_GWP Alts_Bio Low Bioaccumulation VDF->Alts_Bio HFP_GWP Very Low GWP HFP->HFP_GWP HFP->Alts_Bio

Environmental Impact Comparison

References

Safety Operating Guide

Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the vanguard of science and drug development, the unique properties of fluorochemicals like perfluoro-1-butene are indispensable. However, their remarkable stability, the very quality that makes them so valuable, also presents a significant challenge for disposal. As a member of the per- and polyfluoroalkyl substances (PFAS) family, often dubbed "forever chemicals," this compound requires meticulous handling and disposal to mitigate potential environmental impact. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols when handling this compound, which is a gas under pressure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, cryogenic gloves for handling liquefied gas, and protective clothing.

  • Leak Detection: Regularly check for leaks in systems under pressure. Oxygen detectors should be utilized in areas where asphyxiating gases may be released.[1]

  • Container Handling: this compound is supplied in pressurized containers. Do not pierce or burn these containers, even after use.[1] Close the valve after each use and when the container is empty.[1]

Step-by-Step Disposal Plan for this compound

The recommended and most effective method for the disposal of this compound is high-temperature incineration. This process breaks down the highly stable carbon-fluorine bonds, converting the compound into less harmful substances.

Step 1: Engage a Licensed Hazardous Waste Disposal Contractor

It is crucial to contract with a licensed and reputable hazardous waste disposal company that has experience in handling and incinerating fluorinated gases. These contractors are equipped with the necessary infrastructure and expertise to ensure compliant and safe disposal.

Step 2: Packaging and Labeling for Transport

Proper packaging and labeling are critical for the safe transport of this compound to the disposal facility.

  • Container Integrity: Ensure the cylinder valve is fully closed and capped. The container must be in good condition, free from leaks or damage.

  • Labeling: The container must be clearly labeled with the chemical name (this compound), GHS hazard pictograms, and any other information required by local and national transportation regulations.

Step 3: High-Temperature Incineration

The designated disposal facility will utilize a specialized incinerator for the thermal destruction of this compound. This process must be carried out under controlled conditions to ensure complete destruction and to manage the resulting byproducts.

  • Incinerator Type: The most suitable type of incinerator is one equipped with an afterburner and a flue gas scrubber.[1]

  • Operational Parameters: The incineration process must adhere to specific operational parameters to be effective. The high temperatures are necessary to break the strong carbon-fluorine bonds characteristic of PFAS compounds.

ParameterRecommended ValueRationale
Incineration Temperature 800°C to >1000°CEnsures complete thermal decomposition of the fluorinated compounds.[2][3][4][5]
Residence Time ≥ 2 secondsProvides sufficient time for the chemical reactions to occur, leading to complete destruction.[2][4]
Flue Gas Scrubbing MandatoryNeutralizes acidic gases, such as hydrogen fluoride (HF), which are byproducts of the incineration process.[1]

Step 4: Documentation and Record Keeping

Maintain meticulous records of the entire disposal process. This includes:

  • The name and contact information of the hazardous waste disposal contractor.

  • A copy of the waste manifest or other shipping documents.

  • A certificate of destruction from the disposal facility.

These records are essential for demonstrating regulatory compliance.

Alternative Disposal Considerations

While high-temperature incineration is the preferred method, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on other disposal technologies for PFAS-containing materials, which may be considered in specific circumstances and where permitted by a licensed facility:

  • Hazardous Waste Landfill: Disposal in a Subtitle C hazardous waste landfill offers a higher degree of containment than standard municipal landfills due to requirements for double liner systems.[6] However, this method only contains the PFAS rather than destroying it.[7]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable rock formations.[7] This is a specialized disposal option that is not widely available.

It is important to note that federal and state regulations regarding PFAS disposal are continuously evolving.[8] Always consult the latest EPA guidance and your local environmental regulatory agency for the most current requirements.

Disposal Workflow for this compound

Perfluoro_1_Butene_Disposal start Start: This compound for Disposal assess Assess Quantity and Container Integrity start->assess select_contractor Select Licensed Hazardous Waste Disposal Contractor assess->select_contractor package_label Package and Label for Transport (Follow Regulations) select_contractor->package_label transport Transport to Disposal Facility package_label->transport incineration High-Temperature Incineration (with Afterburner and Scrubber) transport->incineration Preferred Method consult_epa Consult EPA Guidance and Local Regulations transport->consult_epa If Incineration is not Feasible destruction Complete Destruction of this compound incineration->destruction alt_disposal Alternative Disposal? (e.g., Hazardous Landfill, Deep Well Injection) documentation Receive and File Certificate of Destruction alt_disposal->documentation consult_epa->alt_disposal destruction->documentation end End of Process documentation->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Perfluoro-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Perfluoro-1-butene (also known as Octafluoro-1-butene). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel. This compound is a gas under pressure that can cause skin and serious eye irritation, and may lead to respiratory issues or dizziness[1][2]. As a per- and polyfluoroalkyl substance (PFAS), it is considered a "forever chemical," necessitating specialized disposal procedures[1].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets and should be considered the minimum requirement for any procedure involving this chemical.

Protection Type Specific PPE Requirement Reason for Requirement Regulatory Standard (if available)
Eye and Face Protection Tightly fitting safety goggles or a full-face shield[3][4][5][6].To protect against splashes of liquefied gas and eye irritation[1][3].OSHA 29 CFR 1910.133, EN 166[5][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[3][6]. Cold-insulating gloves when handling the liquefied gas[1].To prevent skin irritation and frostbite from contact with the liquefied gas[1].EU Directive 89/686/EEC, EN 374[4][5].
Body Protection Chemical-resistant apron or coveralls[3]. Fire/flame resistant and impervious clothing[4][5].To shield the body from chemical splashes and spills[3].
Respiratory Protection Required when exposure limits are exceeded or in case of inadequate ventilation. A full-face respirator or a self-contained breathing apparatus (SCBA) should be used[4][5][8][9].To prevent inhalation of gas, which can cause respiratory irritation, drowsiness, and dizziness[1][2].
Foot Protection Safety shoes[1].General laboratory safety and protection from falling objects or spills.29 CFR 1910.136[1].

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area[1][7][10][11].

  • Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure[1][10].

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][10][11].

  • Storage: Store cylinders in a dry, cool, well-ventilated area, protected from sunlight and away from heat sources. Do not expose to temperatures exceeding 50°C (122°F)[1][10][11]. Keep containers tightly closed when not in use[1][7][10][11].

  • Leak Detection: Regularly check systems under pressure for leaks[1][10].

Disposal Plan:

This compound is classified as a "forever chemical" and requires special disposal methods to prevent environmental contamination[1].

  • Authorized Disposal: Do not discharge into drains or the environment[1]. The material must be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1].

  • Regulatory Guidance: Follow the EPA's "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances" for detailed disposal protocols[1][12].

  • Container Disposal: Dispose of the container in accordance with the instructions of a licensed collector[1]. Do not pierce or burn the container, even after use[1].

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task and Potential Exposure start->task is_gas Handling Liquefied Gas? task->is_gas base_ppe Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing - Safety Shoes is_gas->base_ppe No thermal_gloves Add Cold-Insulating Gloves is_gas->thermal_gloves Yes is_ventilated Adequate Ventilation? respirator Add Full-Face Respirator / SCBA is_ventilated->respirator No proceed Proceed with Caution is_ventilated->proceed Yes base_ppe->is_ventilated thermal_gloves->base_ppe respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.